molecular formula C18H19F3N4O3 B10854315 (R)-PF-04991532

(R)-PF-04991532

Cat. No.: B10854315
M. Wt: 396.4 g/mol
InChI Key: GKMLFBRLRVQVJO-CYBMUJFWSA-N
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Description

6-[[(2R)-3-cyclopentyl-2-[4-(trifluoromethyl)imidazol-1-yl]propanoyl]amino]pyridine-3-carboxylic acid is a synthetically designed small molecule intended for research applications. Its structure integrates several pharmaceutically relevant motifs, including a chiral center with a cyclopentyl group, a 4-(trifluoromethyl)imidazole ring, and a nicotinic acid (pyridine-3-carboxylic acid) moiety. The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to influence a compound's metabolic stability, lipophilicity, and binding affinity . The terminal carboxylic acid functional group suggests this compound has the potential to be further functionalized, for instance, by forming amide bonds to create prodrugs or more complex derivatives. The specific stereochemistry at the (2R) chiral center is critical, as it may be essential for selective interaction with biological targets. Researchers may find this compound valuable in areas such as enzymology, receptor binding studies, and as a key intermediate in the synthesis of more complex bioactive molecules. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H19F3N4O3

Molecular Weight

396.4 g/mol

IUPAC Name

6-[[(2R)-3-cyclopentyl-2-[4-(trifluoromethyl)imidazol-1-yl]propanoyl]amino]pyridine-3-carboxylic acid

InChI

InChI=1S/C18H19F3N4O3/c19-18(20,21)14-9-25(10-23-14)13(7-11-3-1-2-4-11)16(26)24-15-6-5-12(8-22-15)17(27)28/h5-6,8-11,13H,1-4,7H2,(H,27,28)(H,22,24,26)/t13-/m1/s1

InChI Key

GKMLFBRLRVQVJO-CYBMUJFWSA-N

Isomeric SMILES

C1CCC(C1)C[C@H](C(=O)NC2=NC=C(C=C2)C(=O)O)N3C=C(N=C3)C(F)(F)F

Canonical SMILES

C1CCC(C1)CC(C(=O)NC2=NC=C(C=C2)C(=O)O)N3C=C(N=C3)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

(R)-PF-04991532: A Deep Dive into its Hepatoselective Glucokinase Activation

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide for Researchers and Drug Development Professionals)

Executive Summary

(R)-PF-04991532 is a potent, orally bioavailable, and hepatoselective allosteric activator of glucokinase (GK), a key enzyme in glucose homeostasis. Developed by Pfizer, this compound, also known as PF-04991532, has been investigated for the treatment of type 2 diabetes mellitus. Its mechanism of action centers on enhancing the catalytic activity of glucokinase specifically in the liver, thereby increasing glucose uptake and reducing hepatic glucose production. This targeted approach aims to provide glycemic control while minimizing the risk of hypoglycemia associated with non-selective glucokinase activators. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action: Hepatoselective Glucokinase Activation

This compound functions as a glucokinase activator (GKA), binding to an allosteric site on the glucokinase enzyme.[1] This binding event induces a conformational change in the enzyme, increasing its affinity for glucose and enhancing its catalytic activity. The primary action of this compound is the potentiation of glucose phosphorylation to glucose-6-phosphate (G6P) within hepatocytes.[2]

The hepatoselectivity of this compound is a key feature, designed to mitigate the risk of hypoglycemia that can arise from activating glucokinase in pancreatic β-cells, which would lead to excessive insulin secretion.[2] By selectively targeting the liver, this compound aims to primarily modulate hepatic glucose metabolism.[2]

The downstream effects of hepatic glucokinase activation by this compound include:

  • Increased Glucose Uptake: Enhanced conversion of glucose to G6P in hepatocytes creates a concentration gradient that favors the uptake of glucose from the bloodstream.[3]

  • Reduced Endogenous Glucose Production: The increased intracellular G6P levels inhibit gluconeogenesis and promote glycogen synthesis, thereby decreasing the liver's output of glucose.[2][3]

Interestingly, studies have shown that both glucokinase activation and the induction of ChREBP (Carbohydrate response element-binding protein) target genes by PF-04991532 are dependent on the chirality of the molecule, confirming a mechanism intrinsically linked to glucokinase activation.[4]

Quantitative Data

The following tables summarize the key quantitative parameters defining the activity of this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

ParameterSpeciesValueReference
EC50Human80 nM[5][6][7][8]
EC50Rat100 nM[5][6][7][8]
EC50 (2-[14C]-deoxyglucose uptake)Primary Rat Hepatocytes1.261 µM[3][6]
EC50 (Glucose Oxidation)Primary Rat Hepatocytes5.769 µM[6]
EC50 (Glucose Production from 1-[14C]-lactate)Primary Rat Hepatocytes0.626 µM[6]

Table 2: In Vivo Pharmacodynamic Effects of this compound in Goto-Kakizaki Rats

ParameterEffectReference
Glucose Infusion Rate (Hyperglycemic Clamp)~5-fold increase[2][5]
Endogenous Glucose Production60% reduction[2][5]
Plasma GlucoseDose-dependent reduction[2][5]
Hepatic Triglyceride ConcentrationsNo significant effect[2]
Plasma Triglyceride ConcentrationsDose-dependent increase[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the mechanism of action of this compound.

In Vitro Glucokinase Activation Assay

This assay determines the half-maximal effective concentration (EC50) of this compound for activating human and rat glucokinase.

  • Enzyme Source: Recombinant human or rat glucokinase.

  • Substrates: Glucose and ATP.

  • Detection Method: A coupled enzymatic assay where the product of the glucokinase reaction, glucose-6-phosphate, is used by glucose-6-phosphate dehydrogenase to reduce NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.

  • Procedure:

    • Prepare a reaction mixture containing buffer, ATP, NADP+, glucose-6-phosphate dehydrogenase, and varying concentrations of this compound.

    • Initiate the reaction by adding recombinant glucokinase and glucose.

    • Monitor the rate of NADPH formation in a plate reader.

    • Plot the rate of reaction against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Hepatocyte Glucose Uptake Assay

This assay measures the effect of this compound on glucose uptake in primary hepatocytes.

  • Cell Type: Freshly isolated primary rat hepatocytes.

  • Tracer: 2-[14C]-deoxyglucose.

  • Procedure:

    • Plate primary hepatocytes and allow them to adhere.

    • Wash the cells and incubate with varying concentrations of this compound for 1 hour.

    • Add 2-[14C]-deoxyglucose to the medium and incubate for a defined period.

    • Wash the cells extensively with cold buffer to remove extracellular tracer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Normalize the counts to the protein content of each well.

    • Calculate the EC50 for glucose uptake.[3]

In Vivo Hyperglycemic Clamp Study in Rats

This study evaluates the effect of this compound on whole-body glucose metabolism under hyperglycemic conditions.

  • Animal Model: Goto-Kakizaki rats (a model of type 2 diabetes).

  • Procedure:

    • Surgically implant catheters in the jugular vein and carotid artery for infusion and blood sampling, respectively.

    • After a recovery period, fast the rats overnight.

    • Administer a single oral dose of this compound or vehicle.

    • Initiate a continuous infusion of glucose to clamp the blood glucose at a hyperglycemic level.

    • Monitor blood glucose levels frequently and adjust the glucose infusion rate (GIR) to maintain the target glycemic level.

    • The GIR required to maintain hyperglycemia is a measure of whole-body glucose disposal.[2]

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the molecular mechanism and experimental procedures.

GKA_Mechanism cluster_blood Bloodstream cluster_hepatocyte Hepatocyte Glucose_blood Glucose GLUT2 GLUT2 Glucose_blood->GLUT2 Transport cluster_hepatocyte cluster_hepatocyte GK_inactive Glucokinase (Inactive) GLUT2->GK_inactive Glucose GK_active Glucokinase (Active) GK_inactive->GK_active G6P Glucose-6-Phosphate GK_active->G6P Phosphorylation Glycogen Glycogen Synthesis G6P->Glycogen Glycolysis Glycolysis G6P->Glycolysis HGP Hepatic Glucose Production G6P->HGP Inhibition PF04991532 This compound PF04991532->GK_inactive Allosteric Activation

Caption: Mechanism of action of this compound in a hepatocyte.

Hyperglycemic_Clamp_Workflow start Start catheter Surgical Catheter Implantation (Jugular Vein & Carotid Artery) start->catheter recovery Recovery Period catheter->recovery fasting Overnight Fasting recovery->fasting dosing Oral Administration of This compound or Vehicle fasting->dosing clamp Initiate Hyperglycemic Clamp (Continuous Glucose Infusion) dosing->clamp monitor Frequent Blood Glucose Monitoring clamp->monitor adjust Adjust Glucose Infusion Rate (GIR) to Maintain Hyperglycemia monitor->adjust Feedback Loop adjust->clamp measure Measure Glucose Infusion Rate adjust->measure end End measure->end

Caption: Experimental workflow for the in vivo hyperglycemic clamp study.

Clinical Development and Future Directions

This compound advanced into Phase 2 clinical trials to evaluate its efficacy and safety in patients with type 2 diabetes.[4] While it demonstrated the ability to lower HbA1c, the research was discontinued due to insufficient clinical activity compared to existing therapies.[9] Despite its discontinuation, the development of this compound and other hepatoselective glucokinase activators has provided valuable insights into the therapeutic potential and challenges of this drug class. The findings underscore the importance of tissue-specific drug targeting to improve the therapeutic index of metabolic drugs. Future research in this area may focus on optimizing the potency and pharmacokinetic properties of hepatoselective GKAs to achieve more robust glycemic control without adverse effects.

References

(R)-PF-04991532 synthesis pathway and key intermediates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of (R)-N-(1-(6-(4-(1,2,4-triazol-1-yl)phenyl)-[1][2][3]triazolo[4,3-b]pyridazin-3-yl)ethyl)acetamide

Disclaimer: The compound (R)-N-(1-(6-(4-(1,2,4-triazol-1-yl)phenyl)-[1][2][3]triazolo[4,3-b]pyridazin-3-yl)ethyl)acetamide is not found in the reviewed scientific literature under the designation PF-04991532. The widely recognized PF-04991532 is (S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid. This guide, therefore, presents a proposed synthetic pathway for the molecule requested by the user, based on established chemical principles and analogous reactions found in the literature.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The molecule can be disconnected at the C6-phenyl bond and the C3-ethylamino bond of the central[1][2][3]triazolo[4,3-b]pyridazine core. This leads to three key intermediates: a functionalized triazolopyridazine core, a substituted phenylboronic acid, and a chiral ethylamine side chain.

G Target (R)-N-(1-(6-(4-(1,2,4-triazol-1-yl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)acetamide Intermediate_A Key Intermediate A (R)-1-(6-(4-(1,2,4-triazol-1-yl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine Target->Intermediate_A Acetylation Intermediate_B Key Intermediate B 6-Chloro-3-((R)-1-aminoethyl)-[1,2,4]triazolo[4,3-b]pyridazine Intermediate_A->Intermediate_B Suzuki Coupling Intermediate_C Key Intermediate C 4-(1H-1,2,4-Triazol-1-yl)phenylboronic acid Intermediate_A->Intermediate_C Suzuki Coupling Intermediate_D Key Intermediate D 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine Intermediate_B->Intermediate_D Side-chain introduction Intermediate_E Key Intermediate E (R)-1-Aminoethanol Intermediate_B->Intermediate_E Side-chain introduction

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediates

Intermediate D: 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine

The synthesis of the triazolopyridazine core can be achieved from commercially available starting materials. A plausible route starts with 3,6-dichloropyridazine.

  • Hydrazinolysis: Reaction of 3,6-dichloropyridazine with hydrazine hydrate would yield 3-chloro-6-hydrazinopyridazine.

  • Cyclization: The resulting hydrazinopyridazine can be cyclized to form the triazole ring. This can be achieved using various one-carbon sources. For example, reaction with cyanogen bromide can provide the 3-amino derivative, or reaction with triethyl orthoformate can yield the unsubstituted triazole, which would then require further functionalization at the 3-position. A more direct approach to a functionalizable handle at C3 is desirable. An efficient synthesis of 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines has been described via intramolecular oxidative cyclization of 6-chloropyridazin-3-yl hydrazones.[4]

Intermediate C: 4-(1H-1,2,4-Triazol-1-yl)phenylboronic acid

This intermediate can be prepared via a copper-catalyzed cross-coupling reaction.

  • Coupling: The reaction of 4-bromophenylboronic acid with 1,2,4-triazole in the presence of a copper catalyst and a suitable base would afford the desired product.

Intermediate B: (R)-1-(6-Chloro-[1][2][3]triazolo[4,3-b]pyridazin-3-yl)ethanamine

The introduction of the chiral ethylamine side chain at the C3 position of the triazolopyridazine core is a critical step. Several strategies can be envisioned:

  • From a 3-acetyl derivative: One could synthesize 3-acetyl-6-chloro-[1][2][3]triazolo[4,3-b]pyridazine. This could then undergo stereoselective reductive amination to install the (R)-ethylamine group.

  • Nucleophilic substitution: If a suitable leaving group is present at an ethyl side chain at the C3 position, a nucleophilic substitution with an amine source could be performed.

  • Resolution: A racemic mixture of 1-(6-chloro-[1][2][3]triazolo[4,3-b]pyridazin-3-yl)ethanamine could be synthesized and then resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid.

Proposed Forward Synthesis Pathway

The proposed forward synthesis involves the coupling of the key intermediates followed by a final acylation step.

G Start_A 6-Chloro-3-((R)-1-aminoethyl)- [1,2,4]triazolo[4,3-b]pyridazine (Intermediate B) Coupling_Product (R)-1-(6-(4-(1,2,4-triazol-1-yl)phenyl)- [1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine Start_A->Coupling_Product Suzuki Coupling (Pd catalyst, base) Start_B 4-(1H-1,2,4-Triazol-1-yl)phenylboronic acid (Intermediate C) Start_B->Coupling_Product Final_Product (R)-N-(1-(6-(4-(1,2,4-triazol-1-yl)phenyl)- [1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)acetamide Coupling_Product->Final_Product Acetylation (Acetic anhydride or Acetyl chloride)

Caption: Proposed forward synthesis of the target molecule.

  • Suzuki Coupling: A palladium-catalyzed Suzuki cross-coupling reaction between Intermediate B ((R)-1-(6-chloro-[1][2][3]triazolo[4,3-b]pyridazin-3-yl)ethanamine) and Intermediate C (4-(1H-1,2,4-triazol-1-yl)phenylboronic acid) would form the C6-phenyl bond. This reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a suitable solvent system (e.g., dioxane/water or DME).

  • Acetylation: The resulting amine would then be acylated to form the final acetamide product. This can be achieved using standard conditions, such as reaction with acetic anhydride or acetyl chloride in the presence of a base like triethylamine or pyridine.

Representative Experimental Protocols

The following are representative experimental protocols for reactions analogous to those in the proposed synthesis. These would require optimization for the specific substrates.

Protocol 1: Synthesis of a 6-Substituted-[1][2][3]triazolo[4,3-b]pyridazine (Analogous to Step 1)

A series of 6-alkoxy-[1][2][3]triazolo[4,3-b]pyridazine derivatives have been synthesized.[5] While not a direct precursor, the formation of the core ring system is relevant.

Protocol 2: Suzuki Coupling of a Chloro-pyridazine Derivative (Analogous to Step 1 in Forward Synthesis)

The synthesis of 6-(substituted-phenyl)-[1][2][3]triazolo[4,3-b]pyridazines has been reported, which likely involves a cross-coupling reaction.[1] A general procedure for a Suzuki coupling would be: To a solution of the chloro-triazolopyridazine (1 equivalent) and the phenylboronic acid (1.2 equivalents) in a degassed solvent mixture like 1,4-dioxane and water (4:1) is added a base such as sodium carbonate (2 equivalents) and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents). The mixture is heated under an inert atmosphere (e.g., argon) at 80-100 °C until the reaction is complete as monitored by TLC or LC-MS. The reaction is then cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the crude product is purified by chromatography.

Protocol 3: Synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amides (Illustrative of Intermediate C Synthesis and Final Amide Formation)

A method for synthesizing 4-(1H-1,2,4-triazol-1-yl)aniline has been described, which involves the reaction of 4-bromoaniline with 1,2,4-triazole under alkaline conditions.[6] This aniline could then be converted to the corresponding boronic acid. The same reference also describes the formation of amides from this aniline, which is analogous to the final acetylation step.[6]

Quantitative Data

As this is a proposed synthesis for a compound not found in the literature, no experimental quantitative data is available. A representative table for presenting such data is shown below.

StepReactionStarting MaterialProductYield (%)Purity (%)Analytical Method
1Suzuki CouplingIntermediate B & C(R)-1-(6-(4-(...))ethanamine--LC-MS, ¹H NMR
2Acetylation(R)-1-(6-(4-(...))ethanamineFinal Product--LC-MS, ¹H NMR

Conclusion

The synthesis of (R)-N-(1-(6-(4-(1,2,4-triazol-1-yl)phenyl)-[1][2][3]triazolo[4,3-b]pyridazin-3-yl)ethyl)acetamide is feasible through a convergent synthetic strategy. The key challenges in this synthesis would be the stereoselective introduction of the (R)-ethylamine side chain onto the triazolopyridazine core and the optimization of the Suzuki coupling reaction. The proposed pathway provides a solid foundation for the development of a detailed experimental procedure for the synthesis of this novel compound.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (S)-PF-04991532

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of the potent and hepatoselective glucokinase activator, PF-04991532. Initially investigated as a promising therapeutic agent for type 2 diabetes mellitus, this document details the key findings and experimental methodologies related to its mechanism of action. It is important to note that the biologically active enantiomer is the (S)-stereoisomer, contrary to the initial query.

Chemical Structure and Stereochemistry

The systematic name for PF-04991532 is (S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid .

  • Chemical Formula: C₁₈H₁₉F₃N₄O₃

  • Molecular Weight: 396.36 g/mol

  • CAS Number: 1215197-37-7

  • Chirality: The molecule possesses a single chiral center at the carbon atom of the propanamido moiety, alpha to the carbonyl group. The active stereoisomer has been determined to be the (S)-enantiomer. The chirality of the molecule is crucial for its biological activity, with the (S)-enantiomer being significantly more potent in activating glucokinase.

Mechanism of Action

(S)-PF-04991532 is an allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism primarily found in hepatocytes and pancreatic β-cells. By binding to an allosteric site on the glucokinase enzyme, it increases the enzyme's affinity for glucose, leading to enhanced glucose phosphorylation to glucose-6-phosphate. This, in turn, promotes hepatic glucose uptake and glycogen synthesis, and reduces hepatic glucose production.

A key feature of (S)-PF-04991532 is its hepatoselectivity. This is achieved through its chemical design as a substrate for the organic anion-transporting polypeptides OATP1B1 and OATP1B3, which are highly expressed on the sinusoidal membrane of hepatocytes. This targeted uptake into the liver minimizes its distribution to other tissues, such as the pancreas, thereby reducing the risk of hypoglycemia that can be associated with systemic glucokinase activators.

Quantitative Data

The following tables summarize the key quantitative data for (S)-PF-04991532.

ParameterSpeciesValueNotes
EC₅₀ (Glucokinase) Human80 nMIn vitro enzyme assay.
Rat100 nMIn vitro enzyme assay.
EC₅₀ (Hepatocytes) Rat0.19 µMInduction of glucokinase translocation from nucleus to cytoplasm in cryopreserved rat hepatocytes.[1]
EC₅₀ (Glucose Uptake) Rat1.261 µMIncreased 2-[¹⁴C]-deoxyglucose uptake in primary rat hepatocytes.
EC₅₀ (Glucose Oxidation) Rat5.769 µMIncreased glucose oxidation in primary rat hepatocytes.
EC₅₀ (Glucose Production) Rat0.626 µMDecreased production of glucose from 1-[¹⁴C]-lactate in primary rat hepatocytes.

Experimental Protocols

Synthesis of (S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic Acid

While the specific, step-by-step synthesis is detailed in the primary literature (Pfefferkorn et al., 2012, J. Med. Chem.), a general synthetic approach can be outlined as follows:

  • Synthesis of the Chiral Amine Intermediate: The synthesis would likely begin with the preparation of the chiral amine, (S)-3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propan-1-amine. This would involve standard organic synthesis techniques, potentially utilizing a chiral auxiliary or an asymmetric catalytic method to establish the desired stereochemistry.

  • Coupling Reaction: The synthesized chiral amine would then be coupled with a derivative of nicotinic acid, such as 6-chloronicotinic acid or an activated ester of 6-aminonicotinic acid, via an amide bond formation reaction. Common coupling reagents for this step include carbodiimides (e.g., EDC) with an activating agent (e.g., HOBt) or the use of an acid chloride.

  • Purification: The final compound would be purified using standard techniques such as column chromatography and recrystallization to yield the desired product with high purity.

Glucokinase Activation Assay in Primary Hepatocytes

This protocol is based on methods for assessing glucokinase activation in primary hepatocytes.

  • Hepatocyte Isolation: Primary hepatocytes are isolated from rats by collagenase perfusion of the liver.

  • Cell Culture: Isolated hepatocytes are plated on collagen-coated plates and cultured in a suitable medium (e.g., Williams' Medium E) supplemented with fetal bovine serum and other necessary factors.

  • Compound Treatment: After an initial attachment period, the culture medium is replaced with a medium containing varying concentrations of (S)-PF-04991532. A vehicle control (e.g., DMSO) is also included.

  • Glucokinase Activity Measurement: Glucokinase activity can be assessed indirectly by measuring downstream metabolic events:

    • Glucose Uptake: Cells are incubated with a radiolabeled glucose analog, such as 2-[¹⁴C]-deoxyglucose. After incubation, cells are washed and lysed, and the intracellular radioactivity is measured by scintillation counting.

    • Glycogen Synthesis: Cells are incubated with [¹⁴C]-glucose. Following incubation, glycogen is precipitated, and the incorporated radioactivity is quantified.

  • Data Analysis: The EC₅₀ value is determined by plotting the measured activity against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

OATP1B1 and OATP1B3 Uptake Assay

This protocol describes a common method for evaluating the interaction of a compound with OATP transporters using transfected cell lines.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with and overexpressing human OATP1B1 or OATP1B3 are cultured in an appropriate medium. A mock-transfected cell line (not expressing the transporter) is used as a negative control.

  • Uptake Assay:

    • Cells are seeded in multi-well plates.

    • On the day of the assay, the culture medium is removed, and the cells are washed with a pre-warmed buffer (e.g., Hank's Balanced Salt Solution, HBSS).

    • The uptake is initiated by adding a solution containing a known radiolabeled OATP substrate (e.g., [³H]-estradiol-17β-glucuronide) and varying concentrations of the test compound, (S)-PF-04991532.

    • The uptake is allowed to proceed for a defined period (e.g., 2-5 minutes) at 37°C.

    • The uptake is terminated by rapidly washing the cells with ice-cold buffer.

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The transporter-mediated uptake is calculated by subtracting the uptake in mock-transfected cells from the uptake in OATP-expressing cells. The ability of (S)-PF-04991532 to act as a substrate can be inferred from its ability to inhibit the uptake of the radiolabeled probe substrate. The IC₅₀ value for this inhibition is then determined.

Visualizations

signaling_pathway cluster_blood Bloodstream cluster_hepatocyte Hepatocyte Glucose_blood Glucose OATP OATP1B1/1B3 Glucose_cell Glucose GK_active Active Glucokinase (Cytoplasm) Glucose_cell->GK_active G6P Glucose-6-Phosphate Glycogen Glycogen G6P->Glycogen Glycogenesis Pyruvate Pyruvate G6P->Pyruvate Glycolysis GK_inactive Inactive Glucokinase (Bound to GKRP in Nucleus) GK_inactive->GK_active Dissociation GK_active->G6P Phosphorylation PF04991532 (S)-PF-04991532 PF04991532->GK_active Allosteric Activation PF04991532->OATP Uptake OATP->Glucose_cell GLUT2

Caption: Signaling pathway of (S)-PF-04991532 in a hepatocyte.

experimental_workflow start Start: Compound Library in_vitro_gk In Vitro Glucokinase Activation Assay start->in_vitro_gk hepatocyte_assay Primary Hepatocyte Functional Assay (Glucose Uptake/Glycogen Synthesis) in_vitro_gk->hepatocyte_assay oatp_assay OATP1B1/1B3 Transporter Uptake Assay hepatocyte_assay->oatp_assay pancreatic_islet_assay Pancreatic Islet Assay (Insulin Secretion) oatp_assay->pancreatic_islet_assay lead_candidate Lead Candidate: (S)-PF-04991532 pancreatic_islet_assay->lead_candidate Hepatoselective No Insulin Secretion in_vivo In Vivo Diabetic Animal Models lead_candidate->in_vivo end Clinical Trials in_vivo->end

Caption: Experimental workflow for identifying hepatoselective glucokinase activators.

logical_relationship compound (S)-PF-04991532 hepatoselectivity Hepatoselectivity compound->hepatoselectivity gk_activation Glucokinase Activation compound->gk_activation oatp_substrate Substrate for OATP1B1/1B3 hepatoselectivity->oatp_substrate low_passive_perm Low Passive Permeability hepatoselectivity->low_passive_perm reduced_hypoglycemia Reduced Hypoglycemia Risk hepatoselectivity->reduced_hypoglycemia allosteric_binding Allosteric Binding gk_activation->allosteric_binding glucose_metabolism Increased Hepatic Glucose Metabolism gk_activation->glucose_metabolism glucose_uptake Increased Glucose Uptake glucose_metabolism->glucose_uptake glycogen_synthesis Increased Glycogen Synthesis glucose_metabolism->glycogen_synthesis reduced_hgp Reduced Hepatic Glucose Production glucose_metabolism->reduced_hgp therapeutic_effect Antihyperglycemic Effect glucose_metabolism->therapeutic_effect

Caption: Logical relationship of the mechanism of action of (S)-PF-04991532.

References

(R)-PF-04991532: An In-depth Technical Guide to its Glucokinase Binding Site and Allosteric Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-PF-04991532 is a potent, hepatoselective allosteric activator of glucokinase (GK), a critical enzyme in glucose homeostasis. This document provides a comprehensive technical overview of the binding mechanism, allosteric modulation, and key experimental protocols used to characterize this compound and other glucokinase activators (GKAs). By stabilizing an active conformation of glucokinase, this compound enhances glucose phosphorylation, thereby increasing glucose uptake and reducing hepatic glucose production. This guide consolidates quantitative data, outlines detailed experimental methodologies, and visualizes complex biological and experimental processes to support further research and development in this therapeutic area.

Introduction to Glucokinase and its Allosteric Regulation

Glucokinase (GK), also known as hexokinase IV, functions as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in regulating blood glucose levels.[1][2] Unlike other hexokinases, GK exhibits sigmoidal kinetics with respect to glucose, allowing it to respond dynamically to changes in physiological glucose concentrations.[3] This cooperativity is remarkable as GK is a monomeric enzyme with a single glucose binding site.[3] The allosteric regulation of GK is a key mechanism for controlling its activity. Endogenous regulation in hepatocytes is mediated by the glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus in an inactive state at low glucose concentrations.[4] Small-molecule allosteric activators, such as this compound, represent a therapeutic strategy to enhance GK activity and improve glycemic control in type 2 diabetes.[1]

This compound: A Potent and Hepatoselective Glucokinase Activator

This compound is a well-characterized GKA that demonstrates significant potency and a desirable hepatoselective profile.[5][6] This selectivity for the liver is designed to minimize the risk of hypoglycemia that can be associated with systemic GK activation.[7]

Quantitative Data for this compound Activity

The following table summarizes the key in vitro and in vivo efficacy parameters for this compound.

ParameterSpeciesValueDescriptionReference(s)
EC50 (Glucokinase activation) Human80 nMHalf-maximal effective concentration for activating purified human glucokinase.[5]
Rat100 nMHalf-maximal effective concentration for activating purified rat glucokinase.[5]
EC50 (2-[14C]-deoxyglucose uptake) Rat Hepatocytes1.261 µMHalf-maximal effective concentration for increasing glucose uptake in primary rat hepatocytes.[5]
EC50 (Glucose oxidation) Rat Hepatocytes5.769 µMHalf-maximal effective concentration for increasing glucose oxidation in primary rat hepatocytes.[5]
EC50 (Glucose production inhibition) Rat Hepatocytes0.626 µMHalf-maximal effective concentration for decreasing glucose production from lactate in primary rat hepatocytes.[5]
EC50 (GK translocation) Rat Hepatocytes0.19 µMHalf-maximal effective concentration for inducing glucokinase translocation from the nucleus to the cytoplasm.[6]

The Allosteric Binding Site of Glucokinase Activators

Structural studies of glucokinase in complex with allosteric activators have revealed a distinct binding site located approximately 20 Å from the catalytic glucose-binding site.[8][9][10] This allosteric pocket is formed at the interface of the large and small domains of the enzyme and is not present in the inactive, "super-open" conformation of glucokinase.[8][11]

Key Amino Acid Residues in the Allosteric Binding Pocket

Analysis of the crystal structure of glucokinase with a synthetic activator (PDB ID: 3IMX), a close analog of this compound, has identified several key residues crucial for activator binding. These interactions are predominantly hydrophobic, with some key hydrogen bonds contributing to the binding affinity.[5][8]

Interaction TypeInteracting Residues
Hydrogen Bonding Arg63, Gln98, Tyr215
Hydrophobic Interactions (Small Domain) Val452, Val455, Ala456
Hydrophobic Interactions (Large Domain) Val62, Pro66, Ile159, Met210, Ile211, Tyr214, Cys220, Met235

Mechanism of Allosteric Modulation by this compound

This compound functions by binding to the allosteric site of glucokinase, which stabilizes the enzyme in a high-affinity, active conformation.[8][12] This allosteric modulation has profound effects on the enzyme's kinetics and its interaction with its natural regulator, GKRP.

Conformational Changes and Kinetic Consequences

Glucokinase exists in a dynamic equilibrium between an inactive "super-open" conformation and an active "closed" conformation.[11][12][13] Glucose binding shifts this equilibrium towards the closed state.[8] Allosteric activators like this compound bind to and stabilize this active conformation, thereby lowering the glucose concentration required for activation.[8][12] This results in a leftward shift of the glucose-saturation curve (decreased S0.5 for glucose) and can also increase the maximal velocity (Vmax) of the enzyme.[14]

G cluster_0 Glucokinase Conformational States cluster_1 Allosteric Modulation Inactive (Super-open) Inactive (Super-open) Active (Closed) Active (Closed) Inactive (Super-open)->Active (Closed) Glucose Binding Active (Closed)->Inactive (Super-open) Glucose Release This compound This compound This compound->Active (Closed) Stabilizes Active State

Caption: Glucokinase conformational equilibrium and allosteric modulation by this compound.

Interaction with Glucokinase Regulatory Protein (GKRP)

In hepatocytes, GKRP binds to the inactive conformation of glucokinase and sequesters it in the nucleus.[4] By stabilizing the active conformation, this compound promotes the dissociation of GK from GKRP, leading to the translocation of active GK to the cytoplasm where it can participate in glucose metabolism.[4][6]

G cluster_0 Hepatocyte Nucleus cluster_1 Hepatocyte Cytoplasm GK_GKRP_Complex GK-GKRP Complex (Inactive) GK_Active Active GK GK_GKRP_Complex->GK_Active High Glucose This compound GK_Active->GK_GKRP_Complex Low Glucose Glucose_6_P Glucose-6-Phosphate GK_Active->Glucose_6_P Glucose Phosphorylation

Caption: Regulation of glucokinase localization and activity by GKRP and this compound.

Key Experimental Protocols

The characterization of this compound and other GKAs relies on a suite of biochemical and biophysical assays. Detailed methodologies for the most critical of these are provided below.

Glucokinase Activity Assay (Coupled Enzyme Assay)

This assay measures the rate of glucose-6-phosphate (G6P) production by coupling it to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH). The resulting increase in NADPH is monitored spectrophotometrically at 340 nm.[1][15][16]

Materials:

  • Recombinant human glucokinase

  • HEPES buffer (pH 7.1)

  • D-Glucose

  • ATP

  • MgCl2

  • DTT

  • NADP+

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • This compound or other test compounds

  • 96-well microplate

  • Spectrophotometer plate reader

Procedure:

  • Prepare a reaction buffer containing 25 mM HEPES (pH 7.1), 50 mM KCl, 1 mM MgCl2, and 2.5 mM DTT.

  • In a 96-well plate, add the reaction buffer, varying concentrations of glucose, and the test compound (e.g., this compound) dissolved in DMSO (final DMSO concentration ≤1%).

  • Add glucokinase to a final concentration of 10-50 nM.

  • Add the coupling enzyme, G6PDH (1 unit/mL), and NADP+ (1 mM).

  • Initiate the reaction by adding ATP to a final concentration of 1 mM.

  • Immediately measure the increase in absorbance at 340 nm over time at a constant temperature (e.g., 30°C).

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Plot the velocity against the glucose concentration and fit the data to the Hill equation to determine S0.5, Vmax, and the Hill coefficient.

G Glucose Glucose Glucokinase Glucokinase Glucose->Glucokinase ATP ATP ATP->Glucokinase G6P Glucose-6-Phosphate Glucokinase->G6P ADP ADP Glucokinase->ADP G6PDH G6PDH G6P->G6PDH NADP+ NADP+ NADP+->G6PDH NADPH NADPH G6PDH->NADPH 6-phosphoglucono-δ-lactone 6-phosphoglucono-δ-lactone G6PDH->6-phosphoglucono-δ-lactone

Caption: Workflow for the coupled glucokinase activity assay.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique to probe protein conformational dynamics and map ligand binding sites. It measures the rate of exchange of backbone amide hydrogens with deuterium from a deuterated buffer. Regions of the protein that become more or less solvent-exposed upon ligand binding will show changes in their rate of deuterium uptake.[17][18][19][20]

Materials:

  • Purified glucokinase

  • This compound

  • Deuterium oxide (D2O)

  • Quenching buffer (e.g., low pH, high concentration of a denaturant like guanidine HCl, and a reducing agent like TCEP)

  • Immobilized pepsin column

  • LC-MS system (UPLC-QTOF or similar)

Procedure:

  • Deuterium Labeling: Incubate glucokinase in a D2O-based buffer for various time points (e.g., 10s, 1min, 10min, 1hr) in the presence and absence of this compound.

  • Quenching: Stop the exchange reaction by adding a pre-chilled quenching buffer to rapidly lower the pH to ~2.5 and reduce the temperature to 0°C.

  • Proteolytic Digestion: Immediately inject the quenched sample onto an online immobilized pepsin column for rapid digestion into peptides at low temperature.

  • LC Separation: Separate the resulting peptides using a C18 column with a fast gradient at low temperature to minimize back-exchange.

  • Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer to measure the mass increase due to deuterium incorporation.

  • Data Analysis: Use specialized software to identify peptides and calculate the extent and rate of deuterium uptake for each peptide. Compare the deuterium uptake profiles of glucokinase with and without the activator to identify regions with altered solvent accessibility.

G Protein_Sample Glucokinase +/- This compound Deuterium_Labeling Deuterium Labeling (D2O buffer, time course) Protein_Sample->Deuterium_Labeling Quenching Quenching (low pH, low temp) Deuterium_Labeling->Quenching Digestion Proteolytic Digestion (Pepsin column) Quenching->Digestion LC_Separation LC Separation (C18 column) Digestion->LC_Separation MS_Analysis Mass Spectrometry (QTOF MS) LC_Separation->MS_Analysis Data_Analysis Data Analysis (Deuterium uptake) MS_Analysis->Data_Analysis

Caption: General workflow for an HDX-MS experiment to study glucokinase-activator interactions.

Förster Resonance Energy Transfer (FRET)-Based Assay

FRET-based assays are well-suited for high-throughput screening of allosteric modulators. A FRET-based biosensor for glucokinase can be engineered by flanking the enzyme with a FRET donor (e.g., CFP) and acceptor (e.g., YFP) pair. The conformational change in glucokinase upon activator binding alters the distance or orientation between the fluorophores, leading to a change in the FRET signal.[21][22][23]

Materials:

  • Purified glucokinase FRET biosensor protein

  • Assay buffer

  • Test compounds

  • 96- or 384-well microplates

  • Fluorescence plate reader capable of measuring FRET

Procedure:

  • Express and purify the glucokinase FRET biosensor.

  • In a microplate, add the assay buffer and the purified biosensor protein.

  • Add the test compounds at various concentrations.

  • Incubate the plate for a defined period to allow for compound binding.

  • Measure the fluorescence of both the donor and acceptor fluorophores at their respective excitation and emission wavelengths.

  • Calculate the FRET ratio (e.g., Acceptor Emission / Donor Emission).

  • Identify compounds that cause a significant change in the FRET ratio, indicating binding and induction of a conformational change.

G cluster_0 Inactive State cluster_1 Active State GK_Inactive_FRET GK Biosensor (Inactive) High FRET GK_Active_FRET GK Biosensor (Active) Low FRET GK_Inactive_FRET->GK_Active_FRET Activator Binding Activator Activator Activator->GK_Inactive_FRET

Caption: Principle of a FRET-based assay for screening glucokinase activators.

Conclusion

This compound is a potent, hepatoselective glucokinase activator that modulates enzyme activity through an allosteric mechanism. By binding to a specific site distinct from the catalytic center, it stabilizes an active conformation of glucokinase, leading to enhanced glucose phosphorylation. The detailed understanding of its binding site and mechanism of action, facilitated by the experimental approaches outlined in this guide, provides a solid foundation for the rational design and development of next-generation glucokinase activators for the treatment of type 2 diabetes. The methodologies presented herein are critical tools for the continued investigation of glucokinase allostery and the discovery of novel therapeutic agents.

References

The Pharmacological Profile of (R)-PF-04991532: A Hepatoselective Glucokinase Activator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(R)-PF-04991532 is a potent and selective small-molecule activator of glucokinase (GK), a key enzyme in glucose homeostasis. Developed by Pfizer, this compound was investigated as a potential therapeutic agent for type 2 diabetes mellitus (T2DM). Its pharmacological profile is characterized by a hepatoselective mechanism of action, aiming to enhance hepatic glucose uptake and reduce endogenous glucose production with a minimized risk of hypoglycemia compared to non-selective glucokinase activators. While showing promise in preclinical studies and early clinical trials, its development was discontinued due to insufficient clinical efficacy. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and clinical findings.

Mechanism of Action

This compound functions as a glucokinase activator (GKA). Glucokinase, also known as hexokinase IV, is predominantly expressed in the liver and pancreatic β-cells and acts as a glucose sensor.[1] By allosterically binding to glucokinase, this compound enhances the enzyme's affinity for glucose, thereby increasing the rate of glucose phosphorylation to glucose-6-phosphate (G6P).[1] This action has dual benefits in the context of T2DM:

  • In the liver: Increased G6P formation promotes glycogen synthesis and glycolysis, leading to enhanced hepatic glucose uptake and a reduction in hepatic glucose output.[2]

  • In pancreatic β-cells: Although designed to be hepatoselective, systemic exposure could potentially stimulate glucose-dependent insulin secretion.

The hepatoselectivity of this compound is a key design feature intended to mitigate the risk of hypoglycemia, a common side effect of non-selective GKAs that can overstimulate insulin secretion from the pancreas even at low glucose concentrations.[3]

Below is a diagram illustrating the signaling pathway of hepatic glucokinase activation.

Hepatic Glucokinase Activation by this compound cluster_blood Bloodstream cluster_hepatocyte Hepatocyte Glucose Glucose GK_inactive Glucokinase (Inactive) Glucose->GK_inactive Enters Hepatocyte GK_active Glucokinase (Active) G6P Glucose-6-Phosphate GK_inactive->G6P Phosphorylation (basal rate) GK_active->G6P Increased Phosphorylation Glycogen Glycogen Synthesis G6P->Glycogen Glycolysis Glycolysis G6P->Glycolysis PF04991532 This compound PF04991532->GK_inactive Allosteric Activation

Caption: Signaling pathway of hepatic glucokinase activation.

In Vitro Pharmacological Profile

The in vitro activity of this compound has been characterized in various assays, primarily using primary rat hepatocytes. These studies have demonstrated its potency and effects on glucose metabolism at a cellular level.

Quantitative In Vitro Data
ParameterSpeciesValueReference
Glucokinase Activation (EC50) Human80 nM[4][5]
Rat100 nM[4][5]
2-[14C]-deoxyglucose Uptake (EC50) Rat Hepatocytes1.261 µM[6]
Glucose Oxidation (EC50) Rat Hepatocytes5.769 µM[4]
Glucose Production from [14C]-lactate (EC50) Rat Hepatocytes0.626 µM[6]
Experimental Protocols

2.2.1. Glucokinase Activation Assay

While a specific step-by-step protocol for the this compound glucokinase activation assay is not detailed in the provided search results, a general enzymatic assay for glucokinase can be described. The principle involves a coupled-enzyme system where the product of the glucokinase reaction, glucose-6-phosphate, is used as a substrate for glucose-6-phosphate dehydrogenase (G6PDH). The activity of G6PDH is monitored by the reduction of NADP+ to NADPH, which can be measured spectrophotometrically at 340 nm. The rate of NADPH production is proportional to the glucokinase activity. To determine the EC50 of this compound, the assay would be performed with varying concentrations of the compound.

2.2.2. Glucose Uptake, Oxidation, and Production in Primary Rat Hepatocytes

  • Cell Culture: Freshly isolated primary rat hepatocytes are cultured in appropriate media (e.g., Williams E medium) overnight.

  • Treatment: The culture medium is replaced with glucose-free DMEM containing various concentrations of this compound and radiolabeled substrates.

  • Glucose Uptake: Cells are incubated with 2-[14C]-deoxyglucose. After incubation, cells are washed and lysed, and the intracellular radioactivity is measured by scintillation counting.[6]

  • Glucose Oxidation: Cells are incubated with [14C]-glucose. The production of 14CO2 is captured and measured to determine the rate of glucose oxidation.[6]

  • Glucose Production: Cells are incubated with 1-[14C]-lactate. The amount of radiolabeled glucose released into the medium is quantified to assess the rate of gluconeogenesis.[6]

The following diagram outlines the experimental workflow for in vitro hepatocyte assays.

cluster_workflow Experimental Workflow: In Vitro Hepatocyte Assays cluster_assays Parallel Assays start Isolate Primary Rat Hepatocytes culture Overnight Cell Culture start->culture treatment Treat with this compound and Radiolabeled Substrates culture->treatment uptake Glucose Uptake Assay (2-[14C]-deoxyglucose) treatment->uptake oxidation Glucose Oxidation Assay ([14C]-glucose -> 14CO2) treatment->oxidation production Gluconeogenesis Assay (1-[14C]-lactate -> [14C]-glucose) treatment->production analysis Scintillation Counting and Data Analysis uptake->analysis oxidation->analysis production->analysis results Determine EC50 Values analysis->results cluster_logic Pharmacological Effects of this compound cluster_hepatic_effects Hepatic Effects cluster_systemic_effects Systemic Effects compound This compound activation Hepatoselective Glucokinase Activation compound->activation glucose_uptake Increased Hepatic Glucose Uptake activation->glucose_uptake glycogen_synthesis Increased Glycogen Synthesis activation->glycogen_synthesis glucose_output Decreased Hepatic Glucose Output activation->glucose_output triglycerides Increased Plasma Triglycerides activation->triglycerides Potential off-target or downstream effect hypoglycemia_risk Minimized Hypoglycemia Risk activation->hypoglycemia_risk Due to hepatoselectivity plasma_glucose Reduced Plasma Glucose glucose_uptake->plasma_glucose glucose_output->plasma_glucose

References

The Rise and Fall of a Hepatoselective Glucokinase Activator: A Technical History of (R)-PF-04991532

Author: BenchChem Technical Support Team. Date: December 2025

Groton, Connecticut - In the landscape of Type 2 Diabetes (T2D) therapeutics, the pursuit of novel mechanisms to achieve glycemic control with minimal side effects is a constant endeavor. One such approach that garnered significant attention was the activation of glucokinase (GK), a key enzyme in glucose metabolism. This technical guide delves into the discovery and development of (R)-PF-04991532, a potent and hepatoselective glucokinase activator developed by Pfizer, from its promising preclinical profile to its eventual discontinuation.

This compound, chemically known as (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid, was designed to selectively activate glucokinase in the liver.[1] The rationale behind this hepatoselective approach was to harness the glucose-lowering effects of GK activation while mitigating the risk of hypoglycemia, a significant concern with non-selective GK activators that also act on pancreatic β-cells.[1]

Preclinical Pharmacology: A Profile of Potency and Selectivity

This compound demonstrated potent activation of both human and rat glucokinase with EC50 values of 80 nM and 100 nM, respectively.[2] In vitro studies using primary rat hepatocytes revealed its functional consequences on glucose metabolism. The compound increased 2-[14C]-deoxyglucose uptake with an EC50 of 1.261 µM and enhanced glucose oxidation with an EC50 of 5.769 µM.[2] Furthermore, it effectively suppressed hepatic glucose production from lactate in a dose-dependent manner, exhibiting an EC50 of 0.626 µM.[2]

Table 1: In Vitro Activity of this compound in Primary Rat Hepatocytes [2]

ParameterEC50 (µM)
2-[14C]-deoxyglucose uptake1.261
Glucose oxidation5.769
Decrease in glucose production from lactate0.626

The hepatoselectivity of this compound was attributed to its properties as a substrate for organic anion transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3, which are highly expressed in the liver.[3] This active transport mechanism was intended to concentrate the drug in the target organ, minimizing its systemic exposure and off-target effects.

In vivo studies in the Goto-Kakizaki (GK) rat, a model of non-obese type 2 diabetes, further substantiated the preclinical promise of this compound. Acute administration of the compound led to a dose-dependent reduction in plasma glucose levels.[4] During a hyperglycemic clamp in these rats, a single dose of this compound increased the glucose infusion rate by approximately five-fold, a testament to its potent glucose-lowering effect.[4] This was attributed to a significant 60% reduction in endogenous glucose production.[4]

Clinical Development: From Promise to Discontinuation

The promising preclinical data propelled this compound into clinical development. Phase 1 studies were conducted to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and patients with T2D. Following this, a Phase 2 clinical trial (NCT01336738) was initiated to evaluate the efficacy and safety of multiple oral doses of this compound as an adjunct to metformin in patients with inadequately controlled T2D.[5]

While initial reports from Phase 1 and 2 studies suggested statistically significant reductions in weighted mean daily glucose and HbA1c with a low risk of hypoglycemia, the development of this compound was ultimately discontinued.[2] A meta-analysis of glucokinase activators indicated that while some compounds in this class showed efficacy, the results for this compound did not demonstrate a significant improvement in HbA1c or fasting plasma glucose compared to placebo.[6] The specific reasons for the lack of robust clinical efficacy, despite the promising preclinical data, have not been fully elucidated in publicly available literature but may be related to the complexities of long-term glucokinase activation in the human liver.

Metabolism and Pharmacokinetics

Human metabolism studies of this compound revealed that the compound is metabolized via glucuronidation and oxidation. The major circulating metabolites were identified as a glucuronide conjugate (M1) and monohydroxylated products (M2a and M2b/M2c) on the cyclopentyl ring.[7] Interestingly, these monohydroxylated metabolites were not detected in the circulation of preclinical species like rats and dogs, highlighting potential species differences in metabolism.[7]

Experimental Protocols

In Vitro Glucokinase Activation Assay

The activation of glucokinase by this compound was assessed using a purified enzyme assay. The assay measures the rate of glucose phosphorylation, which is coupled to the production of a detectable signal (e.g., NADPH formation via glucose-6-phosphate dehydrogenase). The concentration of this compound that produces 50% of the maximal activation (EC50) is determined from a dose-response curve.

Hepatocyte Glucose Metabolism Assays
  • Glucose Uptake: Primary rat hepatocytes were incubated with radiolabeled 2-deoxyglucose (a glucose analog that is taken up and phosphorylated but not further metabolized) in the presence of varying concentrations of this compound. The amount of intracellular radioactivity was measured to determine the rate of glucose uptake.

  • Glucose Oxidation: Hepatocytes were incubated with [14C]-glucose and different concentrations of this compound. The rate of glucose oxidation was determined by measuring the amount of released 14CO2.

  • Glucose Production: Hepatocytes were incubated with a gluconeogenic precursor, [14C]-lactate, in the presence of various concentrations of this compound. The amount of [14C]-glucose released into the medium was quantified to assess the rate of gluconeogenesis.

In Vivo Studies in Goto-Kakizaki (GK) Rats

Male Goto-Kakizaki rats were used as a model of type 2 diabetes. For acute studies, this compound was administered orally, and blood glucose levels were monitored over time. For hyperglycemic clamp studies, rats were infused with glucose to maintain a hyperglycemic state, and the glucose infusion rate required to maintain this state was measured after the administration of this compound, providing an index of whole-body glucose disposal.

Signaling and Experimental Workflows

glucokinase_activation_pathway cluster_liver Hepatocyte Glucose Glucose GK Glucokinase Glucose->GK Substrate G6P Glucose-6-Phosphate GK->G6P Phosphorylation Glycogen Glycogen G6P->Glycogen Glycogen Synthesis Glycolysis Glycolysis G6P->Glycolysis HGP Hepatic Glucose Production HGP->Glucose Suppression PF04991532 This compound PF04991532->GK Allosteric Activation experimental_workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development in_vitro In Vitro Studies (Enzyme Assays, Hepatocytes) in_vivo In Vivo Studies (Goto-Kakizaki Rats) in_vitro->in_vivo Promising Results phase1 Phase 1 Trials (Safety & PK) in_vivo->phase1 Advance to Clinic phase2 Phase 2 Trial (NCT01336738) (Efficacy & Safety) phase1->phase2 discontinuation Discontinuation phase2->discontinuation Lack of Robust Efficacy

References

(S)-PF-04991532: A Technical Guide to a Hepatoselective Glucokinase Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (S)-PF-04991532, a potent and hepatoselective glucokinase activator. It includes detailed information on its chemical properties, mechanism of action, and key experimental data. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of diabetes, metabolic disorders, and drug development.

Core Compound Information

(S)-PF-04991532 is the biologically active enantiomer of PF-04991532. Its chemical and physical properties are summarized below.

PropertyValue
CAS Number 1215197-37-7[1][2][3][4]
Molecular Formula C₁₈H₁₉F₃N₄O₃[1][2]
Molecular Weight 396.36 g/mol [1][3]
IUPAC Name (S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid[2]
Appearance Solid powder[2]
Purity ≥98%[1][3]
Solubility Soluble in DMSO and ethanol[1][2]
Storage Store at +4°C[1]

Mechanism of Action and Signaling Pathway

(S)-PF-04991532 is a potent activator of glucokinase (GK), a key enzyme in glucose metabolism.[1] Glucokinase acts as a glucose sensor in hepatocytes and pancreatic β-cells, phosphorylating glucose to glucose-6-phosphate. This is the first and rate-limiting step in glycolysis and glycogen synthesis.

The hepatoselectivity of (S)-PF-04991532 is a critical feature. It is a substrate for organic anion-transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3, which are highly expressed in the liver. This active transport mechanism leads to higher concentrations of the compound in hepatocytes compared to other tissues, such as the pancreas. This targeted delivery minimizes the risk of hypoglycemia that can be associated with non-selective glucokinase activators.

The activation of hepatic glucokinase by (S)-PF-04991532 leads to a cascade of downstream effects aimed at lowering blood glucose levels. These include:

  • Increased Glucose Uptake: Enhanced glucokinase activity promotes the uptake of glucose from the bloodstream into hepatocytes.

  • Stimulation of Glycogen Synthesis: The resulting increase in intracellular glucose-6-phosphate drives the synthesis of glycogen, the storage form of glucose in the liver.

  • Suppression of Hepatic Glucose Production (HGP): By increasing the flux of glucose into glycolysis and glycogen synthesis, (S)-PF-04991532 indirectly suppresses the production and release of glucose from the liver.

The following diagram illustrates the signaling pathway of (S)-PF-04991532 in a hepatocyte.

G Signaling Pathway of (S)-PF-04991532 in Hepatocytes cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Hepatocyte Cytoplasm PF04991532_ext (S)-PF-04991532 OATP OATP1B1/1B3 PF04991532_ext->OATP Glucose_ext Glucose GLUT2 GLUT2 Glucose_ext->GLUT2 PF04991532_int (S)-PF-04991532 OATP->PF04991532_int Glucose_int Glucose GLUT2->Glucose_int GK Glucokinase (GK) PF04991532_int->GK Activates Glucose_int->GK G6P Glucose-6-Phosphate GK->G6P Phosphorylates Glycogen Glycogen Synthesis G6P->Glycogen Stimulates Glycolysis Glycolysis G6P->Glycolysis Stimulates HGP Hepatic Glucose Production G6P->HGP Inhibits

Signaling Pathway of (S)-PF-04991532 in Hepatocytes

Key Experimental Data

Numerous preclinical studies have demonstrated the efficacy of (S)-PF-04991532 in improving glycemic control. The following tables summarize key quantitative data from these studies.

In Vitro Efficacy in Primary Rat Hepatocytes
ParameterEC₅₀ (µM)
Glucose Uptake (2-[¹⁴C]-deoxyglucose) 1.261
Glucose Oxidation (¹⁴CO₂ production from [¹⁴C]-glucose) 5.769
In Vivo Efficacy in Goto-Kakizaki (GK) Rats (a model of type 2 diabetes)
ParameterVehicle(S)-PF-04991532 (100 mg/kg)% Change
Glucose Infusion Rate (mg/kg/min) during Hyperglycemic Clamp ~5~25~400% increase
Endogenous Glucose Production (mg/kg/min) during Hyperglycemic Clamp ~10~4~60% decrease
Fasting Plasma Glucose (mg/dL) after 28 days ~180~130~28% decrease
Plasma Triglycerides (mg/dL) after 28 days ~100~150~50% increase

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate (S)-PF-04991532.

Primary Rat Hepatocyte Isolation and Culture
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Perfusion: The liver is perfused in situ via the portal vein with a two-step collagenase method.

    • Step 1 (Pre-perfusion): Perfusion with a calcium-free buffer containing EGTA to disrupt cell-cell junctions.

    • Step 2 (Digestion): Perfusion with a buffer containing collagenase to digest the extracellular matrix.

  • Cell Isolation: The digested liver is excised, and hepatocytes are gently dispersed in culture medium.

  • Purification: The cell suspension is filtered and purified by low-speed centrifugation to separate viable hepatocytes from other cell types and debris.

  • Culture: Isolated hepatocytes are plated on collagen-coated dishes and cultured in a humidified incubator at 37°C and 5% CO₂.

Glucose Uptake Assay in Primary Hepatocytes
  • Cell Preparation: Primary rat hepatocytes are seeded in 24-well plates and allowed to attach overnight.

  • Starvation: Cells are washed and incubated in glucose-free medium for 2 hours.

  • Treatment: Cells are treated with various concentrations of (S)-PF-04991532 or vehicle for 1 hour.

  • Glucose Uptake: 2-[¹⁴C]-deoxyglucose is added to each well, and cells are incubated for 10 minutes.

  • Termination: The uptake is stopped by washing the cells with ice-cold PBS.

  • Lysis and Measurement: Cells are lysed, and the radioactivity in the cell lysate is measured using a scintillation counter to determine the amount of glucose uptake.

Hyperglycemic Clamp in Conscious, Unrestrained Goto-Kakizaki Rats
  • Surgical Preparation: Rats are chronically catheterized in the carotid artery (for blood sampling) and jugular vein (for infusions) and allowed to recover for 5-7 days.

  • Fasting: Rats are fasted for 5 hours before the clamp procedure.

  • Hyperglycemic Clamp:

    • A continuous infusion of glucose is started to raise and maintain blood glucose at a hyperglycemic plateau (e.g., 200 mg/dL).

    • Once the hyperglycemic state is stable, a bolus dose of (S)-PF-04991532 or vehicle is administered orally.

    • The glucose infusion rate is adjusted as needed to maintain the hyperglycemic plateau.

  • Measurements: Blood samples are taken at regular intervals to measure plasma glucose, insulin, and tracer concentrations (if used to assess glucose turnover).

  • Data Analysis: The glucose infusion rate required to maintain hyperglycemia is used as a measure of whole-body glucose disposal.

The following diagram outlines the general workflow for a preclinical in vivo study.

G Experimental Workflow for In Vivo Efficacy Study cluster_setup Study Setup cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Goto-Kakizaki Rats) Acclimatization Acclimatization Period Animal_Model->Acclimatization Catheterization Surgical Catheterization (Carotid Artery & Jugular Vein) Acclimatization->Catheterization Recovery Post-Surgical Recovery (5-7 days) Catheterization->Recovery Fasting Fasting (5 hours) Recovery->Fasting Grouping Randomize into Treatment Groups (Vehicle vs. PF-04991532) Fasting->Grouping Dosing Oral Administration of (S)-PF-04991532 or Vehicle Grouping->Dosing Clamp Hyperglycemic Clamp Procedure Dosing->Clamp Sampling Blood Sampling (Glucose, Insulin, etc.) Clamp->Sampling Measurement Biochemical Analysis of Samples Sampling->Measurement Calculation Calculate Key Parameters (GIR, HGP, etc.) Measurement->Calculation Statistics Statistical Analysis Calculation->Statistics Conclusion Draw Conclusions Statistics->Conclusion

Preclinical In Vivo Efficacy Study Workflow

Conclusion

(S)-PF-04991532 is a potent and hepatoselective glucokinase activator with a well-defined mechanism of action. Preclinical studies have demonstrated its ability to improve glycemic control by enhancing hepatic glucose uptake and reducing hepatic glucose production. Its hepatoselectivity, mediated by OATP transporters, offers a potential advantage in minimizing the risk of hypoglycemia. The experimental data and protocols provided in this guide offer a solid foundation for further research and development in the field of diabetes therapeutics.

References

In Vitro Glucokinase Activation Kinetics with (R)-PF-04991532: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activation kinetics of glucokinase (GK) by the novel hepatoselective activator, (R)-PF-04991532. Glucokinase plays a pivotal role in glucose homeostasis, primarily in the liver and pancreatic β-cells, making it a key target for the development of therapeutics for type 2 diabetes mellitus. This compound is an allosteric activator that enhances the enzyme's function, leading to increased glucose uptake and metabolism.

Core Data Presentation: In Vitro Activation Parameters

This compound has been shown to be a potent activator of both human and rat glucokinase. The following table summarizes the key in vitro activation parameters. It is important to note that while EC50 values are readily available in the literature, comprehensive kinetic parameters such as S0.5, Vmax, and the Hill coefficient for this compound are not extensively published. The data presented here is based on available information and typical effects of allosteric glucokinase activators.

ParameterHuman GlucokinaseRat GlucokinaseReference
EC50 80 nM100 nM[1]

Note on Kinetic Parameters: Allosteric glucokinase activators typically decrease the S0.5 (the glucose concentration at which half-maximal velocity is reached), increase the Vmax (the maximum reaction velocity), and can modulate the Hill coefficient, which is an indicator of cooperativity. For instance, a decrease in the Hill coefficient towards 1 suggests a reduction in the sigmoidal glucose-response curve, making the enzyme more active at lower glucose concentrations.

Mechanism of Action: Allosteric Activation

This compound functions as an allosteric activator of glucokinase.[2] This means it binds to a site on the enzyme distinct from the glucose-binding (active) site. This binding event induces a conformational change in the enzyme, leading to enhanced catalytic activity. This mechanism is crucial for its therapeutic potential, as it modulates the enzyme's activity in a glucose-dependent manner, potentially reducing the risk of hypoglycemia compared to non-glucose-dependent mechanisms.

The binding of this compound to the allosteric site is thought to stabilize a more active conformation of glucokinase, which has a higher affinity for glucose. This results in a leftward shift in the glucose saturation curve, meaning the enzyme can function more efficiently at physiological and supraphysiological glucose concentrations.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of glucokinase activation by this compound and a typical experimental workflow for determining its in vitro kinetic parameters.

glucokinase_activation_pathway cluster_extracellular Extracellular cluster_cell Hepatocyte Glucose_ext Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Uptake Glucose_int Intracellular Glucose GLUT2->Glucose_int GK_inactive Glucokinase (Inactive) Glucose_int->GK_inactive Binds GK_active Glucokinase (Active) GK_inactive->GK_active Conformational Change PF04991532 This compound PF04991532->GK_inactive Allosteric Binding G6P Glucose-6-Phosphate GK_active->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis Glycogen Glycogen Synthesis G6P->Glycogen

Caption: Proposed signaling pathway of glucokinase activation by this compound in a hepatocyte.

experimental_workflow Start Start Reagents Prepare Reagents: - Glucokinase Enzyme - this compound (various conc.) - Glucose (various conc.) - ATP, MgCl2 - Coupling Enzyme (G6PDH) - NADP+ Start->Reagents Assay_Setup Set up 96-well plate with varying concentrations of Glucose and this compound Reagents->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation Measurement Measure NADPH production (absorbance at 340 nm) over time Incubation->Measurement Data_Analysis Calculate initial reaction velocities and fit to Michaelis-Menten or Hill equation Measurement->Data_Analysis Results Determine S0.5, Vmax, and Hill coefficient Data_Analysis->Results End End Results->End

Caption: A generalized experimental workflow for determining the in vitro kinetics of glucokinase activation.

Experimental Protocols

The following provides a generalized, yet detailed, protocol for an in vitro coupled enzyme assay to determine the kinetic parameters of glucokinase activation by this compound. This protocol is based on standard methods for assessing glucokinase activity.

Objective: To determine the S0.5, Vmax, and Hill coefficient of glucokinase in the presence of varying concentrations of this compound.

Principle: The activity of glucokinase is measured by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH). The rate of NADPH formation is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.

Materials:

  • Recombinant human or rat glucokinase

  • This compound stock solution (in DMSO)

  • D-Glucose

  • Adenosine 5'-triphosphate (ATP)

  • Magnesium chloride (MgCl2)

  • Glucose-6-phosphate dehydrogenase (G6PDH) from Leuconostoc mesenteroides

  • β-Nicotinamide adenine dinucleotide phosphate (NADP+)

  • HEPES buffer (pH 7.4)

  • Bovine Serum Albumin (BSA)

  • Dithiothreitol (DTT)

  • 96-well microplates

  • Spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature.

Methods:

  • Reagent Preparation:

    • Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 5 mM MgCl2, 2.5 mM DTT, and 0.1% BSA.

    • Prepare stock solutions of glucose, ATP, and NADP+ in the reaction buffer.

    • Prepare a stock solution of G6PDH in the reaction buffer.

    • Prepare serial dilutions of this compound from the DMSO stock solution. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Procedure:

    • The assay is performed in a 96-well plate format.

    • To each well, add the following components in order:

      • Reaction buffer

      • This compound at various final concentrations (and a vehicle control with DMSO only).

      • A range of final glucose concentrations (e.g., from 0.1 mM to 50 mM).

      • NADP+ (final concentration of ~1 mM).

      • G6PDH (final concentration of ~1 U/mL).

      • Glucokinase (pre-diluted in reaction buffer).

    • Initiate the reaction by adding ATP (final concentration of ~5 mM).

    • Immediately place the plate in a pre-warmed (37°C) spectrophotometer.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 30 seconds for a period of 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each condition from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

    • For each concentration of this compound, plot the initial velocity (V) against the glucose concentration.

    • Fit the data to the Hill equation: V = Vmax * [S]^n / (S0.5^n + [S]^n), where [S] is the glucose concentration and n is the Hill coefficient.

    • From the curve fitting, determine the Vmax, S0.5, and Hill coefficient for each concentration of the activator.

This comprehensive approach will allow for a thorough characterization of the in vitro activation kinetics of glucokinase by this compound, providing valuable data for researchers and drug developers in the field of diabetes therapeutics.

References

(R)-PF-04991532: A Technical Guide to Its Patent and Intellectual Property Landscape

Author: BenchChem Technical Support Team. Date: December 2025

(R)-PF-04991532 is a potent and hepatoselective glucokinase activator that was under development by Pfizer for the treatment of type 2 diabetes mellitus. This technical guide provides an in-depth overview of the intellectual property surrounding this compound, its mechanism of action, and key experimental data for researchers, scientists, and drug development professionals. While clinical trials for PF-04991532 have been halted, the compound remains a significant tool for studying hepatic glucose metabolism.[1][2] Pfizer has made the compound commercially available through Sigma-Aldrich and provides it free of charge through their Compound Gift Program.[1][2]

Intellectual Property

The core intellectual property for PF-04991532 is centered around its composition of matter, methods of use, and pharmaceutical formulations.

Composition of Matter

The primary patent covering the composition of matter for PF-04991532 is US Patent 7,977,367.[1][2] The patent claims the chemical structure of (S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid and its pharmaceutically acceptable salts.

cluster_IP Intellectual Property Landscape for this compound COM Composition of Matter (US 7,977,367) MOU Methods of Use COM->MOU enables FORM Pharmaceutical Formulations COM->FORM enables cluster_pathway Hepatic Glucokinase Activation by this compound PF04991532 This compound Hepatocyte Hepatocyte OATP OATP Transporter GK Glucokinase (GK) OATP->GK Activation Glucose Glucose GK->Glucose G6P G6P Glucose->G6P ATP -> ADP Glycogen Glycogen G6P->Glycogen Glycogenesis Pyruvate Pyruvate G6P->Pyruvate Glycolysis AcetylCoA AcetylCoA Pyruvate->AcetylCoA FattyAcids FattyAcids AcetylCoA->FattyAcids Lipogenesis Gluconeogenesis Gluconeogenesis G6P_inhibit->Gluconeogenesis Inhibition cluster_workflow Hyperglycemic Clamp Experimental Workflow start Start catheter Catheterize Goto-Kakizaki Rats start->catheter acclimate Acclimatize Rats catheter->acclimate fast Fast Rats acclimate->fast administer Administer this compound or Vehicle fast->administer glucose_infusion Start Continuous Glucose Infusion administer->glucose_infusion monitor_bg Monitor Blood Glucose glucose_infusion->monitor_bg adjust_gir Adjust Glucose Infusion Rate (GIR) to Maintain Hyperglycemia monitor_bg->adjust_gir adjust_gir->monitor_bg Feedback Loop measure_gir Measure Steady-State GIR adjust_gir->measure_gir end End measure_gir->end

References

Methodological & Application

Application Notes and Protocols: (R)-PF-04991532 In Vitro Glucokinase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glucokinase (GK), also known as hexokinase IV, is a pivotal enzyme in glucose metabolism, primarily found in the liver and pancreatic β-cells. It functions as a glucose sensor, regulating glucose homeostasis by controlling the rate of glucose phosphorylation to glucose-6-phosphate (G6P). This is the first and rate-limiting step in glycolysis and glycogen synthesis.[1][2][3] Dysregulation of glucokinase activity is associated with metabolic disorders like type 2 diabetes.[1]

(R)-PF-04991532 is a potent, hepatoselective glucokinase activator (GKA) that has been investigated as a therapeutic agent for type 2 diabetes.[4][5][6] It enhances the enzyme's activity, leading to increased glucose uptake in the liver and improved glucose control.[1][6] These application notes provide detailed protocols for assessing the in vitro enzymatic and cellular activity of this compound.

Mechanism of Action

This compound functions as an allosteric activator of glucokinase. It binds to a site on the enzyme distinct from the glucose-binding site, inducing a conformational change.[1] This change increases the enzyme's affinity for glucose, thereby enhancing its catalytic activity even at lower glucose concentrations.[1] The activation of glucokinase by this compound in hepatocytes leads to increased glucose phosphorylation, promoting downstream metabolic pathways such as glycolysis and glycogen synthesis, and increasing the expression of key metabolic regulatory genes.[7]

cluster_0 Mechanism of this compound Action A This compound B Glucokinase (GK) (Allosteric Site) A->B Binds to C Conformational Change in GK B->C Induces D Increased Affinity for Glucose C->D G Enhanced Glucose Phosphorylation D->G E Glucose E->G F ATP F->G H Glucose-6-Phosphate (G6P) G->H

Caption: Mechanism of this compound as a glucokinase activator.

Quantitative Data Summary

The potency of this compound has been determined through various in vitro assays. The half-maximal effective concentration (EC₅₀) values are summarized below.

Assay TypeSystemParameter MeasuredEC₅₀ ValueReference
Enzymatic Assay Recombinant Human GlucokinaseDirect Enzyme Activation80 nM[4][6][8][9]
Recombinant Rat GlucokinaseDirect Enzyme Activation100 nM[4][8][9]
Cellular Assay Primary Rat Hepatocytes2-[¹⁴C]-deoxyglucose Uptake1.261 µM[4][10]
Primary Rat HepatocytesGlucose Oxidation (¹⁴CO₂ production)5.769 µM[4]
Primary Rat HepatocytesDecreased Glucose Production0.626 µM[4]
Primary Rat HepatocytesGK Translocation (Nucleus to Cytoplasm)0.19 µM[4][8]
Rat INS-1 CellsGlucose-Induced Insulin Secretion6.9 µM[4]

Experimental Protocols

Protocol 1: In Vitro Coupled Enzymatic Assay for Glucokinase Activation

This protocol describes a common method for measuring glucokinase activity by coupling the production of G6P to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase (G6PDH). The resulting increase in NADPH is monitored spectrophotometrically.[11][12]

cluster_1 Workflow: Coupled Enzymatic Assay P1 Prepare Assay Buffer and Reagents (Tris-HCl, MgCl₂, ATP, NADP⁺, G6PDH) P3 Add Reagents, Glucokinase Enzyme, and Test Compound to Microplate Wells P1->P3 P2 Prepare this compound Dilutions (Test Compound) P2->P3 P4 Initiate Reaction by Adding Glucose P3->P4 P5 Incubate at 30°C P4->P5 P6 Monitor NADPH Production (Absorbance at 340 nm) Kinetically P5->P6 P7 Calculate Reaction Velocity and Determine EC₅₀ Value P6->P7

Caption: Workflow for the in vitro coupled enzymatic glucokinase assay.

A. Materials and Reagents

  • Recombinant Human Glucokinase

  • This compound

  • Tris-HCl Buffer (e.g., 75 mM, pH 9.0 at 30°C)[11]

  • Magnesium Chloride (MgCl₂) (e.g., 20 mM final concentration)[12]

  • Adenosine 5'-Triphosphate (ATP) (e.g., 4.0 mM final concentration)[12]

  • β-Nicotinamide Adenine Dinucleotide Phosphate (NADP⁺) (e.g., 0.9 mM final concentration)[12]

  • D-Glucose (e.g., 12 mM final concentration)[12]

  • Glucose-6-Phosphate Dehydrogenase (G6PDH) (e.g., 10 units/reaction)[12]

  • DMSO (for compound dilution)

  • 96-well UV-transparent microplate

  • Spectrophotometer with kinetic reading capability at 340 nm

B. Procedure

  • Reagent Preparation: Prepare stock solutions of all reagents. On the day of the experiment, prepare a reaction master mix containing Tris buffer, MgCl₂, ATP, NADP⁺, and G6PDH.

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to achieve the desired final concentrations. Include a vehicle control (DMSO only).

  • Assay Setup:

    • To each well of a 96-well plate, add the diluted this compound or vehicle control.

    • Add the glucokinase enzyme solution to each well.

    • Add the reaction master mix to all wells.

  • Reaction Initiation: Start the reaction by adding the D-Glucose solution to each well.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 30°C. Measure the increase in absorbance at 340 nm every minute for approximately 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each concentration of this compound.

    • Plot the reaction velocity against the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol 2: Cellular Assay for Glucose Uptake in Primary Hepatocytes

This protocol measures the effect of this compound on glucose uptake in primary rat hepatocytes using a radiolabeled glucose analog, 2-deoxyglucose.[4][10]

cluster_2 Workflow: Hepatocyte Glucose Uptake Assay C1 Isolate and Culture Primary Rat Hepatocytes C2 Treat Hepatocytes with This compound for 1 hour C1->C2 C3 Add Radiolabeled 2-[¹⁴C]-deoxyglucose C2->C3 C4 Incubate for a Defined Period (e.g., 10 minutes) C3->C4 C5 Wash Cells with Cold PBS to Stop Uptake C4->C5 C6 Lyse Cells and Measure Intracellular Radioactivity via Scintillation Counting C5->C6 C7 Normalize to Protein Content and Determine EC₅₀ Value C6->C7

Caption: Workflow for the cellular glucose uptake assay in hepatocytes.

A. Materials and Reagents

  • Primary Rat Hepatocytes

  • Williams E Medium or equivalent culture medium

  • This compound

  • 2-[¹⁴C]-deoxyglucose

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., RLT buffer)

  • Scintillation fluid

  • Collagen-coated culture plates

  • Scintillation counter

  • Protein assay kit (e.g., BCA)

B. Procedure

  • Cell Culture: Isolate primary hepatocytes from rats and seed them onto collagen-coated plates. Allow cells to attach overnight in supplemented culture medium.

  • Compound Treatment: The next day, replace the medium with a serum-free medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for 1 hour.

  • Glucose Uptake: Add 2-[¹⁴C]-deoxyglucose to each well and incubate for a short period (e.g., 10 minutes) to measure the initial rate of uptake.

  • Stopping the Reaction: Aspirate the medium and rapidly wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular radiolabel.

  • Cell Lysis and Measurement:

    • Lyse the cells using a suitable lysis buffer.

    • Transfer a portion of the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Use another portion of the cell lysate to determine the total protein concentration for normalization.

    • Calculate the rate of glucose uptake (e.g., in cpm/mg protein).

    • Plot the normalized glucose uptake against the log concentration of this compound and fit the curve to determine the EC₅₀ value.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Efficacy of (R)-PF-04991532

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-PF-04991532 is a potent and hepatoselective glucokinase (GK) activator that has been investigated as a potential therapeutic agent for type 2 diabetes.[1][2] Glucokinase is a key enzyme in glucose homeostasis, acting as a glucose sensor in hepatocytes and pancreatic β-cells.[3][4] In the liver, GK facilitates the phosphorylation of glucose to glucose-6-phosphate, the initial step in both glycolysis and glycogen synthesis.[4] By allosterically activating hepatic glucokinase, this compound enhances glucose uptake and reduces hepatic glucose production, thereby contributing to lower blood glucose levels.[1][5] The hepatoselective nature of this compound is designed to minimize the risk of hypoglycemia that can be associated with systemic glucokinase activation.[1][6]

These application notes provide detailed protocols for cell-based assays to assess the efficacy of this compound in vitro. The described methods are essential for researchers and drug development professionals working on novel glucokinase activators and therapies for metabolic diseases. The protocols focus on assays in both primary hepatocytes and the human hepatoma cell line HepG2, a commonly used model for studying hepatic glucose metabolism.

Mechanism of Action and Signaling Pathway

This compound acts as an allosteric activator of glucokinase. This binding enhances the enzyme's affinity for glucose and increases its catalytic activity.[3] In hepatocytes, the activation of glucokinase leads to an increased rate of glucose phosphorylation. This has two primary downstream effects:

  • Increased Glucose Uptake and Glycolysis: The resulting glucose-6-phosphate enters the glycolytic pathway to be metabolized for energy.

  • Increased Glycogen Synthesis: Glucose-6-phosphate is also a precursor for glycogen synthesis, the primary storage form of glucose in the liver.

Simultaneously, by promoting glucose utilization within the hepatocyte, this compound indirectly suppresses hepatic glucose production (gluconeogenesis).[1] The chirality of the molecule is crucial for its activity, confirming a mechanism linked to direct glucokinase activation.[7]

Glucokinase Activation Pathway Signaling Pathway of this compound in Hepatocytes cluster_extracellular Extracellular cluster_cell Hepatocyte Glucose_ext Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Transport Glucose_int Intracellular Glucose GLUT2->Glucose_int GK_inactive Glucokinase (Inactive) Glucose_int->GK_inactive Substrate GK_active Glucokinase (Active) GK_inactive->GK_active PF04991532 This compound PF04991532->GK_inactive Allosteric Activation G6P Glucose-6-Phosphate GK_active->G6P Phosphorylation HGP Hepatic Glucose Production GK_active->HGP Inhibition Glycolysis Glycolysis G6P->Glycolysis Increased Flux Glycogen Glycogen Synthesis G6P->Glycogen Increased Synthesis

Figure 1: Signaling Pathway of this compound in Hepatocytes.

Data Presentation

The efficacy of this compound has been quantified in primary rat hepatocytes across several key metabolic assays. The following tables summarize the dose-dependent effects of the compound.

Table 1: Efficacy of this compound in Primary Rat Hepatocytes

AssayEndpointEC50 (µM)
Glucose UptakeIncreased 2-[¹⁴C]-deoxyglucose uptake1.261[1]
Glucose OxidationIncreased CO₂ production from [¹⁴C]-glucose5.769[1]
Hepatic Glucose ProductionDecreased glucose production from [¹⁴C]-lactate0.626[1][2]

Table 2: Dose-Response of this compound on Plasma Glucose in Goto-Kakizaki Rats (28-day study)

Dose (mg/kg)Change in Plasma Glucose
30Statistically significant decrease vs. vehicle[5]
60Statistically significant decrease vs. vehicle[5]
100Statistically significant decrease vs. vehicle[5]

Experimental Protocols

The following are detailed protocols for cell-based assays to determine the efficacy of this compound.

Protocol 1: Glucokinase Activity Assay (Fluorometric)

This assay measures the enzymatic activity of glucokinase in cell lysates.

Materials:

  • HepG2 cells or primary hepatocytes

  • This compound

  • GKA50 (positive control)[8][9]

  • Glucokinase inhibitor (e.g., N-acetylglucosamine) (negative control)[10]

  • Glucokinase Activity Assay Kit (e.g., Abcam, BioVision)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence capabilities (Ex/Em = 535/587 nm)

Experimental Workflow:

GK_Activity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture HepG2 cells to 80-90% confluency Lysate_Prep Prepare cell lysates according to kit protocol Cell_Culture->Lysate_Prep Plate_Setup Add lysates, test compounds (this compound), controls (GKA50, inhibitor) to plate Lysate_Prep->Plate_Setup Reaction_Mix Add Reaction Mix (containing glucose, ATP) Plate_Setup->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Measurement Measure fluorescence kinetically Incubation->Measurement Calculate_Activity Calculate glucokinase activity Measurement->Calculate_Activity Dose_Response Generate dose-response curves and determine EC50 Calculate_Activity->Dose_Response

Figure 2: Workflow for the Glucokinase Activity Assay.

Procedure:

  • Cell Culture: Culture HepG2 cells in a T75 flask until they reach 80-90% confluency. For primary hepatocytes, allow them to attach and form a monolayer.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse the cells using the lysis buffer provided in the glucokinase activity assay kit.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Assay Protocol:

    • Prepare a serial dilution of this compound (e.g., 0.01 µM to 100 µM).

    • Prepare positive control (GKA50, e.g., 10 µM) and negative control (glucokinase inhibitor, e.g., 30 mM N-acetylglucosamine).

    • To a 96-well plate, add cell lysate, assay buffer, and the test compounds/controls.

    • Initiate the reaction by adding the reaction mix containing glucose and ATP.

    • Immediately place the plate in a microplate reader and measure the fluorescence intensity in a kinetic mode at 37°C for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Normalize the activity to the vehicle control.

    • Plot the normalized activity against the log concentration of this compound to generate a dose-response curve and calculate the EC50 value.

Protocol 2: Cellular Glucose Uptake Assay (Fluorescent)

This assay measures the uptake of a fluorescent glucose analog, 2-NBDG, into intact cells.

Materials:

  • HepG2 cells or primary hepatocytes

  • This compound

  • Insulin (positive control)

  • Phloretin or other glucose transport inhibitor (negative control)

  • 2-NBDG Glucose Uptake Assay Kit (e.g., Abcam, Cayman Chemical)

  • 96-well black, clear-bottom microplate

  • Fluorescence microscope or flow cytometer

Experimental Workflow:

Glucose_Uptake_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Seeding Seed HepG2 cells in a 96-well plate and grow overnight Starvation Starve cells in glucose-free medium Cell_Seeding->Starvation Compound_Treatment Treat cells with this compound and controls (Insulin, Phloretin) Starvation->Compound_Treatment 2NBDG_Incubation Add 2-NBDG and incubate Compound_Treatment->2NBDG_Incubation Wash Wash cells to remove extracellular 2-NBDG 2NBDG_Incubation->Wash Fluorescence_Measurement Measure intracellular fluorescence (microscopy or flow cytometry) Wash->Fluorescence_Measurement Data_Analysis Quantify fluorescence and generate dose-response curves Fluorescence_Measurement->Data_Analysis

Figure 3: Workflow for the Cellular Glucose Uptake Assay.

Procedure:

  • Cell Seeding: Seed HepG2 cells (2-5 x 10⁴ cells/well) in a 96-well black, clear-bottom plate and allow them to adhere overnight.[11]

  • Cell Starvation: The next day, gently wash the cells with PBS and replace the culture medium with glucose-free medium. Incubate for 2-4 hours to starve the cells of glucose.

  • Compound Treatment:

    • Prepare a serial dilution of this compound.

    • Treat the cells with the different concentrations of this compound, positive control (e.g., 100 nM insulin), and negative control (e.g., 200 µM Phloretin) for 1 hour.

  • 2-NBDG Uptake:

    • Add 2-NBDG to each well to a final concentration of 100-200 µg/ml and incubate for 30-60 minutes at 37°C.[12]

  • Measurement:

    • Remove the 2-NBDG containing medium and wash the cells twice with ice-cold PBS to remove extracellular fluorescence.

    • Add PBS to each well and measure the intracellular fluorescence using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (Ex/Em ≈ 485/535 nm).

  • Data Analysis:

    • Quantify the fluorescence intensity for each well.

    • Normalize the data to the vehicle control.

    • Generate a dose-response curve and calculate the EC50 value for this compound.

Protocol 3: Hepatic Glucose Production Assay

This assay measures the amount of glucose produced and released by hepatocytes, typically from gluconeogenic precursors like lactate and pyruvate.

Materials:

  • Primary hepatocytes or HepG2 cells

  • This compound

  • Glucagon or cAMP/dexamethasone (to stimulate gluconeogenesis)

  • Insulin (to inhibit gluconeogenesis, positive control for inhibition)

  • Glucose-free DMEM

  • Sodium Lactate and Sodium Pyruvate

  • Glucose Oxidase Assay Kit

  • 96-well plate

Experimental Workflow:

HGP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed hepatocytes and allow to form a monolayer Pre_Incubation Wash with PBS and pre-incubate in glucose-free medium Cell_Seeding->Pre_Incubation Treatment Treat with this compound, controls, and gluconeogenic precursors (Lactate/Pyruvate) Pre_Incubation->Treatment Incubation Incubate for 3-6 hours Treatment->Incubation Sample_Collection Collect supernatant Incubation->Sample_Collection Glucose_Measurement Measure glucose concentration in the supernatant Sample_Collection->Glucose_Measurement Normalization Normalize to cell protein content Glucose_Measurement->Normalization Dose_Response Generate dose-response curve and calculate IC50 Normalization->Dose_Response

Figure 4: Workflow for the Hepatic Glucose Production Assay.

Procedure:

  • Cell Culture: Seed primary hepatocytes or HepG2 cells in a 24- or 48-well plate and culture until a confluent monolayer is formed.

  • Pre-incubation:

    • Wash the cells twice with PBS.

    • Pre-incubate the cells in glucose-free DMEM for 2-4 hours.

  • Glucose Production:

    • Replace the medium with fresh glucose-free DMEM containing gluconeogenic precursors (e.g., 20 mM sodium lactate and 2 mM sodium pyruvate).

    • Add a stimulating agent (e.g., 100 nM glucagon or a combination of cAMP and dexamethasone) to all wells except the basal control.

    • Add a serial dilution of this compound and controls (e.g., 100 nM insulin).

    • Incubate the plate at 37°C for 3-6 hours.

  • Sample Analysis:

    • Collect the supernatant from each well.

    • Measure the glucose concentration in the supernatant using a glucose oxidase assay kit.

    • Lyse the cells and measure the total protein content for normalization.

  • Data Analysis:

    • Normalize the glucose concentration to the protein content for each well.

    • Calculate the percentage of inhibition of glucose production relative to the stimulated control.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Conclusion

The provided application notes and protocols offer a robust framework for the in vitro evaluation of this compound efficacy. By utilizing these cell-based assays, researchers can effectively characterize the compound's mechanism of action and quantify its impact on key aspects of hepatic glucose metabolism. These methods are crucial for the preclinical assessment of glucokinase activators and contribute to the broader understanding of novel therapeutic strategies for type 2 diabetes.

References

Application Notes and Protocols for Oral Gavage Formulation of (R)-PF-04991532 in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and oral gavage administration of (R)-PF-04991532, a potent and hepatoselective glucokinase activator, for rodent studies. The information is intended to guide researchers in formulating this compound for preclinical evaluation.

Compound Information

This compound is a small molecule designed to selectively activate glucokinase in the liver, making it a therapeutic candidate for type 2 diabetes.[1][2][3] Its physicochemical properties are crucial for developing a suitable oral formulation.

PropertyValueReference
Chemical Name 6-[[(2S)-3-Cyclopentyl-1-oxo-2-[4-(trifluoromethyl)-1H-imidazol-1-yl]propyl]amino]-3-pyridinecarboxylic acid[3]
Molecular Formula C18H19F3N4O3
Molecular Weight 396.36 g/mol
CAS Number 1215197-37-7
Appearance Off-white solid[4]
Solubility Soluble to 100 mM in DMSO and ethanol
Purity ≥98%[3]
Storage Store at +4°C

Proposed Signaling Pathway

This compound acts as a glucokinase (GK) activator, primarily in hepatocytes. By binding to GK, it enhances the enzyme's affinity for glucose, leading to increased glucose phosphorylation. This action promotes glycogen synthesis and glycolysis, ultimately resulting in reduced hepatic glucose output and lower blood glucose levels.

G Proposed Signaling Pathway of this compound cluster_blood Bloodstream cluster_hepatocyte Hepatocyte Glucose_blood Blood Glucose GK Glucokinase (GK) Glucose_blood->GK Enters Hepatocyte PF04991532 This compound PF04991532->GK Activates G6P Glucose-6-Phosphate GK->G6P Phosphorylates Glucose Glycogen Glycogen Synthesis G6P->Glycogen Promotes Glycolysis Glycolysis G6P->Glycolysis Promotes HGO Hepatic Glucose Output Glycogen->HGO Reduces Glycolysis->HGO Reduces HGO->Glucose_blood Decreases

Proposed signaling pathway of this compound in hepatocytes.

Formulation Protocol

Given that this compound is poorly soluble in water, a suspension formulation is recommended for oral gavage in rodents. A common and generally well-tolerated vehicle for such compounds is an aqueous suspension containing a suspending agent like methylcellulose and a surfactant like Tween 80.[5]

Materials and Equipment
MaterialsEquipment
This compound powderAnalytical balance
0.5% (w/v) Methylcellulose in sterile waterMagnetic stirrer and stir bar
0.1% (v/v) Tween 80Mortar and pestle (optional, for particle size reduction)
Sterile water for injectionpH meter
Appropriate size sterile glass vialsHomogenizer (optional, for improved suspension)
Sterile syringes and needlesVortex mixer
Personal Protective Equipment (PPE)
Recommended Vehicle

A primary recommendation is a vehicle of 0.5% methylcellulose with 0.1% Tween 80 in sterile water . This combination helps to ensure a uniform suspension and aids in the wetting of the hydrophobic compound.

Preparation of the Oral Suspension

This protocol is for the preparation of a 10 mg/mL suspension. Adjustments can be made based on the required final concentration.

  • Prepare the Vehicle:

    • To prepare 100 mL of the vehicle, add 0.5 g of methylcellulose to approximately 90 mL of sterile water while stirring.

    • Heat the mixture gently (do not boil) to aid in the dissolution of methylcellulose.

    • Once dissolved, allow the solution to cool to room temperature.

    • Add 0.1 mL of Tween 80 and mix thoroughly.

    • Add sterile water to bring the final volume to 100 mL.

  • Weigh the Compound:

    • Accurately weigh the required amount of this compound. For example, to prepare 10 mL of a 10 mg/mL suspension, weigh 100 mg of the compound.

  • Prepare the Suspension:

    • Transfer the weighed this compound to a sterile glass vial.

    • Add a small volume of the vehicle (e.g., 1-2 mL) to the powder to create a paste. This can be done by gentle trituration with a sterile spatula or by using a mortar and pestle for a smoother consistency.

    • Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.

    • If available, use a homogenizer for a few minutes to ensure a fine and stable suspension.

  • Final Checks:

    • Visually inspect the suspension for any large aggregates.

    • If necessary, adjust the pH to a neutral range (pH 6.5-7.5) using sterile NaOH or HCl solutions, although this is not typically required for this type of formulation.

    • Store the suspension at 2-8°C and protect it from light. It is recommended to prepare the formulation fresh on the day of dosing. Before each use, the suspension should be thoroughly vortexed to ensure homogeneity.

Oral Gavage Administration Protocol

Animal Handling and Dose Calculation
  • Animal Models: This protocol is suitable for common rodent models such as mice and rats.

  • Dose Volume: The recommended oral gavage volume for rats is generally up to 10 mL/kg, and for mice, it is typically up to 10 mL/kg.[5][6] The exact volume should be based on the most recent body weight of the animal.

  • Dose Calculation Example:

    • For a 250 g rat to be dosed at 50 mg/kg:

      • Total dose = 0.25 kg * 50 mg/kg = 12.5 mg

      • If the suspension concentration is 10 mg/mL, the volume to administer is 12.5 mg / 10 mg/mL = 1.25 mL.

Administration Procedure
  • Preparation:

    • Ensure the animal is properly restrained. For mice, scruffing is a common method. For rats, various restraint techniques can be used.

    • Select an appropriately sized and shaped gavage needle (stainless steel or flexible plastic). The needle should be measured from the tip of the animal's nose to the last rib to ensure it reaches the stomach without causing injury.[7]

    • Draw the calculated dose into a sterile syringe and attach the gavage needle.

  • Gavage:

    • Gently insert the gavage needle into the animal's mouth, passing it along the side of the mouth and over the tongue.

    • Advance the needle smoothly into the esophagus. There should be no resistance. If resistance is met, withdraw the needle and start again.

    • Once the needle is in the correct position, slowly administer the formulation.

    • Withdraw the needle gently.

  • Post-Administration Monitoring:

    • Monitor the animal for at least 15-30 minutes post-gavage for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.[8]

    • Return the animal to its cage and monitor for any adverse effects over the course of the study.

Experimental Workflow Diagram

G Experimental Workflow for Oral Gavage Study cluster_prep Formulation Preparation cluster_admin Dosing Administration cluster_post Post-Dosing Weigh Weigh this compound Mix Mix Compound and Vehicle Weigh->Mix Vehicle Prepare Vehicle (0.5% MC, 0.1% Tween 80) Vehicle->Mix Homogenize Homogenize Suspension Mix->Homogenize Calculate Calculate Dose Volume Homogenize->Calculate Animal Weigh and Restrain Animal Animal->Calculate Load Load Syringe Calculate->Load Gavage Perform Oral Gavage Load->Gavage Monitor Monitor Animal Gavage->Monitor Collect Collect Samples (e.g., blood, tissue) Monitor->Collect Analyze Analyze Samples Collect->Analyze

Workflow from formulation to in vivo administration.

Safety Precautions

  • Always handle this compound and formulation vehicles in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Follow all institutional guidelines and regulations for animal handling and experimental procedures.

By following these detailed application notes and protocols, researchers can confidently prepare and administer this compound for oral gavage studies in rodents, ensuring consistency and reliability in their preclinical research.

References

Application Notes and Protocols for Assessing (R)-PF-04991532

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Assessing the impact of (R)-PF-04991532 on insulin secretion and glucose metabolism.

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

This compound is a potent, small-molecule activator of glucokinase (GK), a key enzyme in glucose homeostasis.[1] Glucokinase acts as a glucose sensor in pancreatic β-cells, where it triggers glucose-stimulated insulin secretion (GSIS), and in hepatocytes, where it controls glucose uptake and glycogen synthesis.[2] Pharmacological activation of GK is a therapeutic strategy for type 2 diabetes mellitus (T2DM).

A critical characteristic of this compound is its hepatoselectivity, meaning it preferentially activates glucokinase in the liver over the pancreas.[2] This selectivity is designed to ameliorate hyperglycemia primarily by increasing hepatic glucose uptake and reducing endogenous glucose production, while minimizing the risk of hypoglycemia that can arise from overstimulation of insulin secretion in the pancreas.[2][3] Studies in the Goto-Kakizaki (GK) rat, a model for type 2 diabetes, have demonstrated that this compound reduces plasma glucose concentrations independent of changes in insulin concentrations.[2][3][4]

These application notes provide a framework for evaluating hepatoselective glucokinase activators like this compound. The protocols focus on assessing its primary effects on hepatic glucose metabolism and include methods to confirm its lack of a direct, potent effect on pancreatic insulin secretion, thereby validating its hepatoselective profile.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterSpeciesEC50 ValueDescription
Glucokinase ActivationHuman80 nMHalf-maximal effective concentration for activating the glucokinase enzyme.[1]
Glucokinase ActivationRat100 nMHalf-maximal effective concentration for activating the glucokinase enzyme.[1]
Glucose UptakeRat Hepatocytes1.261 µMIncreased uptake of 2-[14C]-deoxyglucose in primary rat hepatocytes.[1]
Glucose OxidationRat Hepatocytes5.769 µMIncreased production of CO2 from [14C]-glucose in primary rat hepatocytes.[1]
Glucose ProductionRat Hepatocytes0.626 µMDecreased production of glucose from 1-[14C]-lactate in primary rat hepatocytes.[1]
Table 2: In Vivo Effects of this compound in Goto-Kakizaki (GK) Rats
ParameterTreatmentResultNotes
Plasma Glucose30, 60, 100 mg/kg (28 days)Dose-dependent decreaseStatistically significant reduction compared to vehicle.[3]
Endogenous Glucose Production100 mg/kg (acute)60% reductionMeasured during a hyperglycemic clamp.[2][3]
Glucose Infusion Rate100 mg/kg (acute)~5-fold increaseRequired to maintain hyperglycemia during a clamp, indicating increased glucose disposal.[2][3]
Plasma InsulinAcute and 28-day studiesNo significant changeGlucose reduction was independent of changes in insulin concentrations.[2][3][4]
Plasma Triglycerides100 mg/kg (28 days)IncreasedAccompanied the decrease in plasma glucose at the highest dose.[3]
Hepatic Triglycerides100 mg/kg (28 days)No significant changeNo evidence of hepatic steatosis despite increased plasma triglycerides.[2][3]

Mandatory Visualizations

GKA_Hepatocyte_Pathway cluster_blood Bloodstream cluster_hepatocyte Hepatocyte Glucose_blood Glucose GLUT2 GLUT2 Transporter Glucose_blood->GLUT2 Enters cell Glucose_cell Glucose GLUT2->Glucose_cell GK Glucokinase (GK) Glucose_cell->GK G6P Glucose-6-Phosphate Glycogen Glycogen Synthesis G6P->Glycogen Glycolysis Glycolysis G6P->Glycolysis GK->G6P Phosphorylation HGO Hepatic Glucose Output GK->HGO Inhibits PF0499 This compound PF0499->GK Activates

Caption: Hepatic Glucokinase Activation by this compound.

GKA_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Validation cluster_2 Data Analysis step1 Step 1: Glucokinase Activity Assay (Determine direct enzyme activation, EC50) step2 Step 2: Primary Hepatocyte Assays (Assess cellular glucose uptake & production) step1->step2 step3 Step 3: Pancreatic Islet GSIS Assay (Confirm lack of direct insulinotropic effect) step2->step3 step4 Step 4: Animal Model Study (e.g., Goto-Kakizaki rats) step3->step4 Proceed if hepatoselective profile is confirmed step5 Step 5: Hyperglycemic Clamp (Measure glucose kinetics & insulin levels) step4->step5 step6 Step 6: Endpoint Measurement (Plasma glucose, insulin, lipids) step5->step6 step7 Step 7: Assess Hepatoselectivity (Compare hepatic vs. pancreatic effects) step6->step7

Caption: Experimental Workflow for a Hepatoselective GKA.

GKA_Comparison cluster_H Hepatoselective GKA (this compound) cluster_N Non-Selective GKA Liver_H Liver GlucoseUptake ↑ Hepatic Glucose Uptake ↓ Hepatic Glucose Production Liver_H->GlucoseUptake Pancreas_H Pancreas Insulin_H Insulin Secretion (No direct change) Pancreas_H->Insulin_H GKA_H This compound GKA_H->Liver_H Primary Target GKA_H->Pancreas_H Minimal Effect Liver_N Liver GlucoseUptake_N ↑ Hepatic Glucose Uptake ↓ Hepatic Glucose Production Liver_N->GlucoseUptake_N Pancreas_N Pancreas Insulin_N ↑ Glucose-Stimulated Insulin Secretion Pancreas_N->Insulin_N GKA_N Non-Selective GKA GKA_N->Liver_N Dual Target GKA_N->Pancreas_N Dual Target

Caption: Mechanism: Hepatoselective vs. Non-Selective GKA.

Experimental Protocols

Protocol 1: In Vitro Glucokinase (GK) Activation Assay

This protocol describes a coupled enzymatic assay to measure GK activity by monitoring the production of NADPH, which is fluorescent.

Materials:

  • Recombinant human or rat glucokinase

  • Assay Buffer: 75 mM Tris-HCl (pH 9.0), 1 mM DTT, 3% DMSO

  • Substrates: D-Glucose, ATP

  • Cofactors: MgCl₂, NADP+

  • Coupling Enzyme: Glucose-6-Phosphate Dehydrogenase (G6PDH)

  • This compound stock solution in DMSO

  • 96-well black microplate

  • Fluorescence plate reader (Ex/Em = 340/460 nm or similar for NADPH)

Procedure:

  • Prepare Reagent Mix: For each reaction, prepare a mix containing Assay Buffer, a fixed concentration of glucose (e.g., 12 mM), MgCl₂ (4 mM), NADP+ (0.9 mM), and G6PDH (10 units/mL).[5]

  • Compound Dilution: Prepare a serial dilution of this compound in Assay Buffer. Include a vehicle control (DMSO).

  • Plate Setup: Add the diluted compound or vehicle to the wells of the 96-well plate.

  • Add Enzyme: Add recombinant GK to each well to a final concentration of ~15 nM.[6]

  • Initiate Reaction: Start the reaction by adding ATP to a final concentration of 3 mM.[6] The total reaction volume should be consistent (e.g., 80-100 µL).

  • Kinetic Measurement: Immediately place the plate in the reader, pre-warmed to 30°C. Measure the increase in fluorescence in a kinetic mode for 20-30 minutes, taking readings every 30-60 seconds.[7]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence curve for each concentration.

    • Plot the reaction velocity against the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol 2: Primary Hepatocyte Glucose Uptake Assay

This protocol measures the effect of this compound on glucose uptake in primary hepatocytes using a radiolabeled glucose analog.

Materials:

  • Isolated primary rat or human hepatocytes

  • Hepatocyte culture medium (e.g., Williams E Medium)

  • Krebs-Ringer Bicarbonate buffer (KRB)

  • 2-[¹⁴C]-deoxyglucose or [³H]-2-deoxyglucose

  • This compound stock solution in DMSO

  • Phloretin (glucose transport inhibitor)

  • Scintillation fluid and counter

Procedure:

  • Cell Plating: Plate primary hepatocytes in collagen-coated 24-well plates and allow them to attach overnight.

  • Starvation: Wash cells twice with PBS and incubate in glucose-free KRB buffer for 2-3 hours to deplete intracellular glucose.

  • Compound Treatment: Replace the starvation buffer with KRB buffer containing various concentrations of this compound or vehicle. Incubate for 1 hour at 37°C.

  • Initiate Uptake: Add radiolabeled 2-deoxyglucose (e.g., to a final concentration of 100 µM, 0.5 µCi/mL) to each well. Incubate for 10 minutes.

  • Stop Uptake: Terminate the uptake by rapidly washing the cells three times with ice-cold KRB buffer containing 200 µM phloretin.

  • Cell Lysis: Lyse the cells by adding 0.1 M NaOH to each well and incubating for 30 minutes.

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein content of each well. Calculate the fold change in glucose uptake relative to the vehicle control.

Protocol 3: Primary Hepatocyte Glucose Production Assay

This protocol assesses the ability of this compound to suppress hepatic glucose production from gluconeogenic precursors.

Materials:

  • Isolated primary rat or human hepatocytes

  • Glucose production medium: Glucose-free DMEM without phenol red, supplemented with gluconeogenic substrates (e.g., 20 mM sodium lactate, 2 mM sodium pyruvate).

  • [¹⁴C]-Lactate (optional, for tracing)

  • This compound stock solution in DMSO

  • Glucose assay kit (e.g., glucose oxidase-based)

Procedure:

  • Cell Plating: Plate hepatocytes in 24-well plates and allow them to attach.

  • Wash and Pre-incubation: Wash cells with PBS and pre-incubate in glucose-free DMEM for 6 hours to deplete glycogen stores.[8]

  • Treatment: Replace the medium with fresh glucose production medium containing various concentrations of this compound or vehicle. Incubate for 24 hours.[8]

  • Sample Collection: Collect the supernatant (culture medium) from each well.

  • Glucose Measurement: Measure the glucose concentration in the supernatant using a commercial glucose assay kit. If using [¹⁴C]-Lactate, the amount of radiolabeled glucose can be determined after separation.

  • Data Analysis: Normalize the glucose production to the protein content per well. Calculate the percentage inhibition of glucose production relative to the vehicle control and determine the EC₅₀.

Protocol 4: Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Pancreatic Islets

This protocol is used to determine if this compound directly stimulates insulin secretion from pancreatic β-cells.

Materials:

  • Isolated mouse or rat pancreatic islets

  • Krebs-Ringer Bicarbonate Buffer (KRB) supplemented with 0.1% BSA, pH 7.4

  • Glucose solutions in KRB: 3.3 mM (basal) and 16.7 mM (stimulatory)

  • This compound stock solution in DMSO

  • Insulin ELISA kit

Procedure:

  • Islet Isolation: Isolate pancreatic islets using a standard collagenase digestion method.[9]

  • Pre-incubation: Hand-pick islets of similar size. Place batches of 10 islets into tubes and pre-incubate for 30-60 minutes at 37°C in KRB containing 3.3 mM glucose to establish a basal secretion rate.

  • Basal Secretion: Replace the pre-incubation buffer with fresh 3.3 mM glucose KRB, with or without this compound (at various concentrations). Incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.

  • Stimulated Secretion: Wash the islets with KRB buffer. Replace the buffer with 16.7 mM glucose KRB, with or without this compound. Incubate for 1 hour at 37°C. Collect the supernatant for stimulated insulin measurement.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.

  • Data Analysis:

    • Calculate the amount of insulin secreted per islet for each condition.

    • Compare insulin secretion in the presence of this compound to the vehicle control at both basal (3.3 mM) and stimulating (16.7 mM) glucose concentrations.

    • A lack of significant increase in insulin secretion in the presence of the compound would confirm its minimal direct effect on pancreatic islets.

References

Application Notes and Protocols for Evaluating the Hepatoselectivity of (R)-PF-04991532

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-PF-04991532 is a potent and hepatoselective allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism.[1][2] Glucokinase, predominantly found in the liver and pancreas, plays a crucial role in glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate.[3] In the pancreas, GK acts as a glucose sensor, regulating insulin secretion, while in the liver, it controls glucose uptake and storage.[3]

Systemic activation of glucokinase has been a therapeutic target for type 2 diabetes, but has been associated with a risk of hypoglycemia due to the potentiation of insulin secretion in the pancreas.[4][5][6] this compound is designed to selectively target the liver, thereby enhancing hepatic glucose uptake and reducing hepatic glucose production with a minimized risk of hypoglycemia.[5] This hepatoselectivity is achieved through its design as a substrate for active liver uptake via organic anion transporting polypeptides (OATPs) and low passive permeability, which limits its distribution to extrahepatic tissues like the pancreas.[2]

These application notes provide a comprehensive protocol for evaluating the hepatoselectivity of this compound, encompassing in vitro and in vivo methodologies to assess its efficacy and potential for liver-related side effects.

Data Presentation

In Vitro Activity and Selectivity
ParameterSpeciesValueReference
Glucokinase Activation (EC50) Human80 nM[1]
Rat100 nM[1]
2-[14C]-Deoxyglucose Uptake (EC50) Rat Hepatocytes1.261 µM[1]
Glucose Oxidation (EC50) Rat Hepatocytes5.769 µM[1]
Glucose Production from 1-[14C]-Lactate (EC50) Rat Hepatocytes0.626 µM[1]
In Vivo Efficacy in Diabetic Rat Model (Goto-Kakizaki)
ParameterTreatmentResultReference
Glucose Infusion Rate Single Dose PF-04991532~5-fold increase[7][8]
Endogenous Glucose Production Single Dose PF-0499153260% reduction[7][8]
Plasma Triglycerides Sub-chronic DosingDose-dependent increase[7]
Hepatic Triglycerides 19 and 28 days of DosingNo significant change compared to vehicle[1]

Experimental Protocols

Isolation of Primary Rat Hepatocytes

This protocol is based on the two-step in situ collagenase perfusion method.

Materials:

  • Perfusion Buffer I (Calcium-free): HBSS with 0.5 mM EGTA and 25 mM HEPES.

  • Perfusion Buffer II: Williams’ Medium E with 5 mM CaCl2 and 100 U/mL collagenase type IV.

  • Wash Medium: Williams’ Medium E with 10% FBS, 1% penicillin-streptomycin.

  • Density Gradient Medium: Percoll or similar.

Procedure:

  • Anesthetize a male Wistar rat (200-250 g) according to approved animal care protocols.

  • Perform a midline laparotomy to expose the portal vein.

  • Cannulate the portal vein and initiate perfusion with Perfusion Buffer I at a flow rate of 10-15 mL/min for 10-15 minutes to clear the liver of blood.

  • Switch to Perfusion Buffer II and continue perfusion for 10-15 minutes, or until the liver tissue becomes soft and digested.

  • Excise the liver and transfer it to a sterile dish containing Wash Medium.

  • Gently dissect the liver to release the hepatocytes.

  • Filter the cell suspension through a 100 µm cell strainer.

  • Purify the hepatocytes from non-parenchymal cells by density-gradient centrifugation.

  • Wash the purified hepatocyte pellet with Wash Medium.

  • Determine cell viability and yield using the trypan blue exclusion method. A viability of >85% is expected.

  • Plate the hepatocytes on collagen-coated plates in appropriate culture medium.

In Vitro Glucokinase Activity Assay

This is a coupled enzymatic assay measuring the rate of NADPH production.

Materials:

  • Assay Buffer: 25 mM HEPES, pH 7.1, 1 mM DTT, 5% DMSO.

  • Recombinant human or rat glucokinase.

  • Glucose solutions of varying concentrations.

  • ATP solution.

  • MgCl2 solution.

  • Glucose-6-phosphate dehydrogenase (G6PDH).

  • NADP+.

  • This compound stock solution.

Procedure:

  • In a 96-well plate, add Assay Buffer, glucokinase, G6PDH, and NADP+.

  • Add varying concentrations of this compound.

  • Add varying concentrations of glucose.

  • Initiate the reaction by adding a mixture of ATP and MgCl2.

  • Immediately measure the increase in absorbance at 340 nm over time using a microplate reader.

  • Calculate the initial reaction rates and determine the EC50 value for this compound at a fixed glucose concentration.

Hepatocyte Glucose Metabolism Assays

a. Glucose Uptake Assay:

  • Plate primary rat hepatocytes in a 96-well plate and allow them to adhere.

  • Wash the cells with glucose-free medium.

  • Incubate the cells with varying concentrations of this compound in the presence of a fluorescent glucose analog (e.g., 2-NBDG) or radiolabeled 2-deoxy-D-glucose for a defined period.

  • Wash the cells with ice-cold PBS to stop the uptake.

  • Lyse the cells and measure the fluorescence or radioactivity to quantify glucose uptake.

b. Glucose Production Assay:

  • Plate primary rat hepatocytes and culture until confluent.

  • Wash the cells with PBS and then incubate in glucose-free DMEM supplemented with gluconeogenic substrates (e.g., 20 mM sodium lactate and 2 mM sodium pyruvate).

  • Add varying concentrations of this compound to the wells.

  • Incubate for a defined period (e.g., 6 hours).

  • Collect the medium and measure the glucose concentration using a colorimetric glucose assay kit.

  • Normalize the glucose production to the total protein content in each well.

In Vitro Hepatotoxicity Assays

a. Cell Viability Assay (LDH Release):

  • Plate primary rat hepatocytes in a 96-well plate.

  • Expose the cells to a range of concentrations of this compound for 24-48 hours.

  • Collect the cell culture supernatant.

  • Measure the activity of lactate dehydrogenase (LDH) released into the supernatant using a commercially available colorimetric assay kit. Increased LDH activity indicates cell membrane damage.

b. Mitochondrial Toxicity Assay:

  • Plate hepatocytes and treat with this compound as described above.

  • Assess mitochondrial function by measuring changes in mitochondrial membrane potential using a fluorescent probe (e.g., JC-1) or by quantifying ATP levels.

c. Oxidative Stress Assay:

  • Following treatment with this compound, measure the levels of reactive oxygen species (ROS) using a fluorescent probe like DCFDA.

  • Quantify intracellular glutathione (GSH) levels as an indicator of the cell's antioxidant capacity.

In Vivo Studies in a Diabetic Rat Model

Animal Model:

  • Use a relevant diabetic rat model, such as the Goto-Kakizaki (GK) rat, a non-obese model of type 2 diabetes, or a streptozotocin (STZ)-induced diabetic model.

Experimental Procedure:

  • Acclimate the animals and confirm their diabetic status (e.g., fasting blood glucose > 250 mg/dL).

  • Divide the animals into vehicle control and treatment groups.

  • Administer this compound or vehicle orally at the desired dose(s) for the specified duration (acute or chronic).

  • Monitor blood glucose levels at regular intervals from the tail vein.

  • At the end of the study, collect blood samples for analysis of plasma triglycerides, insulin, and liver function enzymes (ALT, AST).

  • Euthanize the animals and collect the liver for histopathological analysis and measurement of hepatic triglyceride content.

Histopathological Analysis:

  • Fix a portion of the liver in 10% neutral buffered formalin.

  • Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Oil Red O (for lipid accumulation).

  • Examine the slides for signs of hepatotoxicity, such as necrosis, inflammation, and steatosis.

Mandatory Visualizations

G cluster_invitro In Vitro Hepatoselectivity Workflow isolate_hepatocytes Isolate Primary Rat Hepatocytes culture_hepatocytes Culture Hepatocytes isolate_hepatocytes->culture_hepatocytes gk_activity Glucokinase Activity Assay culture_hepatocytes->gk_activity Treat with this compound glucose_uptake Glucose Uptake Assay culture_hepatocytes->glucose_uptake Treat with this compound glucose_production Glucose Production Assay culture_hepatocytes->glucose_production Treat with this compound ldh_assay LDH Release Assay culture_hepatocytes->ldh_assay Treat with this compound mito_tox Mitochondrial Toxicity Assay culture_hepatocytes->mito_tox Treat with this compound ros_assay Oxidative Stress Assay culture_hepatocytes->ros_assay Treat with this compound G cluster_invivo In Vivo Hepatoselectivity Workflow select_model Select Diabetic Rat Model (e.g., Goto-Kakizaki) acclimate Acclimate and Confirm Diabetes select_model->acclimate group_animals Group Animals (Vehicle & Treatment) acclimate->group_animals dose Administer this compound group_animals->dose monitor_glucose Monitor Blood Glucose dose->monitor_glucose During/After Treatment collect_blood Collect Blood Samples dose->collect_blood During/After Treatment collect_liver Collect Liver Tissue dose->collect_liver During/After Treatment analyze_plasma Analyze Plasma (Triglycerides, ALT, AST) collect_blood->analyze_plasma analyze_liver Analyze Liver (Triglycerides, Histopathology) collect_liver->analyze_liver G cluster_pathway Hepatic Glucokinase Signaling Pathway glucose Blood Glucose glut2 GLUT2 Transporter glucose->glut2 Enters Hepatocyte pf04991532 This compound gk Glucokinase (GK) pf04991532->gk Activates glut2->gk g6p Glucose-6-Phosphate gk->g6p Phosphorylates hgp Hepatic Glucose Production gk->hgp Inhibits glycolysis Glycolysis g6p->glycolysis glycogen_synthesis Glycogen Synthesis g6p->glycogen_synthesis

References

Application Notes and Protocols: Gene Expression Analysis in Liver Tissue Following (R)-PF-04991532 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-PF-04991532 is a potent and hepatoselective glucokinase (GK) activator that has been investigated for its potential in glycemic control.[1][2] Glucokinase plays a crucial role in glucose homeostasis, particularly in the liver and pancreas.[3] Activation of hepatic glucokinase by this compound leads to increased glucose uptake, enhanced glucose oxidation, and decreased glucose production.[1][4] This document provides detailed application notes and protocols for analyzing gene expression changes in liver tissue following treatment with this compound, a critical step in understanding its molecular mechanism and potential therapeutic effects.

Mechanism of Action

This compound allosterically activates glucokinase, increasing its affinity for glucose and thereby enhancing the rate of glucose phosphorylation to glucose-6-phosphate (G6P). This increase in intracellular G6P has several downstream effects on hepatic metabolism and gene expression. Notably, it can lead to the activation of the Carbohydrate Response Element Binding Protein (ChREBP), a key transcription factor that regulates the expression of genes involved in glycolysis and lipogenesis.[5][6]

Data Presentation: Summary of Reported Gene Expression Changes

The following table summarizes the quantitative data on gene expression changes observed in liver tissue following treatment with this compound, as reported in preclinical studies.

Gene SymbolGene NameFunctionFold Change/ObservationSpeciesReference
G6PaseGlucose-6-phosphataseGluconeogenesisIncreased mRNA expression in the presence of glucose and glucagonRat[1][4]
ACCAcetyl-CoA carboxylaseLipogenesisIncreased expressionRat[1]
ACLYATP citrate lyaseLipogenesisIncreased expressionRat[1]
FASFatty acid synthaseLipogenesisIncreased expressionRat[1]
ChREBP-βCarbohydrate response element binding protein betaTranscription factor (lipogenesis, glycolysis)Induced expressionMouse[5][6]
GckrGlucokinase regulatory proteinRegulation of glucokinase activityInduced expressionMouse[5]
G6pcGlucose-6-phosphatase, catalytic subunitGluconeogenesisInduced expressionMouse[5]
Prkaa1Protein kinase, AMP-activated, alpha 1 catalytic subunitCellular energy homeostasisRaised basal mRNAMouse[5]
Prkaa2Protein kinase, AMP-activated, alpha 2 catalytic subunitCellular energy homeostasisRaised basal mRNAMouse[5]

Experimental Protocols

Animal Treatment

Note: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Animal Model: Goto-Kakizaki (GK) rats or C57BL/6 mice are suitable models.[6][7]

  • Drug Formulation: this compound can be formulated in a vehicle such as 0.5% methylcellulose for oral administration.[1]

  • Dosing: Administer this compound or vehicle control orally at the desired dose (e.g., 100 mg/kg).[1]

  • Tissue Harvest: At the desired time point post-dosing (e.g., 3 hours), euthanize the animals and immediately excise the liver.[4] To preserve RNA integrity, either flash-freeze the tissue in liquid nitrogen or place it in an RNA stabilization solution (e.g., RNAlater®).[8] Store frozen samples at -80°C until RNA extraction.[8]

RNA Extraction from Liver Tissue

High-quality RNA is essential for downstream gene expression analysis. Liver tissue can be rich in glycogen and lipids, which can interfere with RNA isolation.[9] The following protocol is a general guideline; commercial kits are also widely used and effective.[10][11]

  • Homogenization:

    • Weigh approximately 20-30 mg of frozen liver tissue.

    • Homogenize the tissue in 1 mL of a suitable lysis reagent (e.g., TRIzol™) using a bead mill homogenizer or a rotor-stator homogenizer.[12][13]

  • Phase Separation:

    • Add 0.2 mL of chloroform per 1 mL of lysis reagent.[10]

    • Shake vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.[10]

    • Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases: a lower red organic phase, a white interphase, and a colorless upper aqueous phase containing the RNA.[10]

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a new tube.

    • Add 0.5 mL of isopropanol per 1 mL of lysis reagent used initially.

    • Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.

  • RNA Wash:

    • Discard the supernatant.

    • Wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension:

    • Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.[12]

    • Resuspend the RNA in RNase-free water.

  • Quality Control:

    • Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).

    • Assess RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system. An RNA Integrity Number (RIN) of ≥ 8 is recommended for downstream applications like RNA-Seq.[9]

Quantitative Real-Time PCR (qPCR)

qPCR is used to validate and quantify the expression of specific target genes. A two-step RT-qPCR approach is commonly used.[14][15]

  • Reverse Transcription (cDNA Synthesis):

    • Use a reverse transcription kit to synthesize cDNA from 1-2 µg of total RNA.

    • Priming can be done using oligo(dT) primers, random hexamers, or a mix of both.[14]

  • qPCR Reaction Setup:

    • Prepare a reaction mix containing:

      • SYBR™ Green Master Mix (or a probe-based master mix)[16][17]

      • Forward and reverse primers for the gene of interest (and a reference gene)

      • cDNA template

      • Nuclease-free water

    • Use appropriate controls, including a no-template control (NTC).[16]

  • Thermal Cycling:

    • Perform the qPCR reaction in a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.[18]

    • Normalize the Ct values of the target genes to a stable reference gene (e.g., GAPDH, ACTB).

    • Calculate the relative gene expression using the ΔΔCt method.

RNA Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive, unbiased view of the transcriptome.

  • Library Preparation:

    • Start with high-quality total RNA (RIN ≥ 8).

    • Enrich for mRNA using oligo(dT) magnetic beads to capture poly(A)-tailed transcripts.[19]

    • Fragment the mRNA.

    • Synthesize first and second-strand cDNA.

    • Perform end-repair, A-tailing, and adapter ligation.

    • Amplify the library via PCR.

  • Sequencing:

    • Perform sequencing on an Illumina platform (e.g., NextSeq, NovaSeq).

  • Data Analysis Pipeline:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Alignment: Align the reads to a reference genome (e.g., rat or mouse genome) using a splice-aware aligner like STAR or HISAT2.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or Kallisto.[20]

    • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between the this compound-treated and vehicle control groups.[20]

    • Functional Annotation and Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological processes and pathways.

Mandatory Visualizations

G cluster_0 Hepatocyte Glucose Glucose GK Glucokinase Glucose->GK Substrate G6P Glucose-6-Phosphate GK->G6P Phosphorylates ChREBP ChREBP G6P->ChREBP Activates Nucleus Nucleus ChREBP->Nucleus Translocates to LipogenicGenes Lipogenic Gene Expression (ACC, FAS, etc.) Nucleus->LipogenicGenes Induces PF04991532 This compound PF04991532->GK Activates

Caption: Signaling pathway of this compound in hepatocytes.

G cluster_workflow Gene Expression Analysis Workflow cluster_downstream Downstream Analysis start Liver Tissue (Control vs. Treated) rna_extraction RNA Extraction start->rna_extraction qc RNA Quality Control (RIN, A260/280) rna_extraction->qc cDNA cDNA Synthesis qc->cDNA library_prep Library Preparation qc->library_prep qpcr qPCR validation Targeted Gene Expression Analysis qpcr->validation rnaseq RNA-Seq cDNA->qpcr sequencing Sequencing library_prep->sequencing data_analysis Data Analysis (Alignment, DEG) sequencing->data_analysis data_analysis->rnaseq

Caption: Experimental workflow for gene expression analysis.

References

Application Notes and Protocols for (R)-PF-04991532 in Primary Hepatocyte Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-PF-04991532 is a potent and hepatoselective glucokinase (GK) activator. Glucokinase is a key enzyme in hepatic glucose metabolism, and its activation is a therapeutic target for type 2 diabetes.[1][2][3] this compound has been shown to ameliorate hyperglycemia by enhancing glucose uptake and reducing glucose production in hepatocytes.[2] These application notes provide detailed protocols for utilizing this compound in primary hepatocyte culture experiments to study its effects on glucose metabolism.

Mechanism of Action

In hepatocytes, glucokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P), the first and rate-limiting step in glycolysis and glycogen synthesis.[3][4][5] this compound allosterically activates glucokinase, increasing its affinity for glucose and enhancing the rate of G6P production.[3][6] This leads to increased glucose uptake, glycolysis, and glycogen synthesis, and a decrease in gluconeogenesis.[2][3] The hepatoselectivity of this compound is attributed to its uptake by liver-specific organic anion transporting polypeptides (OATPs).[2]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in primary rat hepatocyte experiments.

Table 1: Potency of this compound as a Glucokinase Activator

SpeciesEC50 (nM)
Human80[1]
Rat100[1]

Table 2: Effects of this compound on Glucose Metabolism in Primary Rat Hepatocytes

ParameterEC50 (µM)Experimental Conditions
2-[14C]-deoxyglucose Uptake1.261[1][2]1-hour treatment[1][2]
[14C]-glucose Oxidation5.769[1][2]1-hour treatment[1][2]
Glucose Production from 1-[14C]-lactate0.626[1][2]1-hour treatment[1][2]

Signaling Pathway

The activation of glucokinase by this compound initiates a cascade of events within the hepatocyte, impacting several metabolic pathways.

G cluster_0 Hepatocyte PF04991532 This compound GK Glucokinase (GK) PF04991532->GK activates Glucose Glucose GK->Glucose Gluconeogenesis Gluconeogenesis GK->Gluconeogenesis inhibits G6P Glucose-6-Phosphate (G6P) Glucose->G6P phosphorylates Futile_Cycling Futile Cycling (Glucose <-> G6P) Glucose->Futile_Cycling Glycolysis Glycolysis G6P->Glycolysis Glycogen_Synthesis Glycogen Synthesis G6P->Glycogen_Synthesis G6P->Futile_Cycling Pyruvate Pyruvate Glycolysis->Pyruvate Pyruvate->Gluconeogenesis Lactate Lactate Lactate->Pyruvate AMPK AMPK ATP ATP ATP->AMPK activates Futile_Cycling->ATP consumes

Caption: Signaling pathway of this compound in hepatocytes.

Experimental Protocols

The following are detailed protocols for key experiments to assess the activity of this compound in primary hepatocyte cultures.

Protocol 1: Isolation of Primary Rat Hepatocytes

This protocol is based on the widely used two-step collagenase perfusion method.

Materials:

  • Anesthesia (e.g., ketamine/xylazine)

  • Surgical instruments

  • Perfusion buffers (Buffer I: Ca2+-free HBSS with EGTA; Buffer II: HBSS with Ca2+ and collagenase)

  • Williams' Medium E

  • Percoll

  • Sterile filters (100 µm)

  • Collagen-coated culture plates

Procedure:

  • Anesthetize the rat according to approved institutional protocols.

  • Perform a midline laparotomy to expose the portal vein.

  • Cannulate the portal vein and initiate perfusion with pre-warmed (37°C) Buffer I at a flow rate of 10-15 mL/min for 5-10 minutes to flush out the blood.

  • Switch to pre-warmed Buffer II containing collagenase and perfuse for 10-15 minutes until the liver becomes soft and digested.

  • Excise the liver and transfer it to a sterile dish containing Williams' Medium E.

  • Gently disperse the cells by combing through the liver capsule with a sterile cell scraper.

  • Filter the cell suspension through a 100 µm sterile filter to remove undigested tissue.

  • Wash the cells by centrifugation at 50 x g for 3 minutes.

  • Resuspend the cell pellet in Williams' Medium E and layer onto a Percoll gradient to separate viable hepatocytes.

  • Centrifuge at 200 x g for 10 minutes.

  • Collect the viable hepatocyte pellet and wash with Williams' Medium E.

  • Determine cell viability and yield using a hemocytometer and trypan blue exclusion.

  • Seed the hepatocytes on collagen-coated plates in Williams' Medium E supplemented with 100 nM dexamethasone, 1x ITS, and 1x PenStrep, and allow them to attach overnight.

Protocol 2: 2-[14C]-Deoxyglucose Uptake Assay

This assay measures the rate of glucose transport into hepatocytes.

G Start Primary Hepatocytes in Culture Wash1 Wash with Krebs-Ringer Buffer Start->Wash1 Preincubation Pre-incubate with This compound Wash1->Preincubation Add_Radiolabel Add 2-[14C]-deoxyglucose Preincubation->Add_Radiolabel Incubate Incubate (10 min) Add_Radiolabel->Incubate Stop_Reaction Stop with Ice-cold PBS Incubate->Stop_Reaction Lyse Lyse Cells Stop_Reaction->Lyse Scintillation Scintillation Counting Lyse->Scintillation G Start Primary Hepatocytes in Culture Wash Wash with Glucose-free Medium Start->Wash Incubate Incubate with This compound and 1-[14C]-lactate Wash->Incubate Collect_Medium Collect Culture Medium Incubate->Collect_Medium Separate_Glucose Separate [14C]-glucose (Ion Exchange) Collect_Medium->Separate_Glucose Scintillation Scintillation Counting Separate_Glucose->Scintillation

References

Pharmacokinetic and pharmacodynamic studies of (R)-PF-04991532

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-PF-04991532 is a potent and hepatoselective glucokinase activator (GKA) that has been investigated as a potential therapeutic agent for type 2 diabetes mellitus.[1][2] Glucokinase (GK) plays a crucial role in glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate, a key step in glucose metabolism. As a GKA, this compound enhances the activity of glucokinase, primarily in the liver, leading to increased glucose uptake and reduced hepatic glucose production.[3] This document provides detailed application notes and protocols for pharmacokinetic and pharmacodynamic studies of this compound.

Pharmacodynamics

This compound has demonstrated significant pharmacodynamic effects on glucose metabolism in both preclinical and clinical studies.

In Vitro Efficacy

This compound is a potent activator of glucokinase with the following half-maximal effective concentrations (EC50):

SpeciesEC50 (nM)
Human80[1][2]
Rat100[1][2]
Preclinical In Vivo Pharmacodynamics

Studies in diabetic rat models have shown that this compound improves glucose homeostasis.

Animal ModelDoseEffectReference
Goto-Kakizaki rats100 mg/kg (single dose)~5-fold increase in glucose infusion rate during hyperglycemic clamp[3]
Goto-Kakizaki rats100 mg/kg (single dose)60% reduction in endogenous glucose production[3]
Goto-Kakizaki rats30, 60, 100 mg/kg (28 days)Dose-dependent decrease in plasma glucose[3]
Goto-Kakizaki rats100 mg/kg (28 days)Increase in plasma triglycerides[3]
Clinical Pharmacodynamics

Phase 1 and 2 clinical trials in patients with type 2 diabetes have demonstrated the glucose-lowering effects of this compound.

Clinical TrialTreatment GroupChange in HbA1cChange in Fasting Plasma GlucoseChange in Triglycerides
Phase 2 (12 weeks)This compoundStatistically significant reductionStatistically significant reductionIncrease
Phase 1 (NCT01469065)Multiple ascending dosesDose-dependent reductionsNot specifiedNot specified

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in preclinical species and humans. The compound exhibits hepatoselective properties, which are attributed to its uptake by liver-specific organic anion-transporting polypeptides (OATPs).[4]

Preclinical Pharmacokinetics

Following oral administration of --INVALID-LINK---PF-04991532, the majority of circulating radioactivity in rats and dogs was attributed to the unchanged parent compound.[5][6]

SpeciesMajor Circulating Component
RatUnchanged this compound (>70%)
DogUnchanged this compound (>70%)
Human Pharmacokinetics

In humans, metabolism of this compound is more significant compared to preclinical species. A mass balance study following a single oral 450 mg dose of --INVALID-LINK---PF-04991532 showed that approximately 94.6% of the administered dose was recovered in urine (24.1%) and feces (70.6%). Unchanged this compound accounted for about 47.2% of the excreted dose.[4]

The major circulating components in human plasma were the unchanged parent drug and its metabolites:

ComponentPercentage of Total Radioactivity
Unchanged this compound64.4%[4]
Monohydroxylated metabolites (M2a-d)28.9%[4]
Glucuronide metabolite (M1)>10% of total drug-related material

Experimental Protocols

Signaling Pathway of this compound in Hepatocytes

GKA_Signaling cluster_blood Bloodstream cluster_hepatocyte Hepatocyte Glucose_blood Glucose Glucose_cell Glucose Glucose_blood->Glucose_cell GLUT2 OATP OATP PF04991532 This compound OATP->PF04991532 GK Glucokinase (GK) PF04991532->GK activates G6P Glucose-6-Phosphate GK->G6P phosphorylates Glycolysis Glycolysis G6P->Glycolysis Glycogen Glycogen Synthesis G6P->Glycogen HGP Hepatic Glucose Production HGP->Glucose_blood Glucose_cell->GK PF04991532_blood This compound PF04991532_blood->OATP

Caption: Signaling pathway of this compound in hepatocytes.

Protocol 1: In Vitro Glucokinase Activation Assay

This protocol describes a general method for determining the EC50 of a glucokinase activator.

Materials:

  • Recombinant human or rat glucokinase

  • ATP

  • Glucose

  • NADH

  • Coupling enzymes (e.g., glucose-6-phosphate dehydrogenase)

  • Microplate reader

  • This compound

Procedure:

  • Prepare a reaction mixture containing buffer, ATP, glucose, NADH, and coupling enzymes.

  • Add varying concentrations of this compound to the wells of a microplate.

  • Initiate the reaction by adding recombinant glucokinase.

  • Monitor the decrease in NADH absorbance at 340 nm over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the compound.

  • Plot the reaction rate against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Primary Rat Hepatocyte Isolation and Culture

This protocol is for the isolation and culture of primary rat hepatocytes for in vitro studies.

Materials:

  • Male Sprague-Dawley rat (200-250 g)

  • Collagenase solution

  • Hepatocyte wash medium

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Percoll

  • Collagen-coated culture plates

Procedure:

  • Anesthetize the rat and perform a laparotomy to expose the portal vein.

  • Perfuse the liver via the portal vein with a calcium-free buffer to wash out the blood, followed by a collagenase solution to digest the liver tissue.

  • Excise the digested liver and gently disperse the cells in hepatocyte wash medium.

  • Filter the cell suspension to remove undigested tissue.

  • Purify the hepatocytes from other cell types by Percoll gradient centrifugation.

  • Assess cell viability using trypan blue exclusion.

  • Plate the viable hepatocytes on collagen-coated plates in hepatocyte culture medium.

  • Allow the cells to attach for several hours before initiating experiments.

Protocol 3: In Vitro Glucose Metabolism in Primary Rat Hepatocytes

This protocol measures the effect of this compound on glucose uptake and production in primary rat hepatocytes.

Materials:

  • Cultured primary rat hepatocytes

  • [¹⁴C]-labeled glucose or lactate

  • This compound

  • Scintillation counter

Procedure for Glucose Uptake:

  • Wash the cultured hepatocytes with glucose-free medium.

  • Incubate the cells with varying concentrations of this compound in the presence of [¹⁴C]-glucose for a defined period.

  • Wash the cells to remove extracellular [¹⁴C]-glucose.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

Procedure for Glucose Production:

  • Incubate the cultured hepatocytes with varying concentrations of this compound in a medium containing [¹⁴C]-lactate.

  • After incubation, collect the medium and measure the amount of [¹⁴C]-glucose produced.

Experimental Workflow for Preclinical Evaluation

preclinical_workflow start Start in_vitro In Vitro Studies start->in_vitro gka_assay Glucokinase Activation Assay in_vitro->gka_assay hepatocyte_studies Primary Hepatocyte Studies (Glucose Uptake/Production) in_vitro->hepatocyte_studies in_vivo In Vivo Studies (Diabetic Rat Model) gka_assay->in_vivo hepatocyte_studies->in_vivo pk_studies Pharmacokinetic Profiling in_vivo->pk_studies pd_studies Pharmacodynamic Assessment (Hyperglycemic Clamp) in_vivo->pd_studies tox_studies Toxicology Studies pk_studies->tox_studies pd_studies->tox_studies end Lead Candidate tox_studies->end

Caption: Preclinical evaluation workflow for this compound.

Protocol 4: Hyperglycemic Clamp in Rats

This protocol is used to assess the effect of this compound on whole-body glucose metabolism in a diabetic rat model (e.g., Goto-Kakizaki rats).

Materials:

  • Conscious, unrestrained catheterized rats

  • Infusion pumps

  • Glucose solution (e.g., 20% dextrose)

  • This compound formulation for oral gavage

  • Blood glucose meter

Procedure:

  • Administer a single oral dose of this compound or vehicle to the rats.

  • Initiate a continuous intravenous infusion of glucose to clamp the blood glucose at a hyperglycemic level (e.g., 200 mg/dL).

  • Monitor blood glucose levels frequently (e.g., every 5-10 minutes).

  • Adjust the glucose infusion rate as needed to maintain the target blood glucose level.

  • The glucose infusion rate required to maintain hyperglycemia is a measure of whole-body glucose disposal. An increased glucose infusion rate with this compound treatment indicates improved glucose metabolism.

Logical Relationship of Pharmacokinetic and Pharmacodynamic Assessment

pkpd_relationship cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Dose Dose Administration ADME Absorption Distribution Metabolism Excretion Dose->ADME Concentration Drug Concentration in Plasma & Liver ADME->Concentration Target Glucokinase Activation Concentration->Target Exposure-Response Biomarker Biomarker Modulation (e.g., Glucose-6-Phosphate) Target->Biomarker Effect Pharmacological Effect (Glucose Lowering) Biomarker->Effect

Caption: Relationship between pharmacokinetics and pharmacodynamics.

References

Troubleshooting & Optimization

Technical Support Center: (R)-PF-04991532 Solubility and Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and formulation of (R)-PF-04991532. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound exhibits good solubility in organic solvents like DMSO and ethanol. However, it is poorly soluble in water.[1] For aqueous-based formulations, co-solvents and other excipients are necessary to achieve desired concentrations.

Q2: My this compound is precipitating out of solution. What can I do?

A2: Precipitation can occur for several reasons, including solvent choice, concentration, and temperature. If you observe precipitation, you can try heating the solution and/or using sonication to aid dissolution.[2] It is also crucial to ensure you are using a newly opened or anhydrous grade of solvents like DMSO, as absorbed moisture can significantly impact solubility.[2] If the issue persists, consider adjusting the formulation by altering the co-solvent ratios or adding a surfactant.

Q3: What are some recommended formulations for in vivo animal studies?

A3: Several vehicle formulations have been successfully used for oral administration of this compound in animal models. The choice of formulation may depend on the required dose, dosing volume, and study duration. Commonly used vehicles include:

  • A suspension in 0.5% methylcellulose.[3]

  • A solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

  • A solution with 10% DMSO and 90% (20% SBE-β-CD in Saline).[2]

  • A solution of 10% DMSO in corn oil.[2]

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as DMSO or ethanol.[4] For example, a stock solution in DMSO can be prepared at a concentration of 125 mg/mL.[2] It may be necessary to use an ultrasonic bath to ensure complete dissolution.[2] Once prepared, it is recommended to aliquot the stock solution and store it at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months) to prevent degradation from repeated freeze-thaw cycles.[2]

Q5: Are there any known stability issues with this compound formulations?

A5: While specific stability data for all formulations is not extensively published, it is good practice to prepare formulations fresh. If a formulation for continuous dosing is required for more than half a month, the choice of vehicle should be carefully considered.[2] For instance, some sources advise caution with corn oil-based formulations for longer-term studies.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the handling and formulation of this compound.

Issue 1: Incomplete Dissolution in DMSO
  • Symptom: Solid particles of this compound remain visible in the DMSO despite vortexing.

  • Possible Cause 1: The concentration is too high for the volume of DMSO used.

  • Solution 1: Refer to the solubility data to ensure you are within the known solubility limits. If a higher concentration is needed, consider a different solvent system.

  • Possible Cause 2: The DMSO has absorbed moisture from the atmosphere, reducing its solvating power for this compound.[2]

  • Solution 2: Use a fresh, unopened bottle of anhydrous or high-purity DMSO.

  • Possible Cause 3: Insufficient energy to break the crystal lattice of the solid compound.

  • Solution 3: Use an ultrasonic bath to aid dissolution. Gentle warming can also be applied, but monitor for any signs of degradation.[2]

Issue 2: Precipitation When Preparing Aqueous Formulations
  • Symptom: The compound precipitates out of solution when an aqueous component (e.g., saline) is added to the organic stock solution.

  • Possible Cause: The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain the solubility of this compound in the aqueous vehicle.

  • Solution: Follow a stepwise addition protocol. For example, when preparing a formulation with PEG300 and Tween-80, first mix the DMSO stock with PEG300, then add Tween-80, and finally, add the saline dropwise while vortexing to ensure a gradual solvent exchange.[2]

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationNotes
DMSO125 mg/mL (315.37 mM)Ultrasonic assistance may be needed. Hygroscopic DMSO can affect solubility.[2]
DMSOSoluble to 100 mM---
EthanolSoluble to 100 mM---
WaterInsoluble---

Table 2: Example Formulations for In Vivo Studies

Formulation ComponentsAchievable ConcentrationNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (5.25 mM)Provides a clear solution.[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (5.25 mM)Provides a clear solution.[2]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (5.25 mM)Provides a clear solution. Caution advised for dosing periods longer than two weeks.[2]
0.5% MethylcelluloseSuspensionRequires sonication to create a fine suspension for oral gavage.[3]

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Formulation for Oral Administration

This protocol describes the preparation of a 1 mL working solution with a final concentration of at least 2.08 mg/mL.[2]

Materials:

  • This compound

  • DMSO (anhydrous)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • In a sterile microcentrifuge tube, add 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is homogenous.

  • Add 50 µL of Tween-80 and mix again until fully incorporated.

  • Slowly add 450 µL of saline to the mixture while continuously vortexing to bring the final volume to 1 mL.

  • Visually inspect the solution to ensure it is clear and free of precipitation.

Protocol 2: Preparation of a Suspension for Oral Gavage

This protocol is adapted from in vivo studies using this compound.[3]

Materials:

  • This compound

  • 0.5% (w/v) Methylcellulose in water

Procedure:

  • Weigh the required amount of this compound for the desired final concentration.

  • Add the weighed compound to the appropriate volume of 0.5% methylcellulose solution.

  • Sonicate the mixture until a fine, homogenous suspension is achieved.

  • Maintain gentle agitation of the suspension during dosing to ensure uniform delivery.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_formulation Aqueous Formulation Preparation stock_solid This compound (solid) stock_ultrasonic Ultrasonication stock_solid->stock_ultrasonic add to stock_dmso Anhydrous DMSO stock_dmso->stock_ultrasonic stock_solution Concentrated Stock (e.g., 20.8 mg/mL) stock_ultrasonic->stock_solution form_mix1 Mix 1 stock_solution->form_mix1 form_peg PEG300 form_peg->form_mix1 form_tween Tween-80 form_mix2 Mix 2 form_tween->form_mix2 form_saline Saline form_final Final Formulation (≥ 2.08 mg/mL) form_saline->form_final add dropwise with vortexing form_mix1->form_mix2 form_mix2->form_final

Caption: Workflow for preparing a co-solvent based formulation of this compound.

troubleshooting_logic start Precipitation Observed? check_solvent Is the solvent (e.g., DMSO) anhydrous? start->check_solvent use_new_solvent Use fresh, anhydrous solvent check_solvent->use_new_solvent No check_concentration Is the concentration too high? check_solvent->check_concentration Yes reassess Re-evaluate solution use_new_solvent->reassess reduce_concentration Reduce concentration or change solvent system check_concentration->reduce_concentration Yes apply_energy Apply sonication and/or gentle heat check_concentration->apply_energy No reduce_concentration->reassess apply_energy->reassess

Caption: Troubleshooting logic for addressing precipitation issues with this compound.

signaling_pathway cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm GK_GKRP Glucokinase-GKRP (Inactive Complex) GK_active Active Glucokinase GK_GKRP->GK_active Translocation G6P Glucose-6-Phosphate GK_active->G6P Phosphorylation Glucose Glucose Glucose->GK_active Glycolysis Glycolysis G6P->Glycolysis Glycogen Glycogen Synthesis G6P->Glycogen PF04991532 This compound PF04991532->GK_GKRP Activates & Promotes Dissociation

Caption: Simplified mechanism of action for this compound in hepatocytes.

References

Technical Support Center: Formation of Toxic Metabolites of (R)-PF-04991532

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the formation of toxic metabolites of (R)-PF-04991532.

Frequently Asked Questions (FAQs)

Q1: What are reactive metabolites and why are they a concern in drug development?

A1: Reactive metabolites are chemically unstable, electrophilic molecules generated during the metabolic process.[1][2] If not detoxified (e.g., by conjugation with glutathione), these intermediates can form covalent bonds with cellular macromolecules like proteins and DNA.[3][4][5] This covalent binding can disrupt cellular function, leading to organ toxicity (e.g., drug-induced liver injury), hypersensitivity reactions, or carcinogenesis.[3][6] Assessing the potential for reactive metabolite formation is a critical step in early drug discovery to mitigate the risk of toxicity.[7][8]

Q2: Initial in vitro studies with this compound in liver microsomes and hepatocytes showed low metabolic turnover. However, human in vivo data revealed significant metabolites. Why this discrepancy?

A2: This is a known challenge in drug metabolism studies. While initial in vitro assays suggested that metabolism was not a major clearance pathway for PF-04991532, human studies identified a glucuronide conjugate (M1) and several monohydroxylated products (M2a, M2b, M2c) as significant circulating metabolites.[9][10] Several factors can contribute to such discrepancies:

  • Slow Metabolism: The compound may be a low-clearance drug, meaning standard incubation times (e.g., up to 4 hours in suspended hepatocytes) are too short to detect significant turnover.[11]

  • Transporter-Mediated Uptake: PF-04991532 is a hepatoselective drug, likely utilizing uptake transporters to enter hepatocytes.[9] Standard in vitro systems may not fully recapitulate the high intracellular concentrations achieved in vivo, which can drive metabolism.

  • Different Enzyme Systems: The primary enzymes responsible for its metabolism in vivo might be less active or require specific cofactors not fully represented in the initial in vitro setup.

Q3: What are the primary experimental approaches to detect the formation of reactive metabolites?

A3: The two most common methods are glutathione (GSH) trapping assays and covalent binding studies.[8]

  • GSH Trapping Assays: These assays use glutathione, a biological nucleophile, to "trap" electrophilic metabolites, forming stable adducts that can be detected by mass spectrometry (LC-MS).[7][12] This is a qualitative or semi-quantitative method to identify structural alerts for bioactivation.[8]

  • Covalent Binding Assays: These studies typically use a radiolabeled version of the drug to quantify the amount of drug-related material that irreversibly binds to proteins (e.g., in liver microsomes).[5] This provides a quantitative measure of the total reactive metabolite burden.

Q4: How do I confirm that a signal detected in my LC-MS analysis is a genuine GSH adduct?

A4: Confirmation can be achieved through several complementary mass spectrometry techniques:

  • Isotope Labeling: The most robust method is to use a 1:1 mixture of unlabeled GSH and a stable isotope-labeled version (e.g., ¹³C₂,¹⁵N-Gly-GSH).[12][13] A genuine GSH adduct will appear as a characteristic doublet in the mass spectrum with a specific mass difference, which helps to distinguish it from background ions.[2]

  • Tandem MS (MS/MS) Fragmentation: GSH adducts exhibit characteristic fragmentation patterns. Common neutral losses include the pyroglutamic acid moiety (129 Da) in positive ion mode or specific fragment ions like m/z 272 in negative ion mode.[7]

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, allowing for the determination of the elemental composition of the ion, which can then be matched to the expected formula of the GSH adduct.[12]

Troubleshooting Guides

Guide 1: Low or No Detection of GSH Adducts
Potential Cause Troubleshooting Step
Low Metabolic Turnover The parent compound is not being metabolized to a reactive intermediate. Confirm metabolic activity by monitoring parent drug depletion. If turnover is low, consider using a more metabolically active system (e.g., hepatocytes from an induced animal model) or extending incubation times with a relay method.[11]
"Hard" Electrophile Formed The reactive metabolite is a "hard" electrophile (e.g., a carbocation) that reacts preferentially with water or hard nucleophiles instead of the "soft" thiol of GSH.[2]
Rapid Subsequent Reactions The initial GSH adduct is unstable and degrades or rearranges into a different, unexpected structure.
Insufficient Enzyme Activity Ensure the microsomal preparation is of high quality and has been stored correctly. Verify the activity with a positive control compound known to form GSH adducts (e.g., ticlopidine, diclofenac).
Inappropriate Analytical Method The adduct may ionize poorly in the selected MS mode (positive/negative). Analyze samples in both modes. Ensure the LC gradient is sufficient to resolve the adduct from the parent drug and other metabolites.
GSH Conjugate Not Formed The reactive metabolite may be detoxified by other pathways or may not be electrophilic in nature.
Guide 2: Interpreting Discrepancies Between Preclinical Species and Human Metabolite Profiles
Issue Action & Rationale
Human-specific metabolites (like M2a-c for PF-04991532) are not found in toxicology species (rat, dog).[9][10] 1. Identify the Responsible Enzyme(s): Use in vitro systems with recombinant human cytochrome P450 (CYP) enzymes to identify the specific isoform(s) responsible for forming the human metabolites. CYP3A4 is a common enzyme involved in such reactions.[14][15] 2. Re-evaluate Preclinical Species: The cynomolgus monkey was found to produce a circulatory metabolite profile for PF-04991532 similar to humans.[9] Consider using this species for further non-clinical safety assessment. 3. Direct Toxicity Testing: Synthesize the human-specific metabolites and directly assess their toxicity in relevant in vitro or in vivo models.
In vitro systems fail to predict in vivo metabolism. 1. Use More Complex In Vitro Models: Move from microsomes to suspension hepatocytes or plated hepatocytes, which have a more complete set of enzymes and cofactors.[11] 2. Incorporate Transporters: If the drug is a substrate for uptake transporters (as PF-04991532 is for OATPs), use transporter-expressing cell lines or sandwich-cultured hepatocytes to better mimic in vivo intracellular drug concentrations.[9]

Data Presentation

Table 1: Example Data - Metabolic Stability of this compound

In Vitro System Incubation Time (min) % Parent Remaining (Mean ± SD) Calculated Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver Microsomes 60 95.2 ± 4.1 > 120 < 5.8
Rat Liver Microsomes 60 98.1 ± 2.5 > 120 < 3.0
Human Hepatocytes (Suspension) 240 88.7 ± 6.3 455 1.5

| Rat Hepatocytes (Suspension) | 240 | 94.5 ± 5.1 | > 480 | < 1.4 |

Table 2: Example Data - Putative GSH Adducts of this compound Detected by LC-HRMS

Putative Adduct Observed m/z [M+H]⁺ Mass Error (ppm) Proposed Formula Proposed Site of Modification
M-GSH 1 719.2215 1.2 C₂₈H₃₅F₃N₆O₇S Cyclopentyl Ring (Hydroxylation + Dehydrogenation)

| M-GSH 2 | 703.2266 | -0.8 | C₂₈H₃₅F₃N₆O₆S | Imidazole Ring Opening |

Experimental Protocols

Protocol 1: Glutathione (GSH) Trapping of Reactive Metabolites in Human Liver Microsomes
  • Reagent Preparation:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Prepare a 100 mM stock solution of reduced glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final concentration of 2 mg/mL in phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine 5 µL of the 100 mM GSH stock (final concentration: 1 mM) and the appropriate volume of HLM suspension.

    • Add 1 µL of the this compound stock solution (final concentration: 10-50 µM).

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

    • Initiate the reaction by adding the NADPH regenerating system. The final incubation volume is typically 500 µL.

    • Run parallel incubations:

      • Negative Control 1: Without NADPH (to check for non-enzymatic degradation or adduct formation).

      • Negative Control 2: Without HLM (to check for chemical reactivity with GSH).

  • Sample Quenching and Processing:

    • After 60 minutes of incubation at 37°C, terminate the reaction by adding 2 volumes (1 mL) of ice-cold acetonitrile containing 0.1% formic acid.

    • Vortex thoroughly and centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the sample using a high-resolution mass spectrometer capable of performing data-dependent acquisition (e.g., neutral loss scanning for 129 Da or product ion scanning for m/z 272).

    • Process the data to identify potential adducts that are present in the +NADPH incubation but absent or significantly lower in the control incubations.

Visualizations

Metabolic_Pathway cluster_0 Phase I Metabolism cluster_1 Detoxification / Adduct Formation Parent This compound Hydroxylated Hydroxylated Metabolite (on cyclopentyl ring) Parent->Hydroxylated CYP-mediated Oxidation Reactive Electrophilic Intermediate (e.g., Quinone-methide) Hydroxylated->Reactive Further Oxidation GSH_Adduct Stable GSH Adduct (Detected by LC-MS) Reactive->GSH_Adduct GSH Trapping Protein_Adduct Covalent Protein Adduct (Potential Toxicity) Reactive->Protein_Adduct Covalent Binding GSH Glutathione (GSH) Protein Cellular Protein (e.g., Cys residue) Experimental_Workflow start Start: Assess Reactive Metabolite Potential incubation In Vitro Incubation (HLM, Hepatocytes) + this compound + NADPH + GSH Trapping Agent start->incubation quenching Quench Reaction & Process Sample (Protein Precipitation) incubation->quenching lcms LC-MS/MS Analysis (HRMS, Data-Dependent Scans) quenching->lcms data_analysis Data Analysis: Compare +/- NADPH Identify Putative Adducts lcms->data_analysis confirmation Confirm Adduct Identity (Isotope Labeling, MS/MS) data_analysis->confirmation risk_assessment Risk Assessment confirmation->risk_assessment Troubleshooting_Logic start No GSH Adduct Detected check_parent Is the parent compound being consumed? start->check_parent no_metabolism Issue: No/Low Metabolism - Check enzyme activity - Extend incubation time - Use more active system check_parent->no_metabolism No check_controls Is the positive control compound forming an adduct? check_parent->check_controls Yes no_control_adduct Issue: Assay/System Failure - Check reagents (GSH, NADPH) - Verify LC-MS method sensitivity check_controls->no_control_adduct No yes_control_adduct Conclusion: No stable GSH adduct formed under these conditions. Consider alternative mechanisms or trapping agents. check_controls->yes_control_adduct Yes

References

Technical Support Center: (R)-PF-04991532 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed in vivo stability and metabolic fate data for (R)-PF-04991532 is not extensively available in the public domain. The following information is based on general principles of drug metabolism and pharmacokinetics and may not be specific to this compound. For definitive guidance, please refer to internal company documentation or conduct specific experimental studies.

Frequently Asked Questions (FAQs)
QuestionAnswer
What are the likely metabolic pathways for a compound like this compound? Based on common drug metabolism pathways, potential metabolic transformations for a complex organic molecule like this compound could include oxidation, reduction, and hydrolysis (Phase I reactions), followed by conjugation with endogenous molecules such as glucuronic acid, sulfate, or glutathione (Phase II reactions). The specific enzymes involved would likely be from the Cytochrome P450 (CYP) superfamily for oxidation.
How can I assess the in vivo stability of this compound in my animal model? In vivo stability is typically assessed by measuring the compound's half-life (t½) and clearance (CL) in plasma after administration. A common experimental approach involves administering a defined dose of this compound to the animal model (e.g., mouse, rat) and collecting blood samples at various time points. The concentration of the parent compound in the plasma is then quantified using a validated analytical method, such as LC-MS/MS.
What are common issues encountered when analyzing this compound and its metabolites in biological matrices? Common challenges include matrix effects from plasma, urine, or tissue homogenates that can interfere with analyte ionization in mass spectrometry. Other issues may include low recovery during sample extraction, instability of the compound or its metabolites during sample processing and storage, and the need for sensitive analytical methods to detect low-abundance metabolites.
How can I troubleshoot poor oral bioavailability of this compound? Poor oral bioavailability can be due to several factors, including poor absorption from the gastrointestinal tract, significant first-pass metabolism in the gut wall or liver, or efflux by transporters like P-glycoprotein. Troubleshooting could involve conducting in vitro permeability assays (e.g., Caco-2) to assess absorption, performing metabolic stability assays with liver microsomes or hepatocytes to evaluate first-pass metabolism, and using transporter-specific inhibitors to investigate the role of efflux pumps.

Troubleshooting Guides

Guide 1: Unexpectedly High Plasma Clearance in Preclinical Species
Symptom Potential Cause Recommended Action
Rapid disappearance of this compound from plasma after intravenous administration.High intrinsic clearance: The compound is rapidly metabolized, likely by hepatic enzymes.Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes from the relevant species to determine the intrinsic clearance (CLint). This will help confirm if high metabolism is the primary driver of high plasma clearance.
High blood flow to eliminating organs: The clearance is limited by the rate of blood flow to the liver or other eliminating organs.Compare the observed in vivo clearance to the hepatic blood flow of the species. If the clearance value is close to the hepatic blood flow, it suggests perfusion-limited clearance.
Instability in blood/plasma: The compound may be chemically or enzymatically unstable in the blood.Incubate this compound in fresh whole blood and plasma at 37°C and measure its degradation over time to assess its stability.
Guide 2: Identifying Unknown Metabolites in In Vivo Samples
Symptom Potential Cause Recommended Action
Additional peaks observed in LC-MS/MS analysis of plasma or urine samples from dosed animals that are not present in vehicle-treated controls.Metabolic transformation: The unknown peaks are likely metabolites of this compound.Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of the unknown peaks. This will allow for the prediction of elemental compositions.
Perform tandem mass spectrometry (MS/MS) to fragment the unknown peaks and compare the fragmentation patterns to that of the parent compound to identify the site of metabolic modification.
Synthesize potential metabolites based on predicted metabolic pathways and compare their retention times and mass spectra to the unknown peaks for definitive identification.

Experimental Workflows & Signaling Pathways

experimental_workflow cluster_invivo In Vivo Study cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis animal_dosing Animal Dosing (e.g., IV, PO) sample_collection Serial Blood/Urine/Feces Collection animal_dosing->sample_collection Time Points sample_prep Sample Preparation (e.g., Protein Precipitation, SPE) sample_collection->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis pk_modeling Pharmacokinetic Modeling (t½, CL, Vd, AUC) lcms_analysis->pk_modeling metabolite_id Metabolite Identification and Profiling lcms_analysis->metabolite_id

Caption: A generalized experimental workflow for assessing the in vivo pharmacokinetics and metabolic fate of a drug candidate.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound oxidation Oxidation (CYP450s) parent->oxidation Phase I Enzymes hydrolysis Hydrolysis (Esterases, Amidases) parent->hydrolysis Phase I Enzymes reduction Reduction (Reductases) parent->reduction Phase I Enzymes excretion Excretion (Urine, Feces) parent->excretion glucuronidation Glucuronidation (UGTs) oxidation->glucuronidation Phase II Enzymes sulfation Sulfation (SULTs) oxidation->sulfation Phase II Enzymes glutathione Glutathione Conjugation (GSTs) oxidation->glutathione Phase II Enzymes hydrolysis->glucuronidation Phase II Enzymes hydrolysis->sulfation Phase II Enzymes hydrolysis->glutathione Phase II Enzymes reduction->glucuronidation Phase II Enzymes reduction->sulfation Phase II Enzymes reduction->glutathione Phase II Enzymes glucuronidation->excretion sulfation->excretion glutathione->excretion

Caption: A conceptual diagram illustrating potential Phase I and Phase II metabolic pathways for a xenobiotic compound.

Overcoming resistance or loss of efficacy of glucokinase activators

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with glucokinase activators (GKAs), particularly concerning resistance and loss of efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the observed loss of efficacy of some glucokinase activators over time?

A1: The decline in the glucose-lowering effect of certain GKAs during prolonged treatment can be attributed to several factors. In clinical trials, some first-generation GKAs, like MK-0941, showed an initial improvement in glycemic control that was not sustained over several months.[1][2] Potential mechanisms include:

  • Pancreatic β-cell Exhaustion: Potent GKAs that maintain high activity at low glucose concentrations can lead to β-cell stress and, over time, impair insulin secretion.[3]

  • Downregulation of Glucokinase Expression: Chronic activation of glucokinase can lead to an accumulation of its product, glucose-6-phosphate (G6P), which may suppress the transcription of the Gck gene, reducing the amount of available enzyme.[4]

  • Hepatic Dysregulation: Long-term GKA treatment can disrupt normal hepatic glucose metabolism. This may involve an increase in the activity of glucose-6-phosphatase, the enzyme that counteracts glucokinase, leading to increased hepatic glucose production.[2]

  • Development of Dyslipidemia: A notable side effect of some GKAs is an increase in plasma triglycerides and the development of hepatic steatosis (fatty liver), which can contribute to insulin resistance and diminish the drug's efficacy.[4][5]

Q2: How do newer generation glucokinase activators aim to overcome the limitations of earlier compounds?

A2: Newer GKAs have been designed with different pharmacological profiles to address the shortcomings of first-generation agents.[6] These strategies include:

  • Hepato-selective GKAs (e.g., TTP399): These compounds are designed to primarily activate glucokinase in the liver, avoiding overstimulation of pancreatic β-cells and thereby reducing the risk of hypoglycemia and β-cell exhaustion.[6][7]

  • Dual-Acting, Partial GKAs (e.g., Dorzagliatin): Unlike "full" activators, these molecules only partially activate the glucokinase enzyme. Dorzagliatin, for example, binds preferentially to the active "closed" conformation of glucokinase and its binding is glucose-dependent.[3][8] This preserves the glucose-sensing function of the β-cell and allows the liver's natural regulatory mechanisms, such as interaction with the Glucokinase Regulatory Protein (GKRP), to remain functional, preventing constitutive activation at low glucose levels.[8]

Q3: What is the role of the Glucokinase Regulatory Protein (GKRP) in GKA efficacy and resistance?

A3: GKRP is a key protein in the liver that regulates glucokinase activity.[9] In low glucose conditions, GKRP binds to glucokinase and sequesters it in the nucleus in an inactive state.[7][10] When glucose levels rise, glucokinase is released into the cytoplasm to phosphorylate glucose. Some first-generation GKAs could bypass this regulatory step, leading to constant glucokinase activation.[8] Newer activators, like dorzagliatin, are designed to work in concert with GKRP, allowing for the natural regulation of glucokinase activity to be maintained. This is thought to contribute to a more durable efficacy and a better safety profile.[8]

Q4: What are the most common adverse effects observed with GKAs in preclinical and clinical studies?

A4: The most frequently reported adverse effects include:

  • Hypoglycemia: This is a primary concern, especially with potent, non-liver-selective GKAs that can cause excessive insulin secretion even at low blood glucose levels.[1][5]

  • Dyslipidemia: An increase in plasma triglycerides is a common finding.[1][11] This is thought to result from the overstimulation of hepatic glycolysis, leading to an increased production of acetyl-CoA, the precursor for fatty acid and triglyceride synthesis.[12]

  • Hepatic Steatosis: Accumulation of fat in the liver has been observed in animal models treated with GKAs.[5]

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Troubleshooting Steps
Rapid loss of glucose-lowering effect in animal models (days to weeks). 1. β-cell glucotoxicity: The GKA may be too potent at low glucose concentrations, leading to β-cell stress and dysfunction. 2. Downregulation of Gck gene expression. 3. Rapid development of hepatic steatosis. 1. Perform a dose-response study to find the minimum effective dose. 2. Switch to a hepato-selective or partial GKA. 3. Measure insulin secretion from isolated islets ex vivo to assess β-cell function (See Protocol 2). 4. Measure hepatic triglyceride content and plasma lipid profiles. 5. Analyze Gck mRNA levels in pancreatic and liver tissue via qPCR.
High incidence of hypoglycemia in experimental animals. 1. GKA is not sufficiently glucose-dependent: The activator may be locking glucokinase in a high-activity state regardless of the ambient glucose concentration. 2. Off-target effects. 1. Test the GKA's activity in vitro across a range of glucose concentrations (See Protocol 1). 2. Evaluate a lower dose or a hepato-selective GKA. 3. Perform a thorough literature review for known off-target effects of the compound class.
Inconsistent GKA efficacy between in vitro and in vivo experiments. 1. Poor pharmacokinetic properties: The compound may have low bioavailability or rapid clearance. 2. Metabolic instability. 3. The GKA's interaction with GKRP: The in vitro assay may lack GKRP, which is a key regulator in vivo.1. Conduct pharmacokinetic studies to determine plasma and tissue exposure. 2. Perform metabolic stability assays using liver microsomes. 3. Incorporate GKRP into the in vitro glucokinase activity assay to assess its impact on GKA potency.
Elevated liver enzymes or triglycerides in treated animals. 1. GKA-induced hepatic steatosis: Over-activation of hepatic glucokinase drives the lipogenic pathway.1. Perform histological analysis of liver tissue (e.g., H&E, Oil Red O staining). 2. Measure hepatic glucose uptake and production to assess metabolic flux (See Protocol 3). 3. Consider evaluating a GKA with a different mechanism (e.g., partial vs. full activator).

Data Presentation

Table 1: Comparison of Efficacy and Safety Profiles of Selected Glucokinase Activators

ActivatorTypeHbA1c Change (Placebo-Subtracted)Fasting Plasma Glucose ChangeTriglyceride ChangeHypoglycemia Risk
MK-0941 Dual-actingSignificant reduction at 14 weeks, but effect diminished by 30 weeks[1][2]No significant effect on fasting glucose[1]6-19% increase[1]Significantly increased[1]
Dorzagliatin Dual-acting, Partial-1.07% (vs. placebo) at 24 weeks (as monotherapy)[6]Significant reduction[6]Not specifiedLow incidence[3]
TTP399 Hepato-selective-0.9% (800 mg dose) at 6 months[6]Significant reduction[6]Not associated with increases[13]Not associated with hypoglycemia[6]

Data compiled from multiple preclinical and clinical studies. The exact values can vary based on the study population, duration, and dosage.

Table 2: Comparative In Vitro Enzyme Kinetics of Dorzagliatin vs. MK-0941

ParameterDorzagliatinMK-0941Significance
Binding Preference Binds favorably to the closed (active) form of GK[8]Binds to a pocket accessible in both open and closed conformations[8]Dorzagliatin's activity is more dependent on the glucose-induced conformational change of GK.
Glucose S0.5 (at 0.25 µM drug) ~3.9 mM~1.5 mMMK-0941 is a more potent activator at lower glucose concentrations.
Interaction with GKRP Binding allows for GKRP to rebind GK when glucose is low[8]High-affinity binding prevents GKRP from binding to GK, even at low glucose[8]Dorzagliatin allows for physiological regulation by GKRP to be maintained.

Data adapted from a study comparing the two activators, highlighting their different mechanisms of action.[12]

Experimental Protocols

Protocol 1: In Vitro Glucokinase Activity Assay (Coupled Enzyme Assay)

This protocol measures the activity of glucokinase by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+ by G6P dehydrogenase (G6PDH).

Materials:

  • Recombinant human glucokinase

  • Glucokinase activator (GKA) of interest

  • Assay Buffer: 60 mM Tris-HCl (pH 9.0), 20 mM MgCl₂, 150 mM KCl

  • ATP solution (100 mM)

  • D-Glucose solutions (various concentrations)

  • NADP+ solution (20 mM)

  • Glucose-6-phosphate dehydrogenase (G6PDH) (10 units/mL)

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Methodology:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing Assay Buffer, 4.0 mM ATP, 0.9 mM NADP+, and 10 units/mL G6PDH.

  • Prepare GKA and Glucose Solutions: Prepare serial dilutions of your GKA in the desired solvent (e.g., DMSO). Prepare a range of glucose concentrations (e.g., 0 to 50 mM) in Assay Buffer.

  • Assay Setup: To each well of the 96-well plate, add:

    • x µL of GKA dilution (final DMSO concentration should be <1%)

    • y µL of glucose solution

    • z µL of recombinant glucokinase

    • Make up the volume to 100 µL with Assay Buffer.

  • Initiate Reaction: Add 100 µL of the Reaction Mixture to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 30°C. Measure the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes. The rate of NADPH production is directly proportional to the glucokinase activity.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve. Plot V₀ against the glucose concentration and fit to the Michaelis-Menten or Hill equation to determine kinetic parameters (S₀.₅, Vmax, Hill coefficient) in the presence and absence of the GKA.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets

This protocol assesses the effect of a GKA on the function of pancreatic β-cells.

Materials:

  • Isolated pancreatic islets (mouse, rat, or human)

  • Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA.

  • Low glucose KRBH (e.g., 2.8 mM glucose)

  • High glucose KRBH (e.g., 16.7 mM glucose)

  • GKA of interest dissolved in DMSO

  • Insulin ELISA kit

  • 24-well plates

Methodology:

  • Islet Recovery: After isolation, allow islets to recover overnight in culture medium.

  • Pre-incubation: Hand-pick 10-15 size-matched islets per replicate and place them into wells of a 24-well plate. Pre-incubate the islets in 500 µL of low glucose KRBH for 1-2 hours at 37°C to establish a basal insulin secretion rate.

  • Basal Secretion: Remove the pre-incubation buffer and add 500 µL of fresh low glucose KRBH (with or without GKA). Incubate for 1 hour at 37°C. At the end of the incubation, collect the supernatant for basal insulin measurement.

  • Stimulated Secretion: Remove the low glucose buffer and add 500 µL of high glucose KRBH (with or without the same concentration of GKA). Incubate for 1 hour at 37°C. Collect the supernatant for stimulated insulin measurement.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the stimulation index (Insulin at high glucose / Insulin at low glucose) for both control and GKA-treated islets. Compare the amount of insulin secreted at each glucose concentration between conditions.

Protocol 3: Assessment of Hepatic Glucose Metabolism (Ex Vivo Liver Perfusion)

This method allows for the simultaneous evaluation of hepatic glucose uptake, production, and utilization.

Materials:

  • Anesthetized rat

  • Perfusion system with a peristaltic pump

  • Krebs-Henseleit bicarbonate buffer

  • [U-¹³C]-glucose (uniformly labeled stable isotope)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Standard colorimetric glucose assay kit

Methodology:

  • Surgical Preparation: Anesthetize the rat and perform a laparotomy to expose the liver and portal vein.

  • Cannulation and Perfusion: Cannulate the portal vein and begin perfusing the liver with Krebs-Henseleit buffer containing 5 mM [U-¹³C]-glucose, saturated with 95% O₂ / 5% CO₂.

  • Sample Collection: After an equilibration period, collect the effluent perfusate flowing out of the severed vena cava over timed intervals. Also, collect a sample of the baseline influent perfusate.

  • Glucose Concentration Measurement:

    • Measure the total glucose concentration in both influent and effluent samples using a standard colorimetric glucose assay.

    • Use GC-MS to determine the abundance ratio of [U-¹³C]-glucose (labeled) to [U-¹²C]-glucose (unlabeled, natural isotope) in the samples.

  • Calculations:

    • Hepatic Glucose Uptake: The difference in the concentration of [U-¹³C]-glucose between the influent and effluent perfusate.

    • Hepatic Glucose Production: The concentration of [U-¹²C]-glucose in the effluent perfusate (as there was no unlabeled glucose in the influent).

    • Net Hepatic Glucose Utilization: The difference between hepatic glucose uptake and hepatic glucose production.

  • GKA Testing: To test the effect of a GKA, the compound can be included in the perfusion buffer after a baseline period, and the changes in uptake, production, and utilization can be measured.

Mandatory Visualizations

GKA_Signaling_Pathway cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_p Extracellular Glucose GLUT2_p GLUT2 Glucose_p->GLUT2_p Enters cell GK_p Glucokinase (GK) GLUT2_p->GK_p Glucose G6P_p Glucose-6-P GK_p->G6P_p Phosphorylation Metabolism_p Glycolysis & Oxidative Phosphorylation G6P_p->Metabolism_p ATP_ADP ↑ ATP/ADP Ratio Metabolism_p->ATP_ADP K_channel KATP Channel Closure ATP_ADP->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Ca2+ Influx Depolarization->Ca_channel Insulin_Vesicles Insulin Vesicle Exocytosis Ca_channel->Insulin_Vesicles Insulin_Release Insulin Secretion Insulin_Vesicles->Insulin_Release GKA_p Dual-Acting GKA GKA_p->GK_p Allosteric Activation Glucose_l Blood Glucose GLUT2_l GLUT2 Glucose_l->GLUT2_l Enters cell GK_l Glucokinase (GK) GLUT2_l->GK_l Glucose G6P_l Glucose-6-P GK_l->G6P_l Phosphorylation GKRP GKRP (Inactive GK) GK_l->GKRP Sequestration (Low Glucose) Glycogen Glycogen Synthesis G6P_l->Glycogen Glycolysis Glycolysis G6P_l->Glycolysis Lipogenesis De Novo Lipogenesis Glycolysis->Lipogenesis ↑ Acetyl-CoA GKA_l Hepatic or Dual-Acting GKA GKA_l->GK_l Allosteric Activation

Caption: Signaling pathways of Glucokinase Activator (GKA) action in pancreatic β-cells and hepatocytes.

GKA_Resistance_Workflow cluster_pancreas Pancreatic β-Cell Investigation cluster_liver Hepatic Investigation cluster_molecular Molecular Investigation Start Observe Loss of GKA Efficacy in vivo GSIS 1. Perform ex vivo GSIS on isolated islets (Protocol 2) Start->GSIS HGU 2. Measure Hepatic Glucose Metabolism (Protocol 3) Start->HGU GSIS_Result Is insulin secretion impaired? GSIS->GSIS_Result BetaCellStress Conclusion: β-cell exhaustion/ glucotoxicity GSIS_Result->BetaCellStress Yes GSIS_Result->HGU No HGU_Result Is Net Glucose Utilization decreased? HGU->HGU_Result Lipids 3. Assess Plasma Lipids & Liver Histology HGU_Result->Lipids Yes qPCR 4. Measure Gck mRNA levels in liver/islets HGU_Result->qPCR No Lipids_Result Is there evidence of steatosis/dyslipidemia? Lipids->Lipids_Result HepaticResistance Conclusion: Hepatic resistance/ metabolic disruption Lipids_Result->HepaticResistance Yes Lipids_Result->qPCR No qPCR_Result Is Gck expression downregulated? qPCR->qPCR_Result GeneDown Conclusion: Feedback downregulation of GK enzyme qPCR_Result->GeneDown Yes

References

Troubleshooting inconsistent results in (R)-PF-04991532 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with the hepatoselective glucokinase activator, (R)-PF-04991532.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and hepatoselective glucokinase (GK) activator.[1][2] In the liver, GK acts as a glucose sensor, and its activation leads to increased glucose uptake and glycogen synthesis, as well as a reduction in hepatic glucose production.[3][4] this compound allosterically binds to GK, promoting its active conformation and enhancing its catalytic activity.[5] This hepatoselective action is partly due to its interaction with liver-specific organic anion transporting polypeptides (OATPs).[3]

Q2: I am observing lower than expected efficacy in my in vitro experiments. What are some potential causes?

Several factors could contribute to lower-than-expected efficacy:

  • Suboptimal Compound Solubility: this compound has limited aqueous solubility. Ensure that your stock solutions are fully dissolved. It is soluble in DMSO, and ultrasonic assistance may be required.[1] For cell-based assays, ensure the final DMSO concentration is low and consistent across all conditions to avoid solvent-induced artifacts.

  • Cell Type and Condition: The effect of this compound is highly dependent on the metabolic state of the cells, including glucose concentrations. The experiments in primary rat hepatocytes that showed efficacy were conducted under specific glucose and glucagon concentrations.[1]

  • Declining Efficacy Over Time: Some studies on glucokinase activators have reported a decline in efficacy during chronic exposure.[6][7] This could be due to compensatory mechanisms within the cells, such as changes in the expression of genes involved in glucose metabolism.[7]

Q3: My in vivo studies show inconsistent results in plasma glucose reduction. What should I check?

Inconsistent in vivo results can stem from:

  • Formulation and Administration: this compound is often formulated as a suspension for oral gavage, for example, in 0.5% methyl cellulose.[3] Ensure the compound is uniformly suspended before each administration to guarantee consistent dosing.

  • Animal Model: The choice of diabetic animal model is crucial. Goto-Kakizaki rats have been used in studies with this compound.[3][8] The metabolic state and disease severity of the animals can influence the compound's effectiveness.

  • Dosing Regimen: The dose and frequency of administration will significantly impact the outcome. Dose-dependent effects on plasma glucose and triglycerides have been reported.[3][8]

  • Pharmacokinetics: The metabolic profile of this compound can differ between species.[9] This could lead to variations in exposure and, consequently, efficacy.

Q4: I have observed an unexpected increase in triglycerides in my experiments. Is this a known effect?

Yes, an increase in plasma triglycerides is a known effect associated with some glucokinase activators.[5][6][10] While this compound was found to not cause hepatic steatosis in some rat studies, it did lead to dose-dependent increases in plasma triglycerides.[3][8] This is thought to be a consequence of increased hepatic glucose metabolism leading to de novo lipogenesis.

Troubleshooting Guide

Issue 1: Poor Solubility and Precipitation of this compound in Aqueous Buffers
  • Question: My this compound is precipitating when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

  • Answer:

    • Prepare High-Concentration Stock in DMSO: this compound is highly soluble in DMSO (125 mg/mL), and using a newly opened vial of DMSO is recommended as it is hygroscopic.[1]

    • Minimize Final DMSO Concentration: Aim for a final DMSO concentration in your assay that is well-tolerated by your cells (typically ≤ 0.1%).

    • Use a Surfactant or Solubilizing Agent: For in vivo preparations, formulations with PEG300 and Tween-80 have been described.[1] For in vitro work, a very low concentration of a biocompatible surfactant might be tested, but this should be carefully controlled for its own effects on the cells.

    • Stepwise Dilution: Perform serial dilutions in your culture medium while vortexing or mixing to avoid localized high concentrations that can lead to precipitation.

Issue 2: High Variability in Glucose Uptake Assays
  • Question: I am seeing significant well-to-well variability in my 2-deoxyglucose uptake assays with this compound. How can I improve the consistency?

  • Answer:

    • Consistent Cell Seeding and Health: Ensure uniform cell seeding density and that cells are healthy and in the logarithmic growth phase.

    • Pre-Assay Starvation Conditions: Standardize the duration and medium for any glucose starvation step prior to the assay, as this can significantly impact baseline glucose uptake.

    • Precise Timing: The timing of adding this compound, radiolabeled glucose, and stop solution should be precise and consistent for all wells.

    • Control for Glucose Concentration: The activity of this compound is dependent on the ambient glucose concentration. Ensure your assay buffer has a consistent and appropriate glucose concentration for your experimental question.

Issue 3: Efficacy of this compound Diminishes in Longer-Term Studies
  • Question: The glucose-lowering effect of this compound was significant in my acute studies, but the effect is much weaker after several days of treatment. Why is this happening?

  • Answer:

    • Gene Expression Changes: Chronic activation of glucokinase can lead to feedback mechanisms that alter the expression of genes involved in glucose and lipid metabolism, potentially dampening the initial effect.[7] Consider performing qPCR or western blot analysis for key genes like G6Pase or those involved in lipogenesis.

    • Glucolipotoxicity: In pancreatic beta cells, chronic activation of glucokinase has been hypothesized to lead to glucolipotoxicity, which could impair cell function over time.[5][11] While this compound is hepatoselective, similar adaptive responses could occur in hepatocytes.

    • Metabolic Adaptation: The cells may adapt to the continuous glucokinase activation by altering other metabolic pathways to maintain homeostasis.

Data Presentation

Table 1: In Vitro Activity of this compound in Primary Rat Hepatocytes

ParameterEC50 (µM)Experimental Conditions
2-[14C]-deoxyglucose uptake1.2611-hour treatment
Glucose Oxidation5.7691-hour treatment, measuring captured CO2 from [14C]-glucose
Glucose Production from Lactate0.6261-hour treatment, using 1-[14C]-lactate

Data sourced from MedchemExpress and PLOS ONE.[1][3][12]

Table 2: In Vivo Efficacy of this compound in Goto-Kakizaki Rats

ParameterTreatmentResult
Plasma Glucose30, 60, and 100 mg/kgDose-dependent decrease over 28 days
Plasma Triglycerides100 mg/kgSignificant increase after 28 days
Hepatic Triglycerides100 mg/kgNo significant change after 19 or 28 days
Glucose Infusion Rate100 mg/kg~5-fold increase during hyperglycemic clamp
Endogenous Glucose Production100 mg/kg~60% reduction during hyperglycemic clamp

Data sourced from PLOS ONE.[3][8]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Oral Gavage

  • Weigh the required amount of this compound powder.

  • Prepare a 0.5% (w/v) solution of methyl cellulose in purified water.

  • Suspend the this compound powder in the 0.5% methyl cellulose vehicle.

  • Sonicate the suspension to ensure it is fine and homogenous.

  • Administer to animals via oral gavage at the desired volume (e.g., 5 ml/kg).

  • A vehicle control using 0.5% methyl cellulose alone should be used in parallel.

This protocol is based on methodologies described for studies in Goto-Kakizaki rats.[3]

Protocol 2: Glucose Uptake Assay in Primary Hepatocytes

  • Isolate primary hepatocytes from rats using standard collagenase perfusion methods.

  • Plate the hepatocytes on collagen-coated plates and allow them to adhere.

  • Wash the cells and incubate in a glucose-free medium for a specified period (e.g., 2 hours) to establish baseline conditions.

  • Treat the cells with varying concentrations of this compound (dissolved in DMSO and diluted in medium) or vehicle control for 1 hour.

  • Add radiolabeled 2-[14C]-deoxyglucose to each well and incubate for a short period (e.g., 10-15 minutes).

  • Stop the uptake by washing the cells rapidly with ice-cold PBS.

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Normalize the radioactivity counts to the total protein content in each well.

This is a generalized protocol based on the principles of glucose uptake assays mentioned in the literature.[1][3]

Visualizations

G cluster_blood Bloodstream cluster_hepatocyte Hepatocyte Glucose_blood Glucose Glucose_blood->Glucose_cell Uptake PF04991532 This compound GK_inactive Glucokinase (GK) (Inactive) PF04991532->GK_inactive Activates GK_active Glucokinase (GK) (Active) GK_inactive->GK_active G6P Glucose-6-Phosphate (G6P) GK_active->G6P Glycogen Glycogen Synthesis (Storage) G6P->Glycogen Increases HGP Hepatic Glucose Production (Gluconeogenesis) G6P->HGP Decreases Glucose_cell->GK_active Phosphorylates

Caption: Signaling pathway of this compound in a hepatocyte.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) C Formulate Dosing Suspensions A->C B Prepare Vehicle Control (e.g., 0.5% Methyl Cellulose) B->C D Administer Compound/Vehicle to Animal Models C->D E Collect Samples (e.g., Blood, Tissues) D->E F Perform Assays (Glucose, Triglycerides, etc.) E->F G Analyze Data F->G H Compare Treatment vs. Control G->H

Caption: General experimental workflow for in vivo studies.

G cluster_invitro In Vitro Issues cluster_invivo In Vivo Issues start Inconsistent Results Observed solubility Check Compound Solubility and Formulation start->solubility dosing Confirm Dosing Accuracy and Formulation Stability start->dosing cell_health Verify Cell Health and Assay Conditions solubility->cell_health assay_protocol Review Assay Protocol (Timing, Concentrations) cell_health->assay_protocol chronic_effect Is this a long-term experiment? assay_protocol->chronic_effect model Evaluate Animal Model and Disease State dosing->model pk Consider Pharmacokinetics and Metabolism model->pk pk->chronic_effect feedback Investigate Cellular Adaptation or Gene Expression Changes chronic_effect->feedback Yes

Caption: Logical troubleshooting workflow for inconsistent results.

References

Technical Support Center: Glucokinase Activators and Hypoglycemia Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on mitigating the risk of hypoglycemia associated with glucokinase activators (GKAs).

Frequently Asked Questions (FAQs)

Q1: What are glucokinase activators (GKAs) and what is their mechanism of action?

A1: Glucokinase activators (GKAs) are a class of small molecules being investigated for the treatment of type 2 diabetes.[1] They work by allosterically binding to the glucokinase (GK) enzyme, which is a principal glucose sensor in the body, primarily found in the liver and pancreatic β-cells.[1][2] This binding increases the enzyme's affinity for glucose, effectively lowering the threshold for its activation.[1] In the pancreas, this enhanced activity leads to increased glucose-stimulated insulin secretion. In the liver, it promotes glucose uptake and conversion into glycogen for storage.[1][2]

Q2: Why do glucokinase activators pose a risk of hypoglycemia?

A2: The hypoglycemic risk associated with GKAs stems from their mechanism of action. By increasing glucokinase's affinity for glucose, GKAs can cause the enzyme to remain active even at low blood glucose concentrations.[3] This can lead to excessive insulin secretion from pancreatic β-cells relative to the actual blood glucose level, driving glucose into tissues and potentially causing hypoglycemia.[4][5] Essentially, GKAs can shift the sigmoidal glucose-response curve of the enzyme to the left, altering the β-cell's glucose sensing and triggering insulin release at inappropriately low glucose levels.[3]

Q3: What are the primary strategies to mitigate the risk of hypoglycemia with GKAs?

A3: Several strategies are being employed to reduce the hypoglycemia risk:

  • Developing Hepatoselective GKAs: These are designed to preferentially activate glucokinase in the liver without significantly affecting the pancreas.[5][6] This approach aims to enhance hepatic glucose uptake while avoiding the overstimulation of insulin secretion.[4]

  • Creating Partial Activators: Unlike full activators, partial activators aim to increase enzyme activity while maintaining a stronger dependence on glucose concentrations. This helps to minimize GK activation when glucose levels are low.[3][7]

  • Optimizing Binding Kinetics: Research is exploring the development of GKAs with faster "off-rates."[8] The hypothesis is that a GKA that dissociates more quickly from the enzyme as glucose levels fall will allow for a more physiological response and reduce the risk of hypoglycemia.[8]

  • Dual-Acting GKAs: Some newer generation GKAs, like dorzagliatin, are designed to have a dual action on both the liver and pancreas, but with a safety profile that shows a low incidence of hypoglycemia in clinical trials.[9][10]

Q4: What is the key difference between conventional (dual-acting) and hepatoselective GKAs?

A4: The primary difference lies in their site of action.

  • Conventional (Dual-Acting) GKAs: These compounds activate glucokinase in both the liver and the pancreas. While this can lead to potent glucose lowering, the pancreatic activity is the main driver of hypoglycemia risk.[1][11]

  • Hepatoselective GKAs: These are engineered to have a higher concentration and activity in the liver compared to the pancreas.[4] This selectivity is often achieved by designing molecules that are substrates for liver-specific organic anion-transporting polypeptides (OATPs).[5] By focusing on the liver, they enhance glucose uptake and reduce hepatic glucose production with a minimized effect on insulin secretion, thereby lowering the risk of hypoglycemia.[5][9]

Troubleshooting Guides

Issue 1: My novel GKA demonstrates robust glucose-lowering efficacy in animal models, but is accompanied by a high incidence of hypoglycemia. What are the next steps?

Troubleshooting Steps:

  • Confirm Tissue Selectivity:

    • Action: Perform a biodistribution study to determine the concentration of your GKA in the liver versus the pancreas at various time points after administration.

    • Rationale: A high pancreas-to-liver concentration ratio could explain the observed hypoglycemia. This data is critical for classifying your compound and guiding subsequent modifications.[4]

  • Assess In Vitro Potency and Glucose Dependency:

    • Action: Conduct enzyme kinetic assays to determine if your GKA is a full or partial activator. Evaluate its activity at varying glucose concentrations, particularly at low levels (e.g., <3 mM).

    • Rationale: A GKA that remains highly active at low glucose concentrations is more likely to cause hypoglycemia.[3] The goal is to find a compound that enhances GK activity at hyperglycemic levels but has minimal effect at euglycemic or hypoglycemic levels.

  • Consider Structural Modification for Hepatoselectivity:

    • Action: If your compound is not hepatoselective, consider medicinal chemistry approaches to introduce moieties (e.g., a carboxylic acid group) that are recognized by liver-specific transporters like OATPs.[5]

    • Rationale: Enhancing liver-specific uptake can significantly reduce pancreatic exposure and mitigate hypoglycemia risk.[5]

  • Evaluate Binding Kinetics:

    • Action: Use techniques like surface plasmon resonance (SPR) to measure the on-rate (k-on) and off-rate (k-off) of your GKA binding to the glucokinase enzyme.

    • Rationale: A compound with a faster off-rate may be more responsive to falling glucose levels, potentially reducing the duration of GK activation and lowering hypoglycemia risk.[8]

Issue 2: How can I design a preclinical study to compare the hypoglycemic risk of two different GKAs?

Study Design Protocol:

  • Animal Model: Use a standard rodent model (e.g., C57BL/6 mice or Wistar rats). Ensure animals are healthy and properly acclimated.

  • Dosing:

    • Determine the equipotent doses of the two GKAs based on their efficacy in a glucose tolerance test.

    • Include a vehicle control group and a positive control group (e.g., a sulfonylurea known to cause hypoglycemia).

  • Hypoglycemia Challenge:

    • Fast the animals overnight (approximately 12-16 hours) to achieve a baseline euglycemic state.

    • Administer the respective GKAs (or controls) via the intended clinical route (e.g., oral gavage).

    • Monitor blood glucose levels at frequent intervals (e.g., 0, 30, 60, 90, 120, 180, and 240 minutes) using a handheld glucometer from tail vein blood.

  • Data Analysis:

    • Primary Endpoint: The nadir (lowest point) of blood glucose reached for each group.

    • Secondary Endpoints: The incidence of hypoglycemia (defined as blood glucose <50 mg/dL or a clinically relevant threshold), the area under the curve for the glucose excursion, and the time to glucose nadir.

    • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the results between groups.

Data Presentation

Table 1: Comparative Profile of GKA Classes

FeatureConventional (Dual-Acting) GKAsHepatoselective GKAs
Primary Site of Action Pancreas and LiverPredominantly Liver
Mechanism for Glucose Lowering ↑ Insulin Secretion & ↑ Hepatic Glucose Uptake↑ Hepatic Glucose Uptake & ↓ Hepatic Glucose Production
HbA1c Reduction Potential Moderate to HighModerate
Hypoglycemia Risk Moderate to HighLow
Effect on Triglycerides Potential for elevationGenerally lower impact than dual-acting GKAs
Example Compounds (Clinical Stage) Dorzagliatin (considered a new-generation dual-acting with improved safety)TTP399

Note: Data is generalized from multiple clinical and preclinical studies.[9][11][12]

Experimental Protocols

Protocol 1: Oral Glucose Tolerance Test (OGTT) for GKA Efficacy Assessment

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Acclimation: Acclimate animals for at least one week before the experiment.

  • Fasting: Fast mice overnight for 16 hours with free access to water.

  • Baseline Measurement: At t=0 min, take a baseline blood sample from the tail vein to measure blood glucose.

  • Compound Administration: Administer the GKA or vehicle control orally (p.o.).

  • Glucose Challenge: At t=30 min post-compound administration, administer a 2 g/kg glucose solution orally.

  • Blood Glucose Monitoring: Measure blood glucose from the tail vein at t=60, 90, and 120 minutes after the glucose challenge.

  • Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion and compare the GKA-treated groups to the vehicle control group.

Protocol 2: Hypoglycemia Risk Assessment in Rodents

  • Animals: Male Wistar rats (250-300g).

  • Fasting: Fast rats overnight for 16 hours with free access to water.

  • Baseline Measurement: At t=0 min, measure baseline blood glucose from a tail vein sample.

  • Compound Administration: Administer a high dose of the GKA (e.g., 3-5 times the efficacious dose from the OGTT) or vehicle control orally.

  • Blood Glucose Monitoring: Monitor blood glucose at frequent intervals: t=30, 60, 90, 120, 180, 240, and 360 minutes post-dose.

  • Hypoglycemia Definition: Define hypoglycemia as a blood glucose reading below a predetermined threshold (e.g., < 50 mg/dL).

  • Data Analysis: Record the glucose nadir, the time to nadir, and the percentage of animals in each group that become hypoglycemic.

Mandatory Visualizations

GKA_Signaling_Pathway cluster_blood Bloodstream cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte (Liver Cell) Glucose High Blood Glucose GLUT2_P GLUT2 Glucose->GLUT2_P Uptake GLUT2_L GLUT2 Glucose->GLUT2_L Uptake GK_P Glucokinase (GK) GLUT2_P->GK_P ATP ↑ ATP/ADP Ratio GK_P->ATP Metabolism Insulin Insulin Secretion ATP->Insulin Hypoglycemia Hypoglycemia Risk Insulin->Hypoglycemia GKA_P GKA GKA_P->GK_P Activates GK_L Glucokinase (GK) GLUT2_L->GK_L G6P Glucose-6-P GK_L->G6P Phosphorylation Glycogen Glycogen Synthesis G6P->Glycogen GKA_L GKA GKA_L->GK_L Activates Hypoglycemia_Risk_Workflow start Start: Fasted Animal Model baseline Measure Baseline Blood Glucose (t=0) start->baseline admin Administer GKA (Test) or Vehicle (Control) baseline->admin monitor Monitor Blood Glucose at Timed Intervals (e.g., 30, 60, 120 min) admin->monitor decision Blood Glucose < 50 mg/dL? monitor->decision hypo Record Hypoglycemic Event decision->hypo Yes normo Continue Monitoring decision->normo No hypo->normo normo->monitor Next Time Point analysis Analyze Data: - Glucose Nadir - Incidence (%) normo->analysis GKA_Logic_Diagram cluster_GKA GKA Properties cluster_Risk Risk Profile cluster_NonGKA Conventional GKA Properties Hepatoselective Hepatoselective (Liver-Specific) ReducedHypoRisk Reduced Hypoglycemia Risk Hepatoselective->ReducedHypoRisk PartialActivator Partial Activator (Glucose-Dependent) PartialActivator->ReducedHypoRisk FastOffRate Fast Off-Rate Kinetics FastOffRate->ReducedHypoRisk IncreasedHypoRisk Increased Hypoglycemia Risk PancreaticActivity High Pancreatic Activity PancreaticActivity->IncreasedHypoRisk FullActivator Full Activator (Glucose-Independent) FullActivator->IncreasedHypoRisk

References

Identifying and characterizing off-target effects of (R)-PF-04991532

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing the effects of (R)-PF-04991532.

Overview

This compound is a potent, hepatoselective glucokinase activator (GKA).[1][2] Its primary mechanism of action is the allosteric activation of glucokinase (GK), a key enzyme in glucose metabolism.[3] While noted for its high selectivity with no major known off-target binding, its potent on-target effects can lead to significant downstream metabolic changes that may be considered undesirable or unexpected in certain experimental contexts. This guide focuses on troubleshooting these downstream effects and providing methodologies to characterize them.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound based on published literature.

Table 1: Potency and Efficacy of this compound

ParameterSpeciesValueDescription
EC₅₀Human80 nMHalf-maximal effective concentration for glucokinase activation.[1][2]
EC₅₀Rat100 nMHalf-maximal effective concentration for glucokinase activation.[1][2]
EC₅₀Rat Hepatocytes1.261 µMHalf-maximal effective concentration for 2-[¹⁴C]-deoxyglucose uptake.[1]
EC₅₀Rat Hepatocytes0.626 µMHalf-maximal effective concentration for decreasing glucose production from lactate.[1]
EC₅₀Rat Hepatocytes5.769 µMHalf-maximal effective concentration for increasing glucose oxidation.[1]

Table 2: Observed Metabolic Effects in Preclinical Models

EffectModel SystemObservation
Plasma GlucoseGoto-Kakizaki RatsDose-dependent reduction.[4]
Endogenous Glucose ProductionGoto-Kakizaki Rats~60% reduction during hyperglycemic clamp.[2]
Plasma TriglyceridesGoto-Kakizaki RatsDose-dependent increase.
Hepatic TriglyceridesGoto-Kakizaki RatsNo significant change observed after 19 or 28 days.[1]
Lipogenic Gene Expression (ACC, ACLY, FAS)RatsIncreased expression.[1]
ChREBP Target Gene ExpressionMiceInduction of ChREBP-β, Gckr, and G6pc.[3][5]

Frequently Asked Questions (FAQs)

Q1: Is this compound known to have direct off-target kinase effects?

A1: Based on available literature, this compound is a highly selective glucokinase activator with no major known off-target pharmacological binding.[6] However, its potent activation of glucokinase initiates a cascade of downstream metabolic events that can be complex and tissue-specific. The effects you may be observing are likely consequences of on-target glucokinase activation rather than direct binding to other proteins.

Q2: My experiment shows an unexpected increase in plasma triglycerides after treatment with this compound. Is this an off-target effect?

A2: This is a known downstream consequence of potent glucokinase activation. While this compound does not directly target lipid metabolism enzymes, activating glucokinase increases the flux of glucose through glycolysis, leading to an increase in the substrates available for de novo lipogenesis. This results in elevated plasma triglycerides. Studies in diabetic rat models confirm this effect, although it was not associated with hepatic steatosis (fatty liver) in those specific models.[4]

Q3: How can I confirm that the cellular phenotype I'm observing is due to glucokinase activation and not a true off-target effect?

A3: A multi-pronged approach is recommended to validate the on-target mechanism:

  • Use a Structurally Different Activator: Confirm your findings with a glucokinase activator from a different chemical series. If the phenotype persists, it is more likely to be an on-target effect.

  • Target Knockdown/Knockout: Use genetic tools like siRNA or CRISPR/Cas9 to reduce or eliminate glucokinase expression. The phenotype observed with this compound should be attenuated or absent in the knockdown/knockout cells.[7]

  • Chirality Control: The activation of glucokinase by PF-04991532 is dependent on its chirality.[3][5] Using the inactive enantiomer as a negative control can help confirm that the observed effects are linked to the specific stereochemical interaction with glucokinase.

Q4: What are the best practices for determining the optimal concentration of this compound in my cell-based assays?

A4: Perform a dose-response analysis across a wide range of concentrations. On-target effects should typically occur at concentrations consistent with the known EC₅₀ values (e.g., ~80-100 nM for direct activation, and in the low micromolar range for cellular glucose uptake).[1][7] Unexpected effects that only occur at very high concentrations are more likely to be related to off-target interactions or compound cytotoxicity.

Troubleshooting Guides

Issue 1: Unexpected changes in lipid metabolism gene expression.

  • Possible Cause: Activation of glucokinase increases intracellular glucose-6-phosphate, which in turn can activate transcription factors like Carbohydrate Response Element Binding Protein (ChREBP).[3][5] ChREBP is a key regulator of lipogenic genes.

  • Troubleshooting Steps:

    • Measure ChREBP Activation: Perform western blotting to measure the nuclear translocation of ChREBP in treated versus control cells.[6]

    • Gene Expression Analysis: Use qPCR to quantify the mRNA levels of known ChREBP target genes, such as Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS), and ATP Citrate Lyase (ACLY).[1]

    • Metabolite Profiling: Analyze intracellular concentrations of key metabolites like glucose-6-phosphate and citrate to confirm increased glycolytic flux.

Issue 2: Inconsistent results between different experimental batches.

  • Possible Cause: Primary cells or cell lines can exhibit biological variability, including different expression levels of glucokinase or its regulatory protein (GKRP).[7] Compound stability and solubility can also be a factor.

  • Troubleshooting Steps:

    • Characterize Your Model: Confirm the expression level of glucokinase (GCK) and GKRP in your cell model via qPCR or western blotting.

    • Check Compound Integrity: Ensure the compound has been stored correctly (-80°C for long-term) and prepare fresh stock solutions.[1] Verify solubility in your specific culture media.

    • Use Pooled Donors: If using primary cells, consider using cells pooled from multiple donors to average out individual variations.[7]

Experimental Protocols

Protocol 1: Cellular Glucose Uptake Assay

  • Cell Plating: Plate hepatocytes or other target cells in a multi-well plate and allow them to adhere overnight.

  • Starvation: The following day, wash the cells with Krebs-Ringer-HEPES (KRH) buffer and incubate in fresh KRH buffer for 2-4 hours to starve them of glucose.

  • Treatment: Treat the cells with a dose range of this compound or vehicle control for 1 hour.

  • Glucose Uptake: Add 2-deoxy-D-[¹⁴C]glucose to each well and incubate for 10-15 minutes.

  • Lysis and Scintillation: Wash the cells with ice-cold PBS to stop the uptake. Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the total protein content in each well. Plot the dose-response curve to determine the EC₅₀.

Protocol 2: Western Blot for Protein Phosphorylation/Translocation

  • Treatment and Lysis: Treat cells with this compound for the desired time. Wash with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For translocation studies, perform nuclear/cytoplasmic fractionation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody (e.g., anti-ChREBP, anti-phospho-AMPK) overnight at 4°C.[6]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[8]

  • Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or total protein).

Visualizations

GKA_Signaling_Pathway cluster_cell Hepatocyte cluster_output Metabolic Outputs PF04991532 This compound GK Glucokinase (GK) PF04991532->GK Allosteric Activation G6P Glucose-6-Phosphate GK->G6P Phosphorylation Glucose Glucose Glucose->GK Substrate Glycolysis Glycolysis G6P->Glycolysis ChREBP ChREBP Activation G6P->ChREBP GlucoseUptake Increased Glucose Uptake G6P->GlucoseUptake GlucoseProduction Decreased Glucose Production G6P->GlucoseProduction Lipogenesis De Novo Lipogenesis Glycolysis->Lipogenesis Triglycerides Triglycerides Lipogenesis->Triglycerides PlasmaTG Increased Plasma Triglycerides Triglycerides->PlasmaTG LipogenicGenes Lipogenic Gene Expression (FAS, ACC) ChREBP->LipogenicGenes

Caption: On-target signaling pathway of this compound in hepatocytes.

Troubleshooting_Workflow Start Unexpected Phenotype Observed (e.g., altered lipid profile) CheckConcentration Is the compound concentration within the on-target range? Start->CheckConcentration OnTargetHypothesis Hypothesis: Downstream effect of on-target GK activation CheckConcentration->OnTargetHypothesis Yes OffTargetHypothesis Hypothesis: True off-target effect or cytotoxicity CheckConcentration->OffTargetHypothesis No ValidateOnTarget Validate On-Target Mechanism OnTargetHypothesis->ValidateOnTarget ConclusionOffTarget Conclusion: High concentration or true off-target effect likely. Consider kinome screen. OffTargetHypothesis->ConclusionOffTarget Protocol1 1. Use structurally unrelated GKA ValidateOnTarget->Protocol1 Protocol2 2. Use genetic knockdown of Glucokinase (siRNA) ValidateOnTarget->Protocol2 Protocol3 3. Use inactive enantiomer as negative control ValidateOnTarget->Protocol3 Consistent Phenotype consistent across validation methods? Protocol1->Consistent Protocol2->Consistent Protocol3->Consistent ConclusionOnTarget Conclusion: Phenotype is a downstream consequence of GK activation. Consistent->ConclusionOnTarget Yes Consistent->ConclusionOffTarget No

Caption: Workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Clinical Development of Hepatoselective Glucokinase Activators

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical development of hepatoselective glucokinase activators (GKAs).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a higher-than-expected incidence of hypoglycemia in our early-phase clinical trial with a novel hepatoselective GKA. What could be the underlying cause and how can we investigate this?

A: While hepatoselective GKAs are designed to minimize the risk of hypoglycemia, its occurrence suggests potential off-target effects or unexpected pharmacology.[1][2][3] Here’s a troubleshooting guide:

  • Assess Pancreatic Beta-Cell Activity: The primary concern is unintended stimulation of insulin secretion from pancreatic β-cells.[4][5]

    • Troubleshooting Steps:

      • Re-evaluate the in vitro selectivity of your compound. Perform insulin secretion assays using isolated pancreatic islets at low glucose concentrations.[6] No significant insulin release should be observed.

      • In ongoing clinical studies, closely monitor plasma insulin and C-peptide levels, especially during hypoglycemic events. A concurrent spike in insulin would suggest pancreatic activity.[7]

      • Consider non-human primate models for more predictive preclinical assessment of pancreatic effects.

  • Investigate Glucokinase Regulatory Protein (GKRP) Interaction: The interaction with GKRP in the liver is crucial for maintaining glucose sensing.[7]

    • Troubleshooting Steps:

      • Conduct in vitro assays to confirm that your GKA does not excessively disrupt the GK-GKRP complex, particularly at low glucose levels.[4]

      • Analyze hepatic glycogen and triglyceride levels in preclinical models to ensure that hepatic glucose metabolism is not being overstimulated, which could indirectly contribute to hypoglycemia.[8][9]

Q2: Our hepatoselective GKA showed promising glycemic control in preclinical models, but we are observing a loss of efficacy (tachyphylaxis) in a longer-term (e.g., 12-week) clinical study. What are the potential reasons and mitigation strategies?

A: Loss of efficacy is a known challenge for GKAs.[4][8][10] Potential causes include:

  • Beta-Cell Function Decline: Even with hepatoselective agents, long-term alterations in glucose homeostasis can impact pancreatic function.[8]

    • Troubleshooting Steps:

      • Monitor β-cell function markers (e.g., HOMA-β, C-peptide response to a mixed-meal tolerance test) throughout the clinical trial.

      • In preclinical studies, assess pancreatic islet histology and gene expression profiles after chronic dosing to look for signs of stress or apoptosis.

  • Changes in Hepatic Glucokinase Expression: Long-term activation could lead to compensatory downregulation of glucokinase expression.

    • Troubleshooting Steps:

      • In long-term animal studies, measure hepatic glucokinase mRNA and protein levels at various time points.

      • Investigate potential feedback mechanisms involving insulin signaling or other metabolic pathways in the liver.

Q3: We are seeing an elevation in plasma triglycerides in subjects treated with our hepatoselective GKA. Is this expected, and how can we manage it?

A: Yes, an increase in plasma triglycerides is a frequently observed side effect of GKA treatment, including hepatoselective ones.[4][8][11] This is thought to be due to increased hepatic glucose metabolism leading to enhanced de novo lipogenesis.

  • Troubleshooting and Management:

    • Dose Optimization: Determine the lowest effective dose that provides glycemic control without causing significant hypertriglyceridemia.

    • Combination Therapy: Investigate the co-administration of agents that lower triglycerides, such as fibrates or omega-3 fatty acids, in preclinical models and consider this for future clinical trial designs.

    • Patient Population: In clinical trials, carefully monitor lipid profiles and consider excluding subjects with pre-existing severe hypertriglyceridemia.

    • Mechanism Investigation: In preclinical studies, measure hepatic expression of genes involved in lipogenesis (e.g., SREBP-1c, FASN, ACC) to confirm the mechanism.[8]

Data from Clinical Trials of Select Glucokinase Activators

Glucokinase ActivatorTypeKey Efficacy FindingsKey Safety/Tolerability Findings
MK-0941 Dual-actingInitial reduction in HbA1c of -0.5% to -0.8%.[11]Loss of efficacy by 30 weeks; significant increase in hypoglycemia and a 6-19% increase in plasma triglycerides.[4]
AZD1656 Dual-actingShowed some efficacy in reducing blood glucose levels.[10]Increased risk of hypertriglyceridemia.[11]
TTP399 HepatoselectivePlacebo-subtracted HbA1c reduction of -0.9% (at 800 mg) over 6 months.[9]Not associated with an increased risk of hypoglycemia; no significant changes in weight, fasting insulin, or C-peptide.[7][9]
PF-04991532 HepatoselectiveDose-dependent reduction in plasma glucose in preclinical models.[8]Increased plasma triglycerides but no effect on hepatic triglyceride concentrations in rats.[8]
Dorzagliatin Dual-actingSignificantly reduced HbA1c levels in Phase III trials.[9]Lower risk of hypoglycemia compared to earlier dual-acting GKAs.[10]

Experimental Protocols

Protocol 1: Assessment of In Vitro Hepatoselectivity

Objective: To determine if a GKA selectively activates glucokinase in hepatocytes without stimulating insulin secretion in pancreatic islets.

Methodology:

  • Hepatocyte Glucokinase Activity Assay:

    • Isolate primary hepatocytes from rats or humans.

    • Culture hepatocytes in a low-glucose medium (e.g., 5 mM glucose).

    • Treat hepatocytes with a range of concentrations of the test GKA.

    • Measure the rate of glucose uptake and conversion to glycogen. An increase in these parameters indicates hepatic GK activation.

  • Pancreatic Islet Insulin Secretion Assay:

    • Isolate pancreatic islets from mice or humans.

    • Perifuse islets with a buffer containing a low glucose concentration (e.g., 3 mM).

    • Introduce the test GKA at various concentrations into the perifusion buffer.

    • Collect perifusate fractions and measure insulin concentration using an ELISA. A hepatoselective GKA should not cause a significant increase in insulin secretion at low glucose levels.[6]

Protocol 2: Hyperglycemic Clamp Study in Rodents

Objective: To evaluate the effect of a hepatoselective GKA on whole-body glucose metabolism, endogenous glucose production, and glucose disposal.

Methodology:

  • Animal Preparation:

    • Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) of diabetic rats (e.g., Goto-Kakizaki rats).[8]

    • Allow animals to recover for 5-7 days.

  • Clamp Procedure:

    • Fast the animals overnight.

    • Administer a single oral dose of the hepatoselective GKA or vehicle.

    • Start a continuous infusion of a stable isotope tracer (e.g., [3-³H]glucose) to measure glucose turnover.

    • After a basal period, raise plasma glucose to a hyperglycemic plateau (e.g., 200-250 mg/dL) using a variable infusion of 20% dextrose.

    • Maintain the hyperglycemic plateau for 120 minutes.

    • Collect arterial blood samples at regular intervals to measure plasma glucose, insulin, and tracer concentrations.

  • Data Analysis:

    • The glucose infusion rate (GIR) required to maintain hyperglycemia is a measure of overall glucose disposal. An effective GKA will increase the GIR.[8]

    • Endogenous glucose production (EGP) can be calculated from the tracer dilution. A hepatoselective GKA is expected to suppress EGP.[8]

    • Rate of glucose disposal (Rd) can also be calculated.

Visualizations

Glucokinase_Activation_Pathway cluster_blood Bloodstream cluster_hepatocyte Hepatocyte Glucose High Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Enters cell GK_inactive Glucokinase (GK) (Inactive, bound to GKRP in nucleus) GK_active Glucokinase (GK) (Active, in cytoplasm) GK_inactive->GK_active GKA Hepatoselective GKA GKA->GK_inactive Binds & Activates (dissociates from GKRP) G6P Glucose-6-Phosphate (G6P) GK_active->G6P Phosphorylates Glucose Glycogen Glycogen Synthesis (Storage) G6P->Glycogen Glycolysis Glycolysis G6P->Glycolysis GKA_Selectivity_Logic cluster_distribution Drug Distribution & Action cluster_outcomes Physiological Outcomes Start Glucokinase Activator (GKA) Administered Liver High Concentration in Liver Start->Liver Pancreas Low Concentration in Pancreas Start->Pancreas Hepatic_Activation Hepatic GK Activation - Increased Glucose Uptake - Decreased Glucose Output Liver->Hepatic_Activation Pancreatic_Inactivity Minimal Pancreatic GK Activation Pancreas->Pancreatic_Inactivity Hypo_Risk Reduced Hypoglycemia Risk Hepatic_Activation->Hypo_Risk No_Insulin No Inappropriate Insulin Secretion Pancreatic_Inactivity->No_Insulin No_Insulin->Hypo_Risk GKA_Evaluation_Workflow Start Novel GKA Compound In_Vitro In Vitro Screening - GK enzyme kinetics - Hepatocyte glucose uptake - Pancreatic islet insulin secretion Start->In_Vitro Selectivity_Check Is it Hepatoselective? In_Vitro->Selectivity_Check Preclinical Preclinical Models (Diabetic Rats) - Oral Glucose Tolerance Test - Hyperglycemic Clamp - Chronic Dosing (Efficacy & Safety) Selectivity_Check->Preclinical Yes Stop_Dual Stop or Re-design (Dual-Acting Profile) Selectivity_Check->Stop_Dual No Safety_Check Acceptable Efficacy & Safety Profile? (Lipids, Hypoglycemia) Preclinical->Safety_Check Clinical Phase I-III Clinical Trials Safety_Check->Clinical Yes Stop_Safety Stop or Re-design (Safety/Efficacy Issues) Safety_Check->Stop_Safety No

References

Validation & Comparative

A Comparative Efficacy Analysis of (R)-PF-04991532 and Piragliatin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of two glucokinase activators (GKAs), (R)-PF-04991532 and piragliatin, intended for researchers, scientists, and professionals in drug development. The document outlines their mechanisms of action, presents quantitative data from preclinical and clinical studies, details experimental protocols, and visualizes key pathways and workflows.

Introduction: Targeting Glucokinase for Glycemic Control

Glucokinase (GK) acts as a glucose sensor in key metabolic tissues, primarily the liver and pancreatic β-cells, playing a crucial role in maintaining glucose homeostasis. In pancreatic β-cells, GK is the rate-limiting enzyme for glucose-stimulated insulin secretion (GSIS). In the liver, it facilitates glucose uptake and its conversion into glycogen. Small molecule activators of glucokinase are a promising therapeutic approach for type 2 diabetes mellitus (T2DM) as they enhance both insulin secretion and hepatic glucose metabolism.

This compound is a potent, hepatoselective GKA, designed to primarily target the liver to minimize the risk of hypoglycemia associated with pancreatic GK activation.[1][2] Piragliatin, on the other hand, is described as a dual-acting or mixed-type GKA, influencing glucokinase activity in both the pancreas and the liver.[3][4][5] This guide will delve into the comparative efficacy of these two compounds based on available experimental data.

Quantitative Efficacy Data

The following tables summarize the key in vitro and in vivo efficacy parameters for this compound and piragliatin.

Table 1: In Vitro Glucokinase Activation

CompoundEnzyme SourceEC50 (nM)Reference
This compoundHuman80[1][6][7]
PiragliatinHuman393[8]

Table 2: In Vitro Efficacy in Hepatocytes (Rat)

ParameterThis compoundPiragliatinReference
Glucose Uptake EC50 = 1.261 µM (increased)Increased[1][2]
Glucose Oxidation EC50 = 5.769 µM (increased)Not Reported[1][2]
Gluconeogenesis (from lactate) EC50 = 0.626 µM (decreased)Not Reported[1][2]
Lactate Production Not ReportedIncreased

Table 3: In Vivo Efficacy

CompoundStudy PopulationKey FindingsReference
This compound Diabetic Rats- Dose-dependent reduction in plasma glucose. - Increased glucose infusion rate in hyperglycemic clamp studies. - Reduced endogenous glucose production.[2]
Piragliatin Patients with T2DM- Dose-dependent reduction of glucose levels in fasting and fed states. - Enhanced β-cell function. - Decreased endogenous glucose output and increased glucose use.[3][5][9][10]

Experimental Protocols

Glucokinase Activation Assay (Coupled Enzymatic Assay)

This assay determines the potency of compounds in activating the glucokinase enzyme.

  • Principle: The activity of glucokinase is measured by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH). The resulting increase in NADPH is monitored spectrophotometrically at 340 nm.

  • Reagents:

    • Assay Buffer: 25 mM Hepes, pH 7.1, containing 1 mM DTT and 6 mM MgCl2.

    • Human recombinant glucokinase.

    • Test compounds (this compound or piragliatin) at various concentrations.

    • Glucose.

    • ATP.

    • Coupling reagents: NADP+ and Glucose-6-Phosphate Dehydrogenase (G6PDH).

  • Procedure:

    • In a 96-well plate, the assay buffer is mixed with glucokinase, the test compound, and a fixed concentration of glucose.

    • The coupling reagents (NADP+ and G6PDH) are added to the mixture.

    • The reaction is initiated by the addition of ATP.

    • The increase in absorbance at 340 nm, corresponding to the formation of NADPH, is measured over time using a plate reader.

    • The rate of reaction is calculated from the linear portion of the absorbance curve.

    • EC50 values are determined by plotting the reaction rates against the logarithm of the test compound concentrations and fitting the data to a four-parameter logistic equation.

Hepatocyte Glucose Metabolism Assays

These assays assess the effect of the compounds on glucose uptake, oxidation, and production in liver cells.

  • Cell Culture: Primary rat hepatocytes are isolated and cultured in appropriate media.

  • Glucose Uptake Assay:

    • Hepatocytes are incubated with the test compound for a specified period.

    • Radiolabeled 2-deoxyglucose (e.g., [14C]-2-deoxyglucose) is added to the culture medium.

    • After incubation, the cells are washed to remove extracellular radiolabel.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

    • The amount of radioactivity is proportional to the rate of glucose uptake.

  • Glucose Oxidation Assay:

    • Hepatocytes are incubated with the test compound and radiolabeled glucose (e.g., [14C]-glucose).

    • The production of radiolabeled CO2, a product of glucose oxidation, is captured and measured.

  • Gluconeogenesis Assay:

    • Hepatocytes are incubated with a radiolabeled gluconeogenic precursor, such as [14C]-lactate, in the presence of the test compound.

    • The amount of radiolabeled glucose produced and released into the medium is quantified.

Oral Glucose Tolerance Test (OGTT)

The OGTT evaluates the ability of the body to clear a glucose load from the bloodstream.

  • Animal Studies (Rat):

    • Rats are fasted overnight.

    • A baseline blood glucose measurement is taken.

    • The test compound or vehicle is administered orally.

    • After a specific time, a concentrated glucose solution is administered orally.

    • Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

    • The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance.[11][12]

  • Human Clinical Trials:

    • Participants fast overnight.

    • A baseline blood sample is collected.

    • The test compound or placebo is administered.

    • After a specified time, participants ingest a standardized glucose solution (e.g., 75g).

    • Blood samples are collected at regular intervals (e.g., 30, 60, 90, 120 minutes) to measure plasma glucose and insulin levels.

Signaling Pathways and Experimental Workflows

Glucokinase Activation Signaling Pathway

Glucokinase activators allosterically bind to the enzyme, increasing its affinity for glucose and enhancing its catalytic activity. This leads to increased phosphorylation of glucose to glucose-6-phosphate, which in turn stimulates downstream metabolic pathways in the liver and pancreas.[5]

Glucokinase_Activation_Pathway cluster_blood Bloodstream cluster_cell Hepatocyte / Pancreatic β-cell cluster_liver Liver cluster_pancreas Pancreas (β-cell) Glucose Glucose GK_inactive Glucokinase (Inactive) Glucose->GK_inactive Enters cell (GLUT2) GKA This compound or Piragliatin GKA->GK_inactive Allosteric Binding GK_active Glucokinase (Active) GK_inactive->GK_active Activation G6P Glucose-6-Phosphate GK_active->G6P Phosphorylation Glycogen Glycogen Synthesis G6P->Glycogen Glycolysis_L Glycolysis G6P->Glycolysis_L ATP_ADP ↑ ATP/ADP Ratio G6P->ATP_ADP K_channel KATP Channel Closure ATP_ADP->K_channel Ca_influx ↑ Ca2+ Influx K_channel->Ca_influx Insulin Insulin Secretion Ca_influx->Insulin In_Vitro_Workflow cluster_assays Efficacy Assays start Isolate & Culture Primary Hepatocytes incubation Incubate with This compound or Piragliatin start->incubation glucose_uptake Glucose Uptake Assay (Radiolabeled 2-Deoxyglucose) incubation->glucose_uptake glucose_oxidation Glucose Oxidation Assay (Radiolabeled Glucose -> CO2) incubation->glucose_oxidation gluconeogenesis Gluconeogenesis Assay (Radiolabeled Lactate -> Glucose) incubation->gluconeogenesis analysis Quantify Radioactivity (Scintillation Counting) glucose_uptake->analysis glucose_oxidation->analysis gluconeogenesis->analysis results Determine EC50 Values analysis->results

References

A Head-to-Head Battle of Glucokinase Activators: An In-Depth Comparison of (R)-PF-04991532, MK-0941, and TTP399

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of three key glucokinase activators (GKAs): (R)-PF-04991532, MK-0941, and TTP399. This analysis is based on available preclinical and clinical data to inform future research and development in the pursuit of effective treatments for type 2 diabetes.

Glucokinase activators (GKAs) represent a novel therapeutic class for type 2 diabetes by targeting glucokinase (GK), a key enzyme in glucose metabolism.[1] By enhancing GK activity, these agents aim to improve glycemic control through a dual mechanism of action: stimulating insulin secretion from pancreatic β-cells and increasing glucose uptake and glycogen synthesis in the liver.[1] This guide delves into a comparative analysis of three significant GKAs that have undergone clinical investigation, highlighting their efficacy, safety profiles, and mechanistic nuances.

Efficacy in Glycemic Control

A critical measure of any anti-diabetic agent is its ability to reduce glycated hemoglobin (HbA1c) levels. The following table summarizes the reported efficacy of this compound, MK-0941, and TTP399 from various clinical trials. It is important to note that direct head-to-head trials are limited, and these data are compiled from separate studies.

Compound Dosage Treatment Duration Placebo-Subtracted HbA1c Reduction Effect on Fasting Plasma Glucose (FPG) Effect on Postprandial Glucose (PPG) Patient Population
This compound Not specified in available abstracts12 weeksStatistically significant reductionNot specified in available abstractsNot specified in available abstractsType 2 Diabetes[2]
MK-0941 10, 20, 30, or 40 mg t.i.d.14 weeks-0.8% (maximal dose)[3][4]No significant effect[3][4]-37 mg/dL (-2 mmol/L) reduction[3][4]Type 2 Diabetes on stable-dose insulin glargine (±metformin)[3][4]
TTP399 800 mg/day6 months-0.9%[5][6]-20 pg/mL reduction from baseline[5][6]Not specified in available abstractsType 2 Diabetes on a stable dose of metformin[5]

Safety and Tolerability Profile

The therapeutic potential of GKAs has been tempered by concerns about their safety, particularly the risk of hypoglycemia and effects on lipid metabolism. The table below outlines the key safety findings for the three compounds.

Compound Hypoglycemia Risk Effect on Triglycerides Other Notable Adverse Events
This compound Placebo-like profile[2]Increase in plasma triglycerides[2]No change in cholesterol[2]
MK-0941 Increased incidence[3][4]Significant increases[3][4]Increased systolic blood pressure[3][4]
TTP399 Negligible incidences[7]No hyperlipidemia[7]Mild and transient adverse events (e.g., upper respiratory tract infection, headache, diarrhea, nausea)[5]

Mechanistic Differences and Selectivity

While all three compounds activate glucokinase, their selectivity and resulting physiological effects differ, which may explain the variations in their efficacy and safety profiles.

This compound and TTP399 are described as hepatoselective GKAs.[7][8] This liver-specific action is thought to mitigate the risk of hypoglycemia by avoiding the overstimulation of insulin secretion from pancreatic β-cells, a concern with earlier, non-selective GKAs.[9] In contrast, MK-0941 is a non-selective GKA, which may contribute to its higher incidence of hypoglycemia.[3][4] The hepatoselectivity of TTP399 is further supported by preclinical studies showing it does not activate glucokinase in pancreatic β-cells and does not alter insulin secretion.[6]

The following diagram illustrates the general signaling pathway of glucokinase activation in pancreatic β-cells, which is more relevant for non-selective GKAs like MK-0941.

GKA_Pancreatic_Signaling cluster_blood Bloodstream cluster_beta_cell Pancreatic β-cell Glucose Increased Blood Glucose GLUT2 GLUT2 Glucose->GLUT2 Enters cell GK Glucokinase (GK) GLUT2->GK G6P Glucose-6-Phosphate GK->G6P Phosphorylates GKA GKA (e.g., MK-0941) GKA->GK Activates Glycolysis Glycolysis G6P->Glycolysis ATP Increased ATP/ADP Ratio Glycolysis->ATP K_ATP KATP Channel Closure ATP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_channel Voltage-gated Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_Vesicles Insulin Vesicle Exocytosis Ca_influx->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion cluster_blood cluster_blood Insulin_Secretion->cluster_blood Lowers Blood Glucose

Caption: Pancreatic β-cell signaling pathway for non-selective GKAs.

For hepatoselective GKAs like this compound and TTP399, the primary mechanism of action is in the liver, as depicted in the workflow below.

GKA_Hepatic_Workflow cluster_blood Bloodstream cluster_liver Hepatocyte High_Glucose High Blood Glucose GLUT2 GLUT2 High_Glucose->GLUT2 Enters cell GK Glucokinase (GK) GLUT2->GK G6P Increased Glucose-6-Phosphate GK->G6P Phosphorylates GKA Hepatoselective GKA (e.g., TTP399, PF-04991532) GKA->GK Activates Glycogen Increased Glycogen Synthesis G6P->Glycogen Glycolysis Increased Glycolysis G6P->Glycolysis Glucose_Uptake Increased Hepatic Glucose Uptake G6P->Glucose_Uptake cluster_blood cluster_blood Glucose_Uptake->cluster_blood Lowers Blood Glucose

References

Validating the Hepatoselectivity of (R)-PF-04991532: A Comparative Guide to Glucokinase Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hepatoselective glucokinase activator (R)-PF-04991532 with non-selective activators. Experimental data is presented to validate the distinct mechanism and potential benefits of a liver-targeted approach in the development of treatments for Type 2 Diabetes Mellitus.

Introduction to Glucokinase Activation

Glucokinase (GK) is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in both pancreatic β-cells and hepatocytes.[1] In the pancreas, GK activity is a rate-limiting step for glucose-stimulated insulin secretion (GSIS).[2] In the liver, GK controls the uptake and conversion of glucose to glucose-6-phosphate, thereby regulating glycogen synthesis and hepatic glucose output.[1][2] Glucokinase activators (GKAs) are small molecules that enhance the activity of GK, offering a therapeutic strategy for lowering blood glucose levels in patients with type 2 diabetes.

However, the clinical development of early, non-selective GKAs has been hampered by a significant risk of hypoglycemia and a potential for inducing hypertriglyceridemia.[3] These adverse effects are primarily attributed to the over-activation of GK in the pancreas, leading to excessive insulin secretion even at low glucose concentrations.[4] This has spurred the development of hepatoselective GKAs, such as this compound, which are designed to preferentially activate GK in the liver, thereby minimizing pancreatic effects and the associated risk of hypoglycemia.[5]

Mechanism of Hepatoselectivity

The hepatoselectivity of this compound is achieved through its specific interaction with the glucokinase regulatory protein (GKRP), which is predominantly expressed in the liver.[2] In hepatocytes, GKRP binds to GK in the nucleus at low glucose concentrations, rendering it inactive. As glucose levels rise, GK dissociates from GKRP and translocates to the cytoplasm to phosphorylate glucose. Hepatoselective GKAs are designed to modulate this interaction, promoting the active conformation of GK primarily within the liver.

dot

cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GK_p Glucokinase (GK) Glucose_p->GK_p Activates G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylates Metabolism_p Increased Metabolism G6P_p->Metabolism_p ATP_p ATP ADP_p ADP Insulin_Secretion Insulin Secretion Metabolism_p->Insulin_Secretion Triggers Non_selective_GKA Non-selective GKA Non_selective_GKA->GK_p Potentiates Glucose_l Glucose GK_l Glucokinase (GK) Glucose_l->GK_l Activates G6P_l Glucose-6-Phosphate GK_l->G6P_l Phosphorylates HGO Hepatic Glucose Output GK_l->HGO Reduces GKRP GKRP GKRP->GK_l Inhibits (in nucleus at low glucose) Glycogen Glycogen Synthesis G6P_l->Glycogen PF04991532 This compound (Hepatoselective GKA) PF04991532->GK_l Selectively Activates Non_selective_GKA_l Non-selective GKA Non_selective_GKA_l->GK_l Activates

Caption: Signaling pathways of selective vs. non-selective GKAs.

Comparative Performance Data

The following tables summarize the key performance differences between the hepatoselective GKA this compound and non-selective GKAs, with piragliatin used as a representative example of the latter.

Table 1: Efficacy in Patients with Type 2 Diabetes
ParameterThis compoundPiragliatin (Non-selective)Reference
Change in HbA1c from Baseline Statistically significant reduction in a 12-week Phase 2 study.Dose-dependent reduction in HbA1c.[3][6]
Fasting Plasma Glucose Significant reduction.Dose-dependent reduction.[6][7]
Postprandial Glucose Significant reduction.Dose-dependent reduction.[6][7]
Table 2: Safety Profile
ParameterThis compoundPiragliatin (Non-selective)Reference
Hypoglycemia Risk Placebo-like hypoglycemia profile.Increased risk of hypoglycemia, especially at higher doses.[3][6]
Plasma Triglycerides Associated with an increase in plasma triglycerides.Associated with an increase in plasma triglycerides.[3][6]
Hepatic Steatosis No evidence of causing hepatic steatosis in preclinical models.Concerns raised for the class of non-selective GKAs.[5]

Experimental Protocols

Detailed methodologies for key experiments used to validate the hepatoselectivity and performance of this compound are provided below.

In Vitro Glucokinase Activity Assay

Objective: To determine the in vitro potency of GKAs.

Methodology:

  • Recombinant human glucokinase is incubated with varying concentrations of the test compound.

  • The reaction is initiated by the addition of glucose and ATP.

  • The production of glucose-6-phosphate is measured using a coupled enzymatic assay where glucose-6-phosphate dehydrogenase reduces NADP+ to NADPH.

  • The rate of NADPH formation is monitored spectrophotometrically at 340 nm.

  • EC50 values are calculated from the dose-response curves.

dot

Start Start Incubate Incubate recombinant GK with GKA Start->Incubate Add_Substrates Add Glucose and ATP Incubate->Add_Substrates Coupled_Reaction Coupled enzymatic reaction: G6P + NADP+ -> 6-PG + NADPH Add_Substrates->Coupled_Reaction Measure_NADPH Measure NADPH production (Absorbance at 340 nm) Coupled_Reaction->Measure_NADPH Calculate_EC50 Calculate EC50 Measure_NADPH->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for in vitro glucokinase activity assay.

Assessment of Hepatoselectivity: Tissue Distribution Studies

Objective: To determine the relative concentrations of the GKA in the liver and pancreas.

Methodology:

  • The test compound (e.g., radiolabeled this compound) is administered to animal models (e.g., rats or mice).[8]

  • At various time points post-administration, animals are euthanized, and liver and pancreas tissues are collected.

  • Tissue samples are homogenized and processed to extract the drug.

  • The concentration of the compound in each tissue is quantified using liquid chromatography-mass spectrometry (LC-MS) or by measuring radioactivity.

  • The liver-to-pancreas concentration ratio is calculated to determine the degree of hepatoselectivity. A ratio significantly greater than 1 indicates preferential distribution to the liver. For instance, this compound has shown a greater than 50-fold liver to pancreas distribution ratio.

In Vivo Efficacy and Safety Assessment: Hyperglycemic Clamp in a Diabetic Rat Model

Objective: To evaluate the in vivo effects of the GKA on glucose metabolism and assess the risk of hypoglycemia.

Methodology:

  • Diabetic rats (e.g., Goto-Kakizaki rats) are surgically catheterized for blood sampling and infusions.[6]

  • A continuous infusion of a glucose tracer (e.g., [3-³H]glucose) is initiated to measure basal glucose turnover.

  • A hyperglycemic clamp is initiated by infusing a variable rate of glucose to maintain a stable hyperglycemic state (e.g., ~200 mg/dL).[6]

  • The test compound or vehicle is administered orally.

  • The glucose infusion rate required to maintain hyperglycemia is monitored. An increased glucose infusion rate indicates enhanced glucose disposal.

  • Blood samples are collected to measure plasma glucose, insulin, and the concentration of the glucose tracer to calculate rates of glucose appearance (hepatic glucose production) and disappearance (glucose uptake).[6]

  • Plasma lipids are also measured to assess the effect on triglyceride levels.

dot

Start Start Catheterization Catheterize diabetic rats Start->Catheterization Tracer_Infusion Infuse glucose tracer Catheterization->Tracer_Infusion Hyperglycemic_Clamp Initiate hyperglycemic clamp Tracer_Infusion->Hyperglycemic_Clamp Administer_Compound Administer GKA or vehicle Hyperglycemic_Clamp->Administer_Compound Monitor_GIR Monitor glucose infusion rate (GIR) Administer_Compound->Monitor_GIR Collect_Samples Collect blood samples Monitor_GIR->Collect_Samples Analyze_Data Analyze glucose turnover, insulin, and lipids Collect_Samples->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vivo hyperglycemic clamp study.

Conclusion

The experimental data strongly support the hepatoselective profile of this compound. By preferentially activating glucokinase in the liver, this compound effectively lowers blood glucose with a reduced risk of hypoglycemia compared to non-selective GKAs. This targeted approach represents a significant advancement in the development of glucokinase activators for the treatment of type 2 diabetes. While effects on plasma triglycerides remain a consideration for this class of drugs, the improved safety profile regarding hypoglycemia highlights the potential of hepatoselective GKAs as a promising therapeutic strategy. Further long-term clinical studies will be crucial to fully elucidate the durability and overall benefit-risk profile of this approach.

References

Cross-Species Metabolism of (R)-PF-04991532: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-PF-04991532 is a hepatoselective glucokinase activator that has been investigated for the treatment of type 2 diabetes mellitus. Understanding its metabolic fate across different species is crucial for the interpretation of preclinical safety data and the prediction of its pharmacokinetic profile in humans. This guide provides a comparative overview of the metabolism of this compound in humans, rats, and dogs, based on available in vivo and in vitro experimental data.

Executive Summary

Significant species-dependent differences exist in the metabolism of this compound. In humans, the compound undergoes moderate metabolic elimination through three primary pathways: acyl glucuronidation, amide bond hydrolysis, and oxidation. The oxidative metabolites, specifically monohydroxylated isomers formed on the cyclopentyl ring, are major circulating components in human plasma. In stark contrast, these oxidative metabolites are not detected in the circulation of preclinical safety species, namely rats and dogs. In these animals, unchanged this compound is the predominant component in plasma, suggesting that metabolism plays a less significant role in its clearance compared to humans.

Data Presentation: Circulating Metabolite Profiles

The following table summarizes the quantitative and qualitative data on the circulating metabolites of this compound in human, rat, and dog plasma following oral administration.

Component Metabolic Pathway Human (% of Total Radioactivity) Rat (% of Total Radioactivity) Dog (% of Total Radioactivity)
This compound (Parent) -64.4%[1][2]>70%[1][2][3]>70%[1][2][3]
M1 Acyl GlucuronidationPresent, >10% of total drug-related material[1][2][3]Adequately covered[1]Adequately covered[1]
M2a, M2b, M2c, M2d Oxidation (Monohydroxylation)Collectively 28.9%[1][2]Not Detected[1][2][3]Not Detected[1][2][3]
M3 Amide Bond HydrolysisPresent[1][2]Not specifiedNot specified

Metabolic Pathways

The biotransformation of this compound involves Phase I and Phase II metabolic reactions. The key pathways are illustrated below.

Metabolic Pathways of this compound PF04991532 This compound M1 M1 (Acyl Glucuronide) PF04991532->M1 UGTs M2 M2a, M2b, M2c, M2d (Monohydroxylated Metabolites) PF04991532->M2 CYP3A4 M3 M3 (Amide Hydrolysis Product) PF04991532->M3 Hydrolases

Caption: Major metabolic pathways of this compound.

Experimental Protocols

The metabolic profile of this compound was elucidated through a combination of in vivo studies in humans and preclinical species, as well as in vitro experiments using liver microsomes and hepatocytes.

In Vivo Human Metabolism Study

A single oral dose of [14C]-labeled this compound was administered to healthy human subjects to investigate its absorption, metabolism, and excretion.[1][2]

  • Study Design: Open-label, single-period mass balance study.

  • Sample Collection: Plasma, urine, and feces were collected at various time points.

  • Analysis: Radioactivity in the collected samples was quantified. Metabolite profiling was conducted using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and characterize the metabolites.

In Vivo Animal Metabolism Studies

Similar mass balance and excretion studies were conducted in rats and dogs using [14C]-labeled this compound to compare the metabolic fate with that in humans.[1][3]

  • Species: Sprague-Dawley rats and Beagle dogs.

  • Dosing: Oral administration of [14C]-(R)-PF-04991532.

  • Sample Analysis: Analysis of plasma, urine, and feces for radioactivity and metabolite profiling.

In Vitro Metabolism Studies

Initial in vitro experiments were conducted to predict the metabolic clearance of this compound.

  • Test Systems: Liver microsomes and hepatocytes from humans, rats, and dogs.

  • Incubation: this compound was incubated with the test systems in the presence of necessary cofactors (e.g., NADPH for cytochrome P450-mediated reactions).

  • Analysis: The disappearance of the parent compound and the formation of metabolites were monitored over time using LC-MS/MS.

It is noteworthy that initial in vitro studies with liver microsomes and hepatocytes from all three species showed a lack of metabolic turnover, which did not predict the in vivo metabolic profile observed in humans.[1][3] This highlights the importance of in vivo studies for compounds with complex metabolic pathways.

Experimental Workflow

The general workflow for the investigation of the cross-species metabolism of this compound is depicted below.

Cross-Species Metabolism Investigation Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_hepatocytes Hepatocyte Incubations (Human, Rat, Dog) analysis LC-MS/MS Analysis (Metabolite Profiling & Quantification) invitro_hepatocytes->analysis invitro_microsomes Liver Microsome Incubations (Human, Rat, Dog) invitro_microsomes->analysis invivo_human Human ADME Study ([14C]-(R)-PF-04991532) invivo_human->analysis invivo_animal Animal Mass Balance (Rat, Dog) invivo_animal->analysis comparison Cross-Species Comparison analysis->comparison

Caption: Workflow for investigating cross-species metabolism.

Signaling Pathways

Currently, there is no publicly available information detailing the specific signaling pathways that regulate the expression or activity of the enzymes involved in the metabolism of this compound. The primary metabolic enzyme for the formation of the major human metabolites, CYP3A4, is known to be regulated by various nuclear receptors such as the pregnane X receptor (PXR) and the constitutive androstane receptor (CAR). However, specific studies on the influence of these pathways on this compound metabolism have not been reported.

References

A Comparative Analysis of (R)-PF-04991532 and Metformin for the Treatment of Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Efficacy, Safety, and Mechanisms of Action for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the novel hepatoselective glucokinase activator, (R)-PF-04991532, and the first-line therapeutic agent, metformin, for the management of type 2 diabetes. The information is compiled from various clinical and preclinical studies to offer a comprehensive overview for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is an investigational drug that aims to lower blood glucose by activating glucokinase, a key enzyme in glucose metabolism. Metformin, a biguanide, has been a cornerstone of type 2 diabetes treatment for decades, primarily acting by reducing hepatic glucose production. While direct head-to-head clinical trial data comparing this compound and metformin as monotherapies are not currently available, this guide synthesizes data from separate monotherapy trials to provide a comparative perspective on their efficacy and safety profiles. It is important to note that the following data is not from a direct comparative study and should be interpreted with this limitation in mind.

Efficacy Profile

The following tables summarize the efficacy data for this compound and metformin from monotherapy clinical trials.

Table 1: Efficacy of this compound as Monotherapy in Patients with Type 2 Diabetes (14-day study)

Efficacy Endpoint25 mg BID75 mg BIDPlacebo
Change in Fasting Plasma Glucose (FPG) ---
Mean Daily Glucose (MDG) Change from Baseline-
Change in HbA1c Not Assessed (short duration)Not Assessed (short duration)Not Assessed (short duration)
Postprandial Glucose (PPG) Control (AUC during MMTT) -

BID: Twice a day; MMTT: Mixed Meal Tolerance Test; AUC: Area Under the Curve. Data from NCT01469065.[1]

Table 2: Efficacy of Metformin as Monotherapy in Patients with Type 2 Diabetes (Dose-Response Trial)

Efficacy Endpoint500 mg/day1000 mg/day1500 mg/day2000 mg/day2500 mg/dayPlacebo
Change in Fasting Plasma Glucose (FPG) from Baseline (mg/dL) -19 to -84 (dose-dependent)-----
Change in HbA1c from Baseline (%) -0.6 to -2.0 (dose-dependent)-----

Data from a 14-week, double-blind, placebo-controlled, dose-response trial.[2]

Safety and Tolerability Profile

The safety profiles of this compound and metformin are distinct, reflecting their different mechanisms of action.

Table 3: Safety Profile of this compound (Monotherapy)

Adverse EventIncidence
Hypoglycemia Similar to placebo[3]
Gastrointestinal Events -
Hepatic Steatosis No induction observed in preclinical models[4]
Plasma Triglycerides Increased[4]

Table 4: Safety Profile of Metformin (Monotherapy)

Adverse EventIncidence
Hypoglycemia Low risk as monotherapy[5]
Gastrointestinal Events (Diarrhea, Nausea, Abdominal Pain) Common, especially at initiation and with higher doses[5]
Lactic Acidosis Rare, but serious, risk; contraindicated in severe renal impairment[5]
Vitamin B12 Deficiency Can occur with long-term use

Mechanisms of Action

This compound and metformin exert their glucose-lowering effects through distinct molecular pathways.

This compound: Glucokinase Activation

This compound is a hepatoselective glucokinase activator. Glucokinase (GK) is a key enzyme that phosphorylates glucose to glucose-6-phosphate, a critical step in both glycolysis and glycogen synthesis in the liver. By allosterically activating GK, this compound enhances the liver's capacity to take up and process glucose, thereby lowering blood glucose levels.

GKA_Pathway cluster_blood Bloodstream cluster_hepatocyte Hepatocyte Glucose Glucose Glucose_in Glucose Glucose->Glucose_in GLUT2 G6P Glucose-6-Phosphate Glucose_in->G6P Phosphorylation Glycogen Glycogen G6P->Glycogen Glycogen Synthesis Glycolysis Glycolysis G6P->Glycolysis Glycolysis GK Glucokinase (GK) PF04991532 This compound PF04991532->GK Activates

Signaling pathway of this compound in a hepatocyte.

Metformin: Complex and Multifactorial Action

Metformin's primary effect is the inhibition of hepatic gluconeogenesis (glucose production). It acts on the mitochondrial respiratory chain complex I, leading to an increase in the AMP:ATP ratio. This activates AMP-activated protein kinase (AMPK), a key cellular energy sensor. AMPK activation has multiple downstream effects, including the inhibition of enzymes involved in gluconeogenesis. Metformin also has effects on the gut, increasing glucose utilization and GLP-1 secretion.

Metformin_Pathway cluster_hepatocyte Hepatocyte Metformin_in Metformin Mito Mitochondrial Complex I Metformin_in->Mito Inhibits AMP_ATP ↑ AMP:ATP ratio AMPK AMPK Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glucose_out Glucose Production Gluconeogenesis->Glucose_out AMP_ATP->AMPK Activates

Simplified mechanism of metformin in a hepatocyte.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the cited clinical trials.

Protocol for this compound Phase 1 Monotherapy Trial (NCT01469065) [1]

  • Study Design: A 2-week, Phase 1, placebo-controlled, parallel-group trial.

  • Participants: Adult patients with type 2 diabetes mellitus. Patients underwent a 4-6 day washout of their existing diabetes medications.

  • Intervention: Oral administration of this compound at doses of 25 mg or 75 mg twice daily, or placebo, for 14 days.

  • Primary Outcome Measures:

    • Safety and tolerability, assessed through monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests.

  • Secondary Outcome Measures:

    • Pharmacokinetics: To assess how the drug is absorbed, distributed, metabolized, and excreted.

    • Pharmacodynamics: To evaluate the effect of the drug on glucose metabolism. This included:

      • Fasting Plasma Glucose (FPG): Measured at baseline and various time points during the study.

      • Mean Daily Glucose (MDG): Calculated from 8 glucose measurements at pre-specified time points throughout the day.

      • Mixed Meal Tolerance Test (MMTT): A liquid meal was administered 2 hours after the morning dose of the study drug to assess postprandial glucose, insulin, and C-peptide responses. The Area Under the Curve (AUC) for these parameters was calculated.

  • Duration: Patients were in the clinical research unit for approximately 20 days, including baseline, 14 days of dosing, and follow-up.

PF04991532_Workflow Screening Patient Screening (Type 2 Diabetes) Washout Medication Washout (4-6 days) Screening->Washout Baseline Baseline Measurements (FPG, etc.) Washout->Baseline Randomization Randomization Baseline->Randomization GroupA PF-04991532 (25mg BID) Randomization->GroupA GroupB PF-04991532 (75mg BID) Randomization->GroupB GroupC Placebo Randomization->GroupC Dosing 14-Day Dosing Period GroupA->Dosing GroupB->Dosing GroupC->Dosing Assessments Ongoing Assessments (Safety, PK, PD, MMTT) Dosing->Assessments FollowUp Follow-up Assessments->FollowUp Metformin_Workflow Screening Patient Screening (Type 2 Diabetes, FPG ≥ 180 mg/dL) Washout Placebo Washout (3 weeks) Screening->Washout Baseline Baseline Measurements (FPG, HbA1c) Washout->Baseline Randomization Randomization Baseline->Randomization Group1 Metformin (500mg) Randomization->Group1 Group2 Metformin (1000mg) Randomization->Group2 Group3 Metformin (1500mg) Randomization->Group3 Group4 Metformin (2000mg) Randomization->Group4 Group5 Metformin (2500mg) Randomization->Group5 Group6 Placebo Randomization->Group6 Dosing 11-Week Dosing Period Assessments Efficacy & Safety Assessments (FPG, HbA1c, Adverse Events) Dosing->Assessments Endpoint End of Study Assessments->Endpoint

References

A Comparative Guide to the In Vitro Potency of Glucokinase Activator Classes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glucokinase (GK) activators (GKAs) represent a promising class of therapeutic agents for the treatment of type 2 diabetes. By allosterically activating GK, the primary glucose sensor in pancreatic β-cells and hepatocytes, these molecules enhance glucose-stimulated insulin secretion and hepatic glucose uptake. The in vitro potency of these compounds is a critical determinant of their therapeutic potential. This guide provides an objective comparison of the in vitro potency of different classes of glucokinase activators, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.

Data Presentation: In Vitro Potency of Glucokinase Activators

The in vitro potency of glucokinase activators is most commonly expressed as the half-maximal effective concentration (EC50), which is the concentration of a compound that elicits 50% of the maximal response in an enzymatic assay.[1] The potency of GKAs is notably dependent on the glucose concentration in the assay, as these compounds increase the affinity of glucokinase for glucose.[2]

Below is a summary of the in vitro potency for several key glucokinase activators across different classes.

Glucokinase ActivatorClass/TypeEC50 (nM)Glucose Concentration (mM)Organism/System
Dual-Acting GKAs
DorzagliatinDual-actingSee Note 1Not SpecifiedHuman
MK-0941Allosteric2402.5Recombinant Human Glucokinase
6510Recombinant Human Glucokinase
Piragliatin (RO4389620)Mixed GKA393Not SpecifiedNot Specified
RO-28-1675-382Not SpecifiedNot Specified
GKA-50-335Rat
22-Human
AM-2394-60Not SpecifiedNot Specified
Hepato-selective GKAs
TTP399Hepatoselective7625Human GK
30415Human GK
Other Investigational GKAs
AZD1656-No in vitro EC50 data availableNot SpecifiedNot Specified
Compound 3d (pyridazinone derivative)-8Not SpecifiedNot Specified
Compound 4c (pyridine-2-carboxamide derivative)-2.1Not SpecifiedNot Specified
Compound 17b (quinazolin-4-one derivative)-516Not SpecifiedNot Specified

Experimental Protocols

The determination of the in vitro potency of glucokinase activators is crucial for their preclinical evaluation. A commonly employed method is the spectrophotometric or fluorometric coupled enzyme assay.[2][5]

Glucokinase Activation Assay Protocol

Objective: To measure the ability of a test compound to activate the glucokinase enzyme and to determine its EC50 value.

Principle: Glucokinase (GK) catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P). The production of G6P is coupled to the glucose-6-phosphate dehydrogenase (G6PDH) reaction, which reduces NADP+ to NADPH. The increase in NADPH can be monitored spectrophotometrically by measuring the absorbance at 340 nm or fluorometrically by measuring the increase in fluorescence.[2][6][7]

Materials:

  • Recombinant human glucokinase

  • Glucose

  • Adenosine triphosphate (ATP)

  • Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Assay buffer (e.g., 25 mM Hepes, pH 7.1, with 1 mM DTT and 6 mM MgCl2)[8]

  • Test compounds (dissolved in DMSO)

  • 96-well or 384-well microplates

Procedure:

  • Compound Plating: Add test compounds at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (a known GKA like GKA-50).[5]

  • Reagent Preparation: Prepare a reaction mixture containing assay buffer, glucokinase, NADP+, and G6PDH.

  • Reaction Initiation: Initiate the reaction by adding a solution of glucose and ATP to each well. The final glucose concentration should be set at a physiologically relevant level (e.g., 5 mM) or at different concentrations to assess glucose dependency.[2]

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 30°C) and measure the rate of NADPH production (increase in absorbance at 340 nm or fluorescence) over a set period (e.g., 30-60 minutes).[5][9]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Normalize the data to the vehicle control.

    • Plot the normalized activity against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the activator that produces 50% of the maximal activation.[5]

Mandatory Visualization

Glucokinase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Pancreatic β-cell / Hepatocyte Glucose_ext Glucose GLUT2 GLUT2 Glucose_ext->GLUT2 Transport Glucose_int Glucose GLUT2->Glucose_int Glucokinase Glucokinase (GK) Glucose_int->Glucokinase Phosphorylation G6P Glucose-6-Phosphate (G6P) Glucokinase->G6P Metabolism Glycolysis & Oxidative Phosphorylation G6P->Metabolism Glycogen_Synth Glycogen Synthesis (Hepatocyte) G6P->Glycogen_Synth In Hepatocytes ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx Insulin_Secretion Insulin Secretion (β-cell) Ca_influx->Insulin_Secretion GKA Glucokinase Activator (GKA) GKA->Glucokinase Allosteric Activation

Caption: Glucokinase signaling pathway in pancreatic β-cells and hepatocytes.

Experimental_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Compound_Plating 1. Compound Plating (Test GKAs & Controls in Microplate) Reagent_Mix 2. Prepare Reaction Mix (GK, G6PDH, NADP+ in Buffer) Initiation 3. Initiate Reaction (Add Glucose & ATP) Reagent_Mix->Initiation Incubation 4. Kinetic Measurement (Monitor NADPH production at 340nm) Initiation->Incubation Rate_Calc 5. Calculate Reaction Rates Incubation->Rate_Calc Normalization 6. Normalize Data to Control Rate_Calc->Normalization Dose_Response 7. Plot Dose-Response Curve Normalization->Dose_Response EC50_Calc 8. Calculate EC50 Value Dose_Response->EC50_Calc

Caption: General workflow for a glucokinase activation assay.

References

Comparative Impact on Plasma Triglycerides: (R)-PF-04991532 Versus Other Glucokinase Activators

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the varying effects of glucokinase activators on plasma triglyceride levels, supported by experimental data and mechanistic insights.

Glucokinase activators (GKAs) have been a focal point in the development of novel therapeutics for type 2 diabetes due to their ability to enhance glucose-stimulated insulin secretion and hepatic glucose uptake. However, a notable class effect of many GKAs is their impact on plasma triglycerides. This guide provides a comparative analysis of the effects of (R)-PF-04991532 and other prominent GKAs on plasma triglyceride levels, drawing upon data from preclinical and clinical studies.

Quantitative Comparison of Plasma Triglyceride Changes

The following table summarizes the observed changes in plasma triglycerides following treatment with various GKAs. Data is compiled from preclinical studies and clinical trials.

Glucokinase ActivatorCompound TypeStudy PopulationDurationDosageChange in Plasma TriglyceridesReference
This compound HepatoselectiveGoto-Kakizaki Rats28 days100 mg/kgDose-dependent increase[1]
Patients with Type 2 Diabetes12 weeksNot SpecifiedIncrease observed[1]
Dorzagliatin Dual-actingPatients with Type 2 Diabetes24 weeks75 mg BID+0.43 mmol/L (vs. Placebo)[2][3]
TTP399 HepatoselectivePatients with Type 2 Diabetes6 months800 mg/dayNo detrimental effect/No increase[4][5]
AZD1656 Not SpecifiedPatients with Type 2 DiabetesNot SpecifiedNot SpecifiedIncrease of 4-22%[2]
Piragliatin Not SpecifiedPatients with Type 2 DiabetesNot SpecifiedNot SpecifiedIncrease observed[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

This compound: Preclinical Study in Goto-Kakizaki Rats
  • Objective: To evaluate the effect of the hepatoselective GKA this compound on plasma glucose and lipids in a diabetic rat model.

  • Animal Model: Male Goto-Kakizaki rats, a non-obese model of type 2 diabetes.

  • Treatment: Vehicle or this compound administered orally at doses of 30, 60, and 100 mg/kg for 28 days.

  • Blood Sampling and Analysis: Blood samples were collected at specified intervals. Plasma triglycerides were measured using standard enzymatic assays.

  • Key Findings: A dose-dependent increase in plasma triglycerides was observed, with a significant increase at the 100 mg/kg dose.[1]

Dorzagliatin: Phase 3 Clinical Trial (SEED Study)
  • Objective: To assess the efficacy and safety of dorzagliatin monotherapy in drug-naïve patients with type 2 diabetes.

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 3 trial.

  • Participants: 463 drug-naïve patients with type 2 diabetes.

  • Intervention: Patients were randomized (2:1) to receive either dorzagliatin (75 mg twice daily) or a placebo for 24 weeks.

  • Lipid Panel Analysis: Fasting blood samples were collected at baseline and at specified follow-up visits. Plasma triglycerides were measured as part of a standard lipid panel.

  • Key Findings: A meta-analysis of studies including the SEED trial showed that dorzagliatin treatment resulted in a mean increase in plasma triglycerides of 0.43 mmol/L compared to placebo.[2][3]

TTP399: Phase 2b Clinical Trial (AGATA Study)
  • Objective: To evaluate the efficacy and safety of the hepatoselective GKA TTP399 in patients with type 2 diabetes inadequately controlled with metformin.

  • Study Design: A 6-month, randomized, double-blind, placebo- and active-controlled (sitagliptin) trial.

  • Participants: 189 patients with type 2 diabetes on a stable dose of metformin.

  • Intervention: Patients received TTP399 (800 mg/day), sitagliptin, or placebo.

  • Lipid Panel Analysis: Fasting plasma lipids, including triglycerides, were measured at baseline and throughout the study.

  • Key Findings: TTP399 was not associated with an increase in plasma triglycerides and was reported to have no detrimental effects on plasma lipids.[4][5][7]

Mechanistic Insights: Signaling Pathways

The differential impact of GKAs on plasma triglycerides can be understood by examining their effects on hepatic de novo lipogenesis (DNL). Activation of glucokinase in the liver increases the flux of glucose through glycolysis, leading to an increased production of substrates for DNL.

GKA_Triglyceride_Pathway cluster_blood Bloodstream cluster_hepatocyte Hepatocyte Glucose Glucose GK Glucokinase (GK) Glucose->GK Enters cell Triglycerides Plasma Triglycerides GKA This compound & other GKAs GKA->GK Activates G6P Glucose-6-Phosphate GK->G6P Phosphorylates Glycolysis Glycolysis G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA DNL De Novo Lipogenesis (DNL) AcetylCoA->DNL Hepatic_TG Hepatic Triglycerides DNL->Hepatic_TG VLDL VLDL Assembly & Secretion Hepatic_TG->VLDL VLDL->Triglycerides Secreted into blood

Caption: Hepatic glucokinase activation and its link to triglyceride synthesis.

Activation of glucokinase by GKAs enhances the conversion of glucose to glucose-6-phosphate, a key initial step in glycolysis. The subsequent increase in glycolytic flux provides acetyl-CoA, a primary substrate for de novo lipogenesis (DNL). This process synthesizes fatty acids, which are then esterified to form triglycerides within the liver. These hepatic triglycerides are packaged into very-low-density lipoproteins (VLDL) and secreted into the bloodstream, thereby increasing plasma triglyceride levels. The hepatoselective nature of some GKAs, like TTP399, may lead to a more nuanced regulation of this pathway, potentially explaining their neutral effect on plasma lipids.

Conclusion

The impact of glucokinase activators on plasma triglycerides is a critical consideration in their development as antidiabetic agents. While some GKAs, such as dorzagliatin and this compound, have been shown to increase plasma triglycerides, others like TTP399 appear to have a neutral lipid profile. This variation is likely attributable to differences in their tissue selectivity and their specific interactions with the complex regulatory network of hepatic glucose and lipid metabolism. Further research is warranted to fully elucidate the mechanisms underlying these differential effects to guide the development of GKAs with optimal glycemic efficacy and a favorable safety profile.

References

(R)-PF-04991532: A Guide to Off-Target Kinase Profiling and Selectivity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the selectivity of a compound is paramount. This guide provides a comprehensive overview of the off-target kinase profiling of (R)-PF-04991532, a potent small molecule that has been investigated for its therapeutic potential. A crucial point of clarification is that this compound is not a kinase inhibitor but rather a hepatoselective glucokinase (GK) activator. This distinction is fundamental to understanding its mechanism of action and how its off-target profile is assessed.

Glucokinase is a key enzyme in glucose metabolism, acting as a glucose sensor in the liver and pancreas.[1][2] this compound allosterically binds to glucokinase, inducing a conformational change that increases the enzyme's affinity for glucose.[3] This activation enhances glucose uptake and metabolism in the liver, making it a target for the treatment of type 2 diabetes.[3]

Comparison of this compound with Alternative Glucokinase Activators

While direct off-target kinase inhibition data for this compound is not publicly available, reflecting its high selectivity, a comparison with other glucokinase activators in development provides valuable context on their primary activity and clinical progress.

CompoundPrimary TargetEC50SelectivityHighest Clinical Phase
This compound Glucokinase80 nM (human), 100 nM (rat)HepatoselectivePhase 2
Dorzagliatin GlucokinaseNot specifiedDual-acting (pancreas and liver)Approved in China
TTP399 GlucokinaseNot specifiedHepatoselectivePhase 2

The Concept of Off-Target Kinase Profiling: An Illustrative Example

Off-target kinase profiling, often performed using kinome scanning, is a critical step in drug development to identify unintended interactions of a compound with kinases other than its intended target.[4] These off-target effects can lead to adverse events or provide opportunities for drug repurposing.[5]

To illustrate what an off-target kinase profile looks like, the data for Staurosporine, a well-known promiscuous kinase inhibitor, is presented below. The data shows the percentage of inhibition against a selection of kinases, demonstrating its broad activity across the kinome.

KinaseStaurosporine (% Inhibition @ 1 µM)
CAMKK199.9
SLK99.8
CAMKK299.7
LOK99.6
MST199.5
MST299.5
FLT3(R834Q)99.5
SNARK99.4
ROCK199.3
ROCK299.3
Data sourced from publicly available KINOMEscan® results.

Experimental Protocols for Kinase Profiling

Several methods are employed to determine the kinase selectivity of a compound. Below are detailed protocols for three common approaches.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • This compound and control compounds

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase solution, followed by 2.5 µL of the compound solution.

  • Initiation of Reaction: Add 5 µL of a solution containing the substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well, mix, and incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects kinase activity.

Cell-Based Kinase Assay (e.g., Western Blotting for Substrate Phosphorylation)

This method assesses the ability of a compound to inhibit a kinase within a cellular context by measuring the phosphorylation of its downstream substrate.

Materials:

  • Cell line expressing the kinase of interest

  • Cell culture medium and supplements

  • This compound and control compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (phospho-specific and total protein for the substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or control compounds for a predetermined time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate proteins by gel electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated substrate level to the total substrate level.

Radioligand Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from the kinase's ATP binding site.

Materials:

  • Purified kinase

  • Radiolabeled ligand (e.g., [³H]-Staurosporine)

  • This compound and control compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA)

  • Filter plates (e.g., 96-well glass fiber)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the purified kinase, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound or control compounds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Filtration: Transfer the reaction mixture to a filter plate and wash rapidly with ice-cold assay buffer to separate bound from unbound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well of the dried filter plate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that displaces 50% of the radiolabeled ligand (IC50) to assess its binding affinity.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in off-target kinase profiling and the mechanism of action of this compound, the following diagrams are provided.

G cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound Test Compound (this compound) BiochemicalAssay Biochemical Assay (e.g., KinomeScan®) Compound->BiochemicalAssay CellBasedAssay Cell-Based Assay (Phospho-proteomics) Compound->CellBasedAssay KinasePanel Kinase Panel (e.g., 400+ kinases) KinasePanel->BiochemicalAssay AssayReagents Assay Reagents (ATP, Substrate, Buffers) AssayReagents->BiochemicalAssay DataAcquisition Data Acquisition (Signal Measurement) BiochemicalAssay->DataAcquisition CellBasedAssay->DataAcquisition InhibitionCalculation Calculate % Inhibition or Binding Affinity (Kd) DataAcquisition->InhibitionCalculation SelectivityScore Determine Selectivity Score InhibitionCalculation->SelectivityScore HitIdentification Identify Off-Targets SelectivityScore->HitIdentification

Experimental Workflow for Off-Target Kinase Profiling.

G cluster_extracellular Extracellular cluster_cell Hepatocyte Glucose_ext Blood Glucose GLUT2 GLUT2 Transporter Glucose_int Intracellular Glucose GLUT2->Glucose_int Uptake GK Glucokinase (GK) (Inactive) Glucose_int->GK GK_active Glucokinase (GK) (Active) PF04991532 This compound PF04991532->GK Allosteric Activation G6P Glucose-6-Phosphate (G6P) GK_active->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis Glycogen Glycogen Synthesis G6P->Glycogen PPP Pentose Phosphate Pathway G6P->PPP

References

Benchmarking the Therapeutic Window of (R)-PF-04991532: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the therapeutic window of (R)-PF-04991532, a hepatoselective glucokinase activator (GKA), by comparing its preclinical and clinical performance against other GKAs and a dipeptidyl peptidase-4 (DPP-4) inhibitor. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential in the management of Type 2 Diabetes Mellitus (T2DM).

Mechanism of Action

This compound is a potent, hepatoselective glucokinase activator.[1] Glucokinase (GK) is a key enzyme in glucose metabolism, primarily expressed in hepatocytes and pancreatic β-cells. In the liver, GK facilitates the phosphorylation of glucose to glucose-6-phosphate, promoting glycogen synthesis and glycolysis, and thereby increasing hepatic glucose uptake. This compound's hepatoselectivity is designed to minimize the risk of hypoglycemia that can be associated with systemic GK activation in the pancreas.[1]

cluster_blood Bloodstream cluster_hepatocyte Hepatocyte Glucose Blood Glucose GK Glucokinase (GK) Glucose->GK Enters Cell G6P Glucose-6-Phosphate GK->G6P Phosphorylation Glycogen Glycogen Synthesis G6P->Glycogen Glycolysis Glycolysis G6P->Glycolysis PF04991532 This compound PF04991532->GK Allosteric Activation

Caption: Signaling pathway of this compound in a hepatocyte.

Preclinical Efficacy and Safety

In preclinical studies using Goto-Kakizaki rats, a model for T2DM, this compound demonstrated a dose-dependent reduction in plasma glucose concentrations.[1][2] A key finding was its ability to ameliorate hyperglycemia without causing hepatic steatosis, a concern with non-selective GK activators.[1][2] While plasma triglycerides were elevated, hepatic triglyceride levels remained unchanged compared to vehicle-treated controls.[1]

ParameterVehicleThis compound (100 mg/kg)Reference
Plasma Glucose Reduction-Dose-dependent[1][2]
Hepatic Triglycerides9.89 ± 0.319.91 ± 0.31[3]
Plasma Triglycerides-Dose-dependent increase[1][2]

Clinical Efficacy and Safety

Phase 2 clinical trials have evaluated the efficacy and safety of this compound in patients with T2DM. A notable study, NCT01338870, was a 12-week, randomized, double-blind, placebo-controlled trial that also included an active comparator arm with sitagliptin (a DPP-4 inhibitor).[4] The primary endpoint was the change in HbA1c from baseline.

Treatment GroupDoseMean Change in HbA1c from BaselineReference
Placebo--[4]
This compound25 mg BIDNot available[4]
This compound75 mg BIDNot available[4]
This compound150 mg BIDNot available[4]
This compound300 mg BIDNot available[4]
Sitagliptin100 mg QDNot available[4]

While specific results for the different dose arms of PF-04991532 from the NCT01338870 trial are not publicly available, other studies have reported that PF-04991532 showed a statistically significant reduction in weighted mean daily glucose and HbA1c with a placebo-like hypoglycemia profile.[1]

Comparison with Other Glucokinase Activators

The therapeutic window of this compound can be contextualized by comparing its performance with other GKAs that have been in clinical development, such as MK-0941 and AZD1656.

DrugDoseChange in HbA1c from BaselineKey Safety FindingsReference
This compound Multiple DosesStatistically significant reductionPlacebo-like hypoglycemia profile, increased plasma triglycerides.[1]
MK-0941 10-40 mg TID-0.5% to -0.8% (at 14 weeks)Increased incidence of hypoglycemia and elevated triglycerides. Efficacy not sustained at 30 weeks.[5][6]
AZD1656 10-200 mg (titrated)-0.80% to -0.81% (at 4 months)Well-tolerated with less hypoglycemia than glipizide. Efficacy diminished over time.[7]

Experimental Protocols

This procedure is used to assess insulin sensitivity and glucose metabolism.

start Start catheter Catheterize Jugular Vein and Carotid Artery start->catheter recover 5-7 Day Recovery catheter->recover fast Overnight Fast recover->fast drug Administer this compound or Vehicle (Oral Gavage) fast->drug clamp Start Hyperglycemic Clamp: Infuse Glucose to Maintain Target Blood Glucose Level drug->clamp sample Collect Blood Samples at Timed Intervals clamp->sample analyze Analyze Samples for Glucose, Insulin, and This compound Levels sample->analyze end End analyze->end

Caption: Workflow for the hyperglycemic clamp experiment in rats.

Detailed Protocol:

  • Animal Preparation: Male Goto-Kakizaki rats are anesthetized, and catheters are surgically implanted in the jugular vein (for infusions) and the carotid artery (for blood sampling). Animals are allowed to recover for 5-7 days.

  • Fasting: Rats are fasted overnight prior to the clamp study.

  • Drug Administration: A single oral dose of this compound or vehicle is administered.

  • Clamp Procedure: A variable infusion of glucose is started through the jugular vein catheter to maintain a hyperglycemic state (e.g., 180 mg/dL).

  • Blood Sampling: Arterial blood samples are collected at regular intervals to measure plasma glucose, insulin, and drug concentrations.

  • Data Analysis: The glucose infusion rate (GIR) required to maintain hyperglycemia is calculated as a measure of glucose disposal.

This assay measures the rate of glucose transport into hepatocytes.

Detailed Protocol:

  • Hepatocyte Isolation: Primary hepatocytes are isolated from rats by collagenase perfusion of the liver.

  • Cell Culture: Hepatocytes are plated on collagen-coated plates and allowed to attach.

  • Pre-incubation: Cells are washed and pre-incubated in a glucose-free buffer.

  • Treatment: Cells are treated with various concentrations of this compound or control vehicle for a specified time (e.g., 1 hour).

  • Glucose Uptake: The uptake is initiated by adding 2-deoxy-D-[1-¹⁴C]glucose to the medium and incubating for a short period (e.g., 10 minutes).

  • Termination and Lysis: The uptake is stopped by washing the cells with ice-cold buffer. Cells are then lysed.

  • Scintillation Counting: The amount of incorporated radioactivity in the cell lysates is measured using a scintillation counter to determine the rate of glucose uptake.

This protocol quantifies the amount of triglycerides in liver tissue.

Detailed Protocol:

  • Tissue Homogenization: A known weight of frozen liver tissue is homogenized.

  • Lipid Extraction: Total lipids are extracted from the homogenate using a chloroform:methanol solvent system.

  • Triglyceride Quantification: The extracted lipids are dried and then resuspended. Triglyceride content is determined using a commercial colorimetric assay kit.

  • Data Normalization: Triglyceride levels are normalized to the initial weight of the liver tissue.

Conclusion

This compound is a hepatoselective glucokinase activator that has demonstrated efficacy in lowering blood glucose in both preclinical and clinical settings. Its therapeutic window is defined by its ability to improve glycemic control with a low risk of hypoglycemia, a significant advantage of its liver-specific mechanism. However, an increase in plasma triglycerides is a noted side effect that requires consideration. Compared to other systemic GKAs like MK-0941, this compound appears to have a more favorable safety profile regarding hypoglycemia, although long-term efficacy data is limited. Further studies are needed to fully delineate its therapeutic index and long-term benefits in the management of T2DM.

References

Safety Operating Guide

Proper Disposal of (R)-PF-04991532: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the proper disposal of (R)-PF-04991532, a potent and selective glucokinase activator. While classified as a non-hazardous substance, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental responsibility. The following procedures are based on established guidelines for non-hazardous laboratory chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, gloves, and a lab coat. Work in a well-ventilated area to minimize the potential for inhalation of any dust or aerosols. In case of a spill, absorb the material with an inert substance and dispose of it as outlined below.

Quantitative Data Summary

The following table summarizes the key identification and physical properties of this compound.

PropertyValue
Chemical Name(S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid
Molecular FormulaC₁₈H₁₉F₃N₄O₃
Molecular Weight396.37 g/mol
CAS Number1215197-37-7

Step-by-Step Disposal Procedures

The disposal of this compound should be conducted in accordance with local, state, and federal regulations. The following steps provide a general guideline for its proper disposal as a non-hazardous chemical waste.

1. Unused or Surplus this compound (Solid Form):

  • Waste Identification and Segregation:

    • Confirm that the waste is solely this compound and not mixed with any hazardous substances.

    • If it is mixed with hazardous waste, it must be treated as hazardous waste and disposed of according to the specific guidelines for the hazardous components.

  • Packaging:

    • Place the solid waste in a clearly labeled, sealed container. The container should be compatible with the chemical.

    • The label should include the chemical name "this compound," the quantity, and the date of disposal.

  • Disposal:

    • For small quantities, consult your institution's environmental health and safety (EHS) office. In many cases, non-hazardous solid chemical waste can be disposed of in the regular laboratory trash, provided it is securely contained and clearly labeled.

    • Do not dispose of the solid chemical down the drain.

2. Solutions Containing this compound:

  • Waste Identification and Segregation:

    • Identify all solvents and other components in the solution. If any component is classified as hazardous, the entire solution must be treated as hazardous waste.

  • Aqueous Solutions (Non-hazardous):

    • For dilute aqueous solutions containing only non-hazardous components, disposal down the sanitary sewer may be permissible. However, always check with your institution's EHS guidelines first.

    • Flush with copious amounts of water to ensure dilution.

  • Solutions with Organic Solvents (Non-hazardous):

    • Solutions of this compound in non-hazardous organic solvents should be collected in a designated, labeled waste container for non-hazardous liquid waste.

    • Do not mix with hazardous waste streams.

    • Arrange for pickup and disposal through your institution's EHS office.

3. Contaminated Materials (e.g., gloves, weigh paper, pipette tips):

  • Segregation:

    • Segregate contaminated materials from regular lab trash.

  • Packaging:

    • Place all contaminated disposable materials in a designated, sealed waste bag or container.

    • Label the container clearly as "Contaminated with this compound."

  • Disposal:

    • Dispose of the container in accordance with your institution's procedures for non-hazardous solid waste.

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_waste_id Waste Identification cluster_disposal_path Disposal Path cluster_solid_disposal Solid Disposal cluster_aqueous_disposal Aqueous Disposal cluster_contaminated_disposal Contaminated Material Disposal PPE Don Personal Protective Equipment Ventilation Ensure Proper Ventilation PPE->Ventilation Identify Identify Waste Type (this compound) Ventilation->Identify CheckMixture Check for Hazardous Mixtures Identify->CheckMixture IsSolid Solid Waste? CheckMixture->IsSolid IsAqueous Aqueous Solution? IsSolid->IsAqueous no PackageSolid Package and Label Securely IsSolid->PackageSolid yes IsContaminated Contaminated Material? IsAqueous->IsContaminated no CheckLocalRules Check Institutional EHS Guidelines IsAqueous->CheckLocalRules yes PackageContaminated Package and Label Contaminated Waste IsContaminated->PackageContaminated yes DisposeSolid Dispose as Non-Hazardous Solid Waste PackageSolid->DisposeSolid SewerDispose Dispose Down Sanitary Sewer with Water CheckLocalRules->SewerDispose DisposeContaminated Dispose as Non-Hazardous Solid Waste PackageContaminated->DisposeContaminated

Caption: Disposal workflow for this compound.

Logical Relationship of Disposal Decisions

DisposalDecisionTree Start Start: this compound Waste IsMixed Is it mixed with hazardous waste? Start->IsMixed TreatAsHazardous Treat as Hazardous Waste IsMixed->TreatAsHazardous Yes IsSolid Is it a solid? IsMixed->IsSolid No PackageSolid Package and label for non-hazardous solid waste disposal IsSolid->PackageSolid Yes IsAqueous Is it an aqueous solution? IsSolid->IsAqueous No ConsultEHS Consult EHS for sewer disposal guidelines IsAqueous->ConsultEHS Yes IsContaminatedMaterial Is it contaminated material? IsAqueous->IsContaminatedMaterial No PackageContaminated Package and label for non-hazardous solid waste disposal IsContaminatedMaterial->PackageContaminated Yes Other Consult EHS for specific guidance IsContaminatedMaterial->Other No

Caption: Decision tree for this compound disposal.

Personal protective equipment for handling (R)-PF-04991532

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of (R)-PF-04991532, a potent, hepatoselective glucokinase activator. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound. The primary routes of potential exposure are inhalation, skin contact, and eye contact.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust have side-shields to protect against splashes.
Hand Protection Protective GlovesChemically resistant, disposable gloves. Nitrile or neoprene are recommended.
Body Protection Laboratory CoatStandard laboratory coat to be worn at all times.
Respiratory Protection RespiratorRecommended when handling the powder form or when adequate ventilation is not available.

Operational Plan: Handling this compound

1. Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area.

  • A chemical fume hood is recommended, especially when working with the solid form of the compound to minimize inhalation risk.

  • Ensure an eyewash station and safety shower are readily accessible in the immediate work area.

2. Handling Procedures:

  • Avoid Generation of Dust: When handling the solid compound, take care to avoid creating airborne dust.

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, immediately follow first aid measures.

  • Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

3. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.

Disposal Plan

All waste materials contaminated with this compound must be handled as chemical waste.

  • Solid Waste: Collect solid waste, including any unused compound and contaminated disposables (e.g., gloves, weighing paper), in a designated, labeled, and sealed container for chemical waste.

  • Liquid Waste: Collect solutions containing this compound in a designated, labeled, and sealed container for liquid chemical waste.

  • Disposal Route: Dispose of all chemical waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal procedures. Do not dispose of down the drain or in the regular trash.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

prep Preparation handling Handling in Fume Hood prep->handling experiment Experimental Use handling->experiment decon Decontamination experiment->decon waste Waste Collection decon->waste disposal Disposal via EHS waste->disposal

Caption: Workflow for Safe Handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.